Product packaging for 6-Dehydroprogesterone(Cat. No.:CAS No. 1162-56-7)

6-Dehydroprogesterone

Cat. No.: B195115
CAS No.: 1162-56-7
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-LEKSSAKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pregna-4,6-diene-3,20-dione, also widely known as 6-Dehydroprogesterone and Dydrogesterone, is a synthetic progestogen and an agonist of the progesterone receptor . This compound is of significant interest in pharmacological and endocrine research due to its role as the active pharmaceutical ingredient in medications used for conditions like threatened miscarriage, endometriosis, dysfunctional bleeding, and as part of menopausal hormone therapy . Its mechanism of action involves binding to the progesterone receptor to elicit a progestogenic response, and it is noted for its atypical structure that does not inhibit ovulation . For research purposes, this compound is supplied as a solid with a high purity of >98.0% (by GC) . It appears as a white to orange to green powder or crystal . Technical specifications include a melting point of 144.0 to 148.0 °C and a molecular weight of 312.45 g/mol . The molecular formula is C₂₁H₂₈O₂ . Researchers should note that it is recommended to store this product in a cool, dark place, ideally at room temperature or below 15°C . This product is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B195115 6-Dehydroprogesterone CAS No. 1162-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162-56-7
Record name Pregna-4,6-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:

IdentifierValue
CAS Number 1162-56-7[1]
Molecular Formula C₂₁H₂₈O₂[1][2]
Molecular Weight 312.45 g/mol [2]
SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C[3]
InChI InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2]
Synonyms Pregna-4,6-diene-3,20-dione, Δ6-Progesterone[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.

PropertyValueSource
Melting Point 147-148 °CGolden Pharma
Boiling Point 462.8 °C at 760 mmHgGolden Pharma
Density 1.1 g/cm³Golden Pharma
Solubility Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water.ChemicalBook
Appearance White to off-white powderNINGBO INNO PHARMCHEM
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

  • Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a molecular ion peak consistent with its molecular weight.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra of this compound are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR data are available and crucial for confirming the chemical structure. A comparative study using high-field NMR has been conducted on this compound and related progestins to define its conformational features.[5]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, primarily through its interaction with steroid receptors.

Mechanism of Action

As a progestin, this compound's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR) .[3] Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.

Biological Activities
  • Anti-cancer Properties: this compound has been shown to inhibit the growth of human mammary cancer cells (MCF-7).[3]

  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.[3]

  • Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy.[3]

Metabolism

The metabolism of this compound can occur through various enzymatic reactions. Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6] This highlights the potential for diverse metabolic pathways in vivo.

Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:

  • Addition reaction with acetylene magnesium halide.

  • Dehydroxylation and configuration inversion.

  • Bromination and elimination reactions.

  • Grignard reaction.

  • Mitsunobu reaction.

  • Two Robinson annulation reactions.

  • Water addition and rearrangement to yield the final product.[7]

The crude product is then purified by recrystallization from acetone.[7]

Purification

Purification of this compound can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.

Progesterone Receptor Binding Assay

A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.

Principle: This assay measures the ability of the test compound (this compound) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.

Protocol Outline:

  • Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).

  • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

MCF-7 Cell Proliferation Assay (E-screen Assay)

This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.

Protocol Outline:

  • Culture MCF-7 cells in a suitable medium.

  • Seed the cells in multi-well plates and allow them to attach.

  • Replace the medium with an estrogen-free medium for a period to synchronize the cells.

  • Treat the cells with varying concentrations of this compound. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.

  • Incubate for a defined period (e.g., 4-6 days).

  • Determine cell proliferation using a suitable method, such as:

    • Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).

    • DNA quantification (e.g., using a fluorescent dye like SYBR Green).

    • Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[8]

In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

Protocol Outline:

  • Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of this compound.

  • Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.

  • After cooling, measure the absorbance of the solutions at 280 nm.

  • Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

  • A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]

Visualizations

Synthesis Workflow

G A A-Ring Degradation Product B Addition Reaction (Acetylene Magnesium Halide) A->B C Dehydroxylation & Configuration Inversion B->C D Bromination & Elimination C->D E Grignard Reaction D->E F Mitsunobu Reaction E->F G Robinson Annulations (x2) F->G H Hydration & Rearrangement G->H I Crude this compound H->I J Recrystallization (Acetone) I->J K Pure this compound J->K

Caption: Synthetic pathway for this compound.

Progesterone Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus PR Progesterone Receptor (PR) PRE Progesterone Response Element (PRE) PR->PRE Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) PR_HSP PR-HSP Complex PR_HSP->PR HSP Dissociation DHP This compound DHP->PR_HSP Binds Gene Target Gene Transcription PRE->Gene Modulates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone receptor signaling pathway.

Conclusion

This compound is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Dehydroprogesterone from Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing 6-dehydroprogesterone (pregna-4,6-diene-3,20-dione) from progesterone. The synthesis of this compound is a critical step in the production of various steroidal drugs, most notably dydrogesterone, a potent and widely used progestogen.[1][2] This document details both chemical and microbial synthesis routes, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing workflows using the DOT language.

Chemical Synthesis

The most established method for producing this compound from progesterone is a multi-step chemical process. This pathway is a key part of the industrial synthesis of dydrogesterone, where this compound (or its protected form) serves as the penultimate intermediate before photochemical isomerization.[3][4][5] The general sequence involves the protection of carbonyl groups, followed by allylic bromination and a subsequent elimination reaction to introduce the C6-C7 double bond.

Synthesis Workflow

The chemical synthesis pathway from progesterone to this compound typically involves three main stages as depicted below.

G cluster_0 Chemical Synthesis Workflow Progesterone Progesterone Protected 3,20-Bis(ethylenedioxy)pregna-5-ene (Ketal-Protected Progesterone) Progesterone->Protected Ketal Protection (Ethylene Glycol, p-TSA) Brominated 7-Bromo-3,20-bis(ethylenedioxy)pregna-5-ene (Brominated Intermediate) Protected->Brominated Allylic Bromination (NBS, Light/Initiator) Dehydro_Protected 3,20-Bis(ethylenedioxy)pregna-5,7-diene (Protected this compound) Brominated->Dehydro_Protected Elimination (Base, e.g., Collidine) Dehydroprogesterone This compound Dehydro_Protected->Dehydroprogesterone Deprotection (Acid Hydrolysis) G cluster_1 Microbial Biotransformation Workflow Culture Microbial Culture Preparation (e.g., Botryodiplodia theobromae) Incubation Incubation & Growth Culture->Incubation Substrate Substrate Addition (Progesterone in solvent) Incubation->Substrate Biotransformation Biotransformation (Shaking Incubation) Substrate->Biotransformation Dehydrogenase Enzyme Activity Extraction Product Extraction (Solvent extraction from broth) Biotransformation->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

References

The Discovery and Enduring Legacy of Retro-6-Dehydroprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Mechanism of Action, and Pharmacological Profile of a Keystone Progestogen

Abstract

Retro-6-dehydroprogesterone, known more commonly as dydrogesterone, represents a significant milestone in the development of synthetic steroid hormones. First synthesized in the 1950s, its unique retro-steroid structure confers a pharmacological profile that closely mimics natural progesterone while offering the distinct advantage of high oral bioavailability. This technical guide provides a comprehensive overview of the discovery, historical development, and key scientific attributes of dydrogesterone. It details the seminal synthesis protocols, presents a consolidated view of its pharmacokinetic and pharmacodynamic properties, and elucidates its complex signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough technical resource on this important therapeutic agent.

Discovery and History

The journey of retro-6-dehydroprogesterone began in the 1950s, a period of intense research into synthetic steroid hormones. Scientists at the Dutch pharmaceutical company N.V. Philips-Duphar (later Solvay Pharmaceuticals) were exploring modifications to the progesterone molecule to enhance its oral activity and therapeutic profile. The breakthrough came with the synthesis of a retro-isomer of progesterone, where the hydrogen atom at the 9th carbon is in the β-position and the methyl group at the 10th carbon is in the α-position, the reverse of the natural progesterone structure. This unique "retro" configuration, combined with the introduction of a double bond between carbons 6 and 7, resulted in a molecule with potent progestogenic activity when administered orally.

The initial synthesis and properties of this novel compound were detailed in patents, with U.S. Patent 3,198,792, filed in the early 1960s, being a key document outlining its creation. Marketed under the brand name Duphaston, dydrogesterone was first introduced for medical use in 1961 and has since become a widely prescribed progestogen for a variety of gynecological conditions.[1]

Physicochemical and Pharmacological Properties

Dydrogesterone is a selective progestogen, meaning it binds with high specificity to the progesterone receptor (PR).[2][3] Unlike many other synthetic progestins, it exhibits no clinically relevant androgenic, estrogenic, or glucocorticoid activity.[3][4] Its primary active metabolite, 20α-dihydrodydrogesterone (DHD), is responsible for a significant portion of its progestogenic effects.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of dydrogesterone and its active metabolite.

Table 1: Pharmacokinetic Properties of Dydrogesterone and its Active Metabolite

ParameterDydrogesterone20α-dihydrodydrogesterone (DHD)Source(s)
Bioavailability 28% (oral)-[1]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2.5 hours0.5 - 2.5 hours[1]
Plasma Half-life (t½) 5 - 7 hours14 - 17 hours[1]
Protein Binding >90%>90%
Metabolism Rapidly and completely metabolized-[1]
Excretion Primarily via urine as metabolites-

Table 2: Receptor Binding and Potency

ParameterValueSource(s)
Progesterone Receptor (PR) Binding Affinity ~16% of progesterone
Oral Progestogenic Potency 10-20 times that of oral micronized progesterone
Acute Toxicity (LD50, oral, rats) > 4640 mg/kg[1]

Experimental Protocols: Synthesis of Retro-6-Dehydroprogesterone

Several synthetic routes for dydrogesterone have been developed since its initial discovery. The most historically and industrially relevant method starts from progesterone. The following is a representative protocol based on patented synthesis methodologies.[5][6]

Synthesis from Progesterone

This synthesis involves a multi-step process including photochemical rearrangement and dehydrogenation.

Step 1: Photochemical Isomerization of Progesterone to 9β,10α-Progesterone (Retroprogesterone)

  • Dissolve progesterone in a suitable organic solvent (e.g., tetrahydrofuran).

  • Subject the solution to photochemical reaction using a high-pressure mercury lamp. The irradiation is typically carried out for a specified duration to induce the isomerization of the steroid backbone to the retro configuration.

  • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain crude 9β,10α-progesterone.

Step 2: Dehydrogenation of 9β,10α-Progesterone to Retro-6-Dehydroprogesterone (Dydrogesterone)

  • Dissolve the crude 9β,10α-progesterone from Step 1 in an appropriate organic solvent (e.g., a mixture of an alcohol, ether, and aromatic hydrocarbon).

  • Add a dehydrogenating agent, such as a benzoquinone oxidant (e.g., chloranil).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is worked up through a series of extractions and washes to remove the oxidant and byproducts.

  • The crude dydrogesterone is then purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.

Signaling Pathways and Mechanism of Action

Dydrogesterone exerts its biological effects primarily through its interaction with the progesterone receptor. Its mechanism of action involves both classical genomic and non-genomic signaling pathways.

Progesterone Receptor-Mediated Genomic Signaling

Upon binding to the progesterone receptor in target cells, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. One of the key downstream mediators of progesterone action is the Progesterone-Induced Blocking Factor (PIBF).

G Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR Binds to PR_dimer PR Dimerization & Nuclear Translocation PR->PR_dimer Activates PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to PIBF_gene PIBF Gene Transcription PRE->PIBF_gene Induces PIBF Progesterone-Induced Blocking Factor (PIBF) PIBF_gene->PIBF Leads to

Caption: Dydrogesterone's genomic signaling pathway via the progesterone receptor.

PIBF Signaling Cascade

PIBF, secreted from lymphocytes in response to progesterone receptor activation, acts as an immunomodulatory protein. It binds to the IL-4 receptor, initiating a signaling cascade through the JAK/STAT pathway, which ultimately leads to the production of Th2 cytokines and a shift in the immune response, a crucial aspect of maintaining pregnancy.[7][8][9][10][11]

G PIBF PIBF IL4R IL-4 Receptor PIBF->IL4R Binds to JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6_dimer STAT6 Dimerization & Nuclear Translocation STAT6->STAT6_dimer Th2_genes Th2 Cytokine Gene Transcription STAT6_dimer->Th2_genes Induces Th2_cytokines Increased Th2 Cytokines (e.g., IL-4, IL-10) Th2_genes->Th2_cytokines

Caption: The PIBF-mediated JAK/STAT signaling pathway.

Regulation of the GnRH Pathway

Studies in animal models have shown that dydrogesterone can influence the gonadotropin-releasing hormone (GnRH) signaling pathway in the hypothalamus.[12][13][14][15] This suggests a role for dydrogesterone in the central regulation of the menstrual cycle. The precise molecular mechanisms of this interaction are still under investigation but are thought to involve the modulation of GnRH gene expression.

G Dydrogesterone Dydrogesterone Hypothalamus Hypothalamic Neurons Dydrogesterone->Hypothalamus Acts on GnRH_gene GnRH Gene Expression Hypothalamus->GnRH_gene Modulates GnRH GnRH Secretion GnRH_gene->GnRH Pituitary Pituitary Gland GnRH->Pituitary LH_FSH LH & FSH Secretion Pituitary->LH_FSH

Caption: Dydrogesterone's influence on the hypothalamic-pituitary-gonadal axis.

Conclusion

Retro-6-dehydroprogesterone has remained a clinically important progestogen for over six decades. Its discovery was a pivotal moment in steroid chemistry, leading to a therapeutic agent with a favorable safety and efficacy profile. The unique retro-steroid structure of dydrogesterone provides high oral bioavailability and selectivity for the progesterone receptor, minimizing off-target hormonal effects. Its complex mechanism of action, involving both genomic and non-genomic pathways, continues to be an area of active research. This technical guide has provided a detailed overview of the discovery, synthesis, and biological actions of dydrogesterone, offering a valuable resource for the scientific and drug development communities.

References

The Core Mechanism of Dydrogesterone on Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a synthetic retro-progesterone, has been a cornerstone in the management of various conditions arising from progesterone deficiency for over six decades. Its unique molecular structure, closely resembling natural progesterone but with a "bent" conformation, confers a highly selective and potent progestogenic activity with an enhanced oral bioavailability.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of dydrogesterone on progesterone receptors (PR), presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Interaction with Progesterone Receptors

Dydrogesterone exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor, a member of the nuclear receptor superfamily. Its distinct stereochemical structure, a retro-progesterone, results in a high affinity and selectivity for PR with minimal to no interaction with androgen, glucocorticoid, or mineralocorticoid receptors, thereby reducing the likelihood of off-target effects.[3][4]

Binding Affinity and Selectivity

The binding affinity of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), to the progesterone receptor has been characterized through in vitro competitive binding assays. These assays typically involve the use of a radiolabeled progestin and measuring its displacement by increasing concentrations of the test compound.

Table 1: Binding Affinity (Ki) of Dydrogesterone and its Metabolite for Steroid Receptors [5]

CompoundProgesterone Receptor (PR) Ki (nM)Androgen Receptor (AR) Ki (nM)Glucocorticoid Receptor (GR) Ki (nM)
Dydrogesterone15.9316.2316.2
20α-dihydrodydrogesterone125.93162.33162.3
Progesterone2.531.6562.3

Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.

Table 2: Relative Binding Affinity (RBA) of Dydrogesterone and its Metabolite for Steroid Receptors [5]

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
Dydrogesterone15.910.017.5
20α-dihydrodydrogesterone15.90.82.0
Progesterone100100100

RBA is expressed as a percentage of the affinity of the reference compound (progesterone).

Receptor Activation and Transactivation

Upon binding to the progesterone receptor, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The potency of dydrogesterone in activating the progesterone receptor is determined through transactivation assays, often employing luciferase reporter genes.

Table 3: Progesterone Receptor B (PR-B) Transactivation by Dydrogesterone and its Metabolite [5]

CompoundEC50 (nM)Efficacy (%)
Dydrogesterone0.3270
20α-dihydrodydrogesterone10.9670
Progesterone0.36100

EC50 represents the concentration of a drug that gives a half-maximal response. Efficacy is the maximal response achievable from a drug.

Downstream Signaling Pathways

The activation of the progesterone receptor by dydrogesterone initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. While the classical genomic pathway involving direct gene regulation is primary, non-genomic pathways are also implicated.

Dydrogesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis cluster_non_genomic Non-Genomic Signaling Dydrogesterone Dydrogesterone PR_Dydro Dydrogesterone-PR Complex Dydrogesterone->PR_Dydro PR Progesterone Receptor (PR) PR->PR_Dydro HSP Heat Shock Proteins (HSP) PR_HSP PR-HSP Complex PR_HSP->PR HSP dissociation Dimer Dimerized Receptor PR_Dydro->Dimer Dimerization MAPK MAPK/ERK PR_Dydro->MAPK PI3K PI3K/Akt PR_Dydro->PI3K PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & Binding Gene Target Gene Transcription PRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (e.g., MUC1, Glycodelin) mRNA->Protein Translation Physiological_Effects Physiological Effects (e.g., Endometrial Decidualization, Immunomodulation) Protein->Physiological_Effects Cellular Response MAPK->Physiological_Effects PI3K->Physiological_Effects

Caption: Dydrogesterone's mechanism of action on progesterone receptors.

Regulation of Progesterone-Responsive Genes

Dydrogesterone modulates the expression of a suite of genes critical for endometrial receptivity and the maintenance of pregnancy. Key examples include:

  • Mucin 1 (MUC1): In the human endometrium, progesterone upregulates MUC1 expression, which is thought to play a role in the initial stages of embryo-endometrial interactions.[6][7]

  • Glycodelin (formerly Progesterone-Associated Endometrial Protein - PAEP): This protein is a key marker of endometrial receptivity and is regulated by progesterone.

Studies in zebrafish have also shown that dydrogesterone can affect the transcription of genes involved in the gonadotropin-releasing hormone (GnRH) pathway and steroidogenesis.[8]

Crosstalk with Other Signaling Pathways

Emerging evidence suggests that progesterone receptors can engage in crosstalk with other signaling pathways, including:

  • MAPK/ERK and PI3K/Akt Pathways: Progestins have been shown to rapidly activate these pathways, which can, in turn, influence progesterone receptor-mediated gene transcription.

  • STAT Signaling: Progestins can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] There is also evidence of crosstalk between progesterone receptor and STAT5 signaling.[10]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of dydrogesterone.

Progesterone Receptor Competitive Binding Assay

Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare PR-containing cell lysate or purified receptor Incubate Incubate PR, radioligand, and Dydrogesterone Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled progestin (e.g., [3H]progesterone) Radioligand_Prep->Incubate Dydro_Prep Prepare serial dilutions of Dydrogesterone Dydro_Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Plot Plot % inhibition vs. Dydrogesterone concentration Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Workflow for a progesterone receptor competitive binding assay.

Methodology:

  • Receptor Preparation: Prepare a source of progesterone receptors, such as cytosol from target tissues (e.g., uterus) or cell lines overexpressing the receptor.

  • Reaction Mixture: In a series of tubes, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone), and varying concentrations of unlabeled dydrogesterone.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of dydrogesterone. From this curve, the IC50 (the concentration of dydrogesterone that inhibits 50% of specific binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for PR Transactivation

Luciferase_Assay cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis_measurement Cell Lysis & Measurement cluster_analysis Data Analysis Cells Culture suitable cell line (e.g., HEK293, T47D) Transfect Co-transfect with: - PR expression vector - PRE-luciferase reporter vector - Renilla luciferase control vector Cells->Transfect Treat Treat cells with varying concentrations of Dydrogesterone Transfect->Treat Lyse Lyse cells Treat->Lyse Measure_Luc Measure Firefly and Renilla luciferase activity Lyse->Measure_Luc Normalize Normalize Firefly to Renilla luciferase activity Measure_Luc->Normalize Plot Plot normalized activity vs. Dydrogesterone concentration Normalize->Plot Calculate Calculate EC50 and Efficacy Plot->Calculate

Caption: Workflow for a luciferase reporter gene assay to measure PR transactivation.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or a PR-negative breast cancer cell line) and co-transfect with three plasmids: an expression vector for the human progesterone receptor, a reporter plasmid containing the firefly luciferase gene under the control of a promoter with PREs, and a control plasmid containing the Renilla luciferase gene for normalization.[11][12][13]

  • Treatment: After transfection, treat the cells with various concentrations of dydrogesterone or a vehicle control.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.[8][14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the dydrogesterone concentration to generate a dose-response curve, from which the EC50 and efficacy can be determined.

In Vitro Decidualization of Endometrial Stromal Cells

Methodology:

  • Cell Isolation and Culture: Isolate primary human endometrial stromal cells from endometrial biopsies and culture them in appropriate media.

  • Hormonal Treatment: To induce decidualization, treat the confluent stromal cells with a combination of estradiol and dydrogesterone.

  • Assessment of Decidualization: Monitor the morphological changes of the cells (from fibroblastic to epithelioid) under a microscope. Quantify the expression of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), by qPCR or ELISA.

Pharmacokinetics

The clinical efficacy of dydrogesterone is significantly influenced by its pharmacokinetic profile, which is characterized by rapid absorption and metabolism.

Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (DHD) [15][16]

ParameterDydrogesterone20α-dihydrodydrogesterone (DHD)
Tmax (hours)0.5 - 2.5~1.5
Cmax (pg/mL)3064.2-
AUC0-t (pg.hr/mL)11742.0-
Terminal Half-life (hours)5 - 714 - 17
Bioavailability (%)~28-

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

The rapid and extensive metabolism of dydrogesterone to its active metabolite, DHD, is a key feature of its pharmacology. The plasma levels of DHD are substantially higher than those of the parent drug.

Conclusion

Dydrogesterone's mechanism of action is centered on its selective and potent agonistic activity on the progesterone receptor. Its unique molecular structure provides a favorable pharmacokinetic and pharmacodynamic profile, characterized by high oral bioavailability and a low incidence of off-target hormonal effects. The downstream effects of dydrogesterone-mediated PR activation involve the regulation of a complex network of genes and signaling pathways that are crucial for establishing and maintaining a healthy pregnancy and managing various gynecological disorders. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimal clinical application of this important therapeutic agent.

References

The Pharmacokinetic Profile and Metabolic Fate of 6-Dehydroprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone, clinically known as dydrogesterone, is a synthetic retro-progesterone with a chemical structure closely related to natural progesterone. Administered orally, it is utilized in a variety of gynecological conditions associated with progesterone deficiency. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dydrogesterone, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development.

Pharmacokinetics

Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized. The pharmacokinetic parameters of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), have been well-characterized in healthy adult females.

Absorption and Distribution

Dydrogesterone is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) being reached between 0.5 and 2.5 hours post-administration[1]. The absolute bioavailability of orally administered dydrogesterone is approximately 28%. Both dydrogesterone and its major metabolite, DHD, are highly bound to plasma proteins (over 90%)[1].

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters for dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), are summarized in the table below.

ParameterDydrogesterone20α-Dihydrodydrogesterone (DHD)Reference
Tmax (hours) 0.5 - 2.5~1.5[1]
Cmax (ng/mL) 0.759 (single 2.5 mg dose)18.9 (single 2.5 mg dose)
AUC0-τ (ng.h/mL) 2.81 (single 2.5 mg dose)90.4 (single 2.5 mg dose)
Elimination Half-life (hours) 5 - 714 - 17[1]
Bioavailability (%) 28Not applicable[1]

Table 1: Summary of key pharmacokinetic parameters of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), in healthy adult females.

Metabolism

The metabolism of dydrogesterone is extensive and primarily occurs in the liver. The main metabolic pathway involves the reduction of the 20-keto group, leading to the formation of the pharmacologically active metabolite, 20α-dihydrodydrogesterone (DHD).

Metabolic Pathways

The biotransformation of dydrogesterone is predominantly a reductive process. Unlike progesterone, dydrogesterone's 4,6-diene-3-one structure is metabolically stable. The primary metabolic conversion is the reduction of the C20-ketone to a hydroxyl group, resulting in the formation of DHD. This reaction is primarily catalyzed by cytosolic aldo-keto reductases (AKRs), with a minor contribution from microsomal cytochrome P450 (CYP) enzymes in further metabolism[2][3].

Metabolism Dydrogesterone Dydrogesterone DHD 20α-Dihydrodydrogesterone (DHD) (Major Active Metabolite) Dydrogesterone->DHD AKR1C1, AKR1C3 (Cytosol) Other_Metabolites Other Minor Metabolites Dydrogesterone->Other_Metabolites CYP3A4, CYP2C19 (Microsomes)

Metabolic pathway of dydrogesterone.
Key Metabolizing Enzymes

  • Aldo-Keto Reductases (AKR): The conversion of dydrogesterone to DHD is mainly carried out by AKR1C1 and, to a lesser extent, AKR1C3 in the liver cytosol[2][3].

  • Cytochrome P450 (CYP) Enzymes: CYP3A4 is the primary CYP isoenzyme involved in the oxidative metabolism of dydrogesterone, with a minor role played by CYP2C19[2][3].

Experimental Protocols

This section details the methodologies employed in pharmacokinetic and metabolism studies of dydrogesterone.

In Vivo Pharmacokinetic Study Protocol

A typical clinical study to determine the pharmacokinetic profile of dydrogesterone involves the following steps:

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Subject_Screening Subject Screening (Healthy Adult Females) Drug_Administration Single Oral Dose of Dydrogesterone Subject_Screening->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and multiple time points post-dose) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation or SPE) Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification of Dydrogesterone and DHD) Sample_Extraction->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) LC_MS_MS_Analysis->PK_Analysis

Workflow for a typical in vivo pharmacokinetic study.

A bioequivalence study of a generic dydrogesterone formulation provides a practical example of such a protocol. Healthy adult female subjects are administered a single 10 mg oral dose of dydrogesterone under fasting conditions. Serial blood samples are collected at specified time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose)[1]. Plasma is separated by centrifugation and stored at -20°C until analysis[1].

Analytical Method: LC-MS/MS for Plasma Quantification

The quantification of dydrogesterone and DHD in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

ParameterMethod 1Method 2
Chromatography System Agilent 1100 Series HPLCNot Specified
Mass Spectrometer Applied Biosystem Sciex API 4000Not Specified
Column Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)Not Specified
Mobile Phase 20:80 (v/v) mixture of 1 mM ammonium acetate and acetonitrile (isocratic)Not Specified
Flow Rate 1 mL/minNot Specified
Column Temperature 35°CNot Specified
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive modeNot Specified
MRM Transitions (m/z) Dydrogesterone: 313 > 295Dydrogesterone: 313.1 > 105.5
Internal Standard Not SpecifiedDexamethasone (m/z 393 > 147)
Sample Preparation Protein precipitation with methanolSolid-Phase Extraction (SPE)
Calibration Range 5 - 150 ng/mL10 - 60 ng/mL
Reference [4][5][6]

Table 2: Example parameters for validated LC-MS/MS methods for the determination of dydrogesterone in human plasma.

In Vitro Metabolism Study Protocol

The investigation of dydrogesterone's metabolism in the liver typically involves the use of human liver subcellular fractions.

Objective: To identify the enzymes responsible for the metabolism of dydrogesterone and to characterize the formation of its major metabolite, DHD.

Materials:

  • Human liver cytosol (HLC)

  • Human liver microsomes (HLM)

  • Dydrogesterone

  • NADPH (cofactor)

  • AKR1C subfamily-specific inhibitors (e.g., epalrestat for AKR1A/B, diazepam for AKR1C, finasteride for AKR1D)[2]

  • CYP3A4 inhibitor (e.g., ketoconazole)

  • CYP2C19 inhibitor (e.g., ticlopidine)

  • Recombinant human AKR and CYP enzymes

Procedure:

  • Incubation: Dydrogesterone (e.g., 3 µM) is incubated with HLC or HLM (e.g., 0.5 mg/mL protein concentration) in the presence of NADPH (e.g., 1 mM)[2].

  • Inhibition Studies: To identify the specific enzymes involved, incubations are repeated in the presence of specific inhibitors at appropriate concentrations (e.g., 100 µM for AKR inhibitors)[2].

  • Recombinant Enzyme Studies: To confirm the role of specific enzymes, dydrogesterone is incubated with individual recombinant human AKR and CYP enzymes.

  • Sample Analysis: The reaction mixtures are analyzed by a validated LC-MS/MS method to measure the depletion of dydrogesterone and the formation of DHD and other potential metabolites.

Conclusion

The pharmacokinetics of dydrogesterone are characterized by rapid absorption and extensive metabolism to its primary active metabolite, 20α-dihydrodydrogesterone. The metabolic pathway is well-defined, with cytosolic aldo-keto reductases, particularly AKR1C1, playing a predominant role, and a secondary contribution from microsomal CYP3A4. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to design and conduct further studies on dydrogesterone and related compounds. A thorough understanding of its pharmacokinetic and metabolic profile is essential for the optimization of its therapeutic use and the development of new drug candidates.

References

An In-Depth Technical Guide to the Analysis of C21H28O2 Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of steroids with the molecular formula C21H28O2. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and steroid analysis. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.

Introduction to C21H28O2 Steroids

Steroids possessing the molecular formula C21H28O2 represent a diverse group of synthetic and naturally occurring compounds with significant biological activities. These molecules primarily interact with various steroid hormone receptors, including the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, thereby modulating a wide array of physiological processes. Their therapeutic applications are extensive, ranging from hormonal contraceptives and hormone replacement therapy to the treatment of endocrine disorders. This guide focuses on a selection of prominent C21H28O2 steroids, providing a comparative analysis of their biochemical properties and analytical methodologies.

The steroids covered in this guide include:

  • 11-Dehydroprogesterone

  • Demegestone

  • Dydrogesterone

  • Ethisterone

  • Guggulsterone

  • Levonorgestrel

  • Norgestrel

  • Tetrahydrogestrinone (THG)

  • Tibolone

Quantitative Data Presentation

The biological activity of these steroids is largely determined by their affinity for various nuclear receptors. The following tables summarize the available quantitative data on the receptor binding affinities of the selected C21H28O2 steroids.

Table 1: Progesterone Receptor (PR) and Androgen Receptor (AR) Binding Affinities

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) AffinityNotes
Dydrogesterone Low affinity (~16% of progesterone) but high oral potency.[1]No significant binding.[1][2]Highly selective for the PR.
Levonorgestrel High affinity (RBA: 323%).[3]Moderate affinity (RBA: 58%).[3]Also binds to other steroid receptors.
Norgestrel Active component is levonorgestrel; half as potent by weight.Weak androgenic activity.Racemic mixture of dextronorgestrel (inactive) and levonorgestrel (active).
Guggulsterone Antagonist (Ki = 201 nM).[4]Antagonist (Ki = 240 nM).[4]Broad-spectrum steroid receptor ligand.
Demegestone High potency (50x progesterone in Clauberg test).[5]No androgenic activity; some antiandrogenic activity.[5]Highly potent progestogen.
Ethisterone Weak progestogen (~44% affinity of progesterone).[6]Some androgenic and anabolic activity.[6]The first orally active progestin.
Tetrahydrogestrinone Potent agonist.High affinity, similar to dihydrotestosterone (DHT).[1][7]A potent anabolic and progestogenic steroid.
Tibolone The Δ4-isomer metabolite is a PR agonist.[8]The Δ4-isomer metabolite is an AR agonist.[8]Prodrug with tissue-selective effects.
11-Dehydroprogesterone 2-3 times as potent as progesterone in animal bioassays.Data not available.Limited quantitative data available.

RBA: Relative Binding Affinity. Ki: Inhibition Constant.

Table 2: Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR) Binding Affinities

CompoundEstrogen Receptor (ER) AffinityGlucocorticoid Receptor (GR) AffinityMineralocorticoid Receptor (MR) AffinityNotes
Dydrogesterone No significant binding.[1][2]No significant binding.[1][2]No significant binding.Highly selective progestogen.
Levonorgestrel Low affinity (RBA: <0.02%).[3]Low affinity (RBA: 7.5%).[3]Low affinity (RBA: 17%).[3]Broad receptor binding profile.
Guggulsterone Agonist (Ki > 5 µM).[4]Antagonist (Ki = 224 nM).[4]Antagonist (Ki = 39 nM).[4]Also a Farnesoid X receptor antagonist.[4][9][10][11]
Demegestone No significant binding.Low affinity; antiglucocorticoid activity in some assays.[5]Data not available.Selective progestin.
Ethisterone No significant binding.No significant binding.No significant binding.Primarily progestogenic and androgenic.
Tetrahydrogestrinone No estrogenic activity.[8][11][12]High affinity binding.[1]High affinity binding.Unselective, high-potency steroid.
Tibolone 3α-OH and 3β-OH metabolites are ER agonists.[8]No clinically significant activity.No clinically significant activity.Metabolites determine receptor activity.
11-Dehydroprogesterone Data not available.Data not available.Data not available.Limited data available.

RBA: Relative Binding Affinity. Ki: Inhibition Constant.

Signaling Pathways and Mechanisms of Action

The biological effects of C21H28O2 steroids are mediated through their interaction with specific intracellular steroid receptors. Upon ligand binding, these receptors typically undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes. Some steroids also elicit rapid, non-genomic effects through membrane-associated receptors.

Progesterone Receptor Signaling

Progestogenic C21H28O2 steroids, such as dydrogesterone, levonorgestrel, and demegestone, primarily act as agonists of the progesterone receptor. The canonical PR signaling pathway involves the binding of the steroid to the PR in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to modulate gene transcription.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (C21H28O2) Progestin_in Progestin PR_HSP PR-HSP Complex PR_dimer PR Dimer PR_HSP->PR_dimer Dimerization PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Translocation Progestin_in->PR_HSP Binds PRE PRE PR_dimer_nuc->PRE Binds Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Canonical Progesterone Receptor Signaling Pathway.
Androgen Receptor Signaling

Androgenic steroids like tetrahydrogestrinone (THG) are potent agonists of the androgen receptor. The AR signaling pathway is similar to that of other steroid receptors, involving ligand binding, receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) to regulate gene expression, leading to anabolic and androgenic effects.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., THG) Androgen_in Androgen AR_HSP AR-HSP Complex AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Translocation Androgen_in->AR_HSP Binds ARE ARE AR_dimer_nuc->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Anabolic/Androgenic Effects Anabolic/Androgenic Effects Protein->Anabolic/Androgenic Effects

Canonical Androgen Receptor Signaling Pathway.
Multi-Receptor Interactions of Tetrahydrogestrinone (THG)

Tetrahydrogestrinone is a notable example of a C21H28O2 steroid with a broad receptor binding profile, acting as a potent agonist at the androgen and progesterone receptors, and also binding with high affinity to the glucocorticoid and mineralocorticoid receptors.[1][8][13][14] This lack of selectivity can lead to a complex pharmacological profile with a range of potential physiological effects.

THG_Receptor_Interactions THG Tetrahydrogestrinone (THG) AR Androgen Receptor (AR) THG->AR Potent Agonist PR Progesterone Receptor (PR) THG->PR Potent Agonist GR Glucocorticoid Receptor (GR) THG->GR High Affinity Binding MR Mineralocorticoid Receptor (MR) THG->MR High Affinity Binding Anabolic & Androgenic Effects Anabolic & Androgenic Effects AR->Anabolic & Androgenic Effects Progestogenic Effects Progestogenic Effects PR->Progestogenic Effects Glucocorticoid-like Effects Glucocorticoid-like Effects GR->Glucocorticoid-like Effects Mineralocorticoid-like Effects Mineralocorticoid-like Effects MR->Mineralocorticoid-like Effects

Multi-Receptor Interactions of THG.

Experimental Protocols

Accurate analysis of C21H28O2 steroids is crucial for research and clinical applications. The following sections provide detailed methodologies for receptor binding assays and chromatographic analysis.

Steroid Receptor Competitive Binding Assay Protocol

This protocol describes a general method for determining the relative binding affinity of a test compound for a steroid receptor (e.g., AR, ER, PR) using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Recombinant human steroid receptor protein (e.g., AR, ERα, PR)

  • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-R5020 for PR)

  • Unlabeled test compound and reference steroid

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the reference steroid in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration appropriate for the receptor's Kd.

  • Assay Setup: In a 96-well plate, add the assay buffer, the recombinant receptor protein, and the radiolabeled ligand to each well.

  • Competition: Add the serially diluted unlabeled test compound or reference steroid to the wells. Include wells for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of unlabeled reference steroid).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Add scintillation cocktail to the wells containing the bound ligand and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC50 of reference steroid / IC50 of test compound) x 100.

Receptor_Binding_Assay_Workflow start Start prep Prepare Reagents (Serial Dilutions) start->prep setup Set up Assay Plate (Receptor, Radioligand) prep->setup compete Add Test Compounds & Reference Steroid setup->compete incubate Incubate to Equilibrium compete->incubate separate Separate Bound & Free Ligand incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Competition Curve, IC50, RBA) quantify->analyze end End analyze->end

Workflow for a Steroid Receptor Competitive Binding Assay.
LC-MS/MS Analysis of C21H28O2 Steroids in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of steroids in complex biological matrices such as plasma or serum.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI)

Sample Preparation (Liquid-Liquid Extraction):

  • Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard (a stable isotope-labeled analog of the analyte).

  • Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

LC-MS/MS Conditions (Example for Progestins):

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: ESI or APCI, typically in positive ion mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Data Analysis:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Quantify the concentration of the C21H28O2 steroid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Analysis_Workflow start Start sample_prep Sample Preparation (LLE or SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

References

6-Dehydro-retro-progesterone (Dydrogesterone): A Comprehensive Technical Guide on its Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-dehydro-retro-progesterone, commonly known as dydrogesterone, is a synthetic, orally active progestogen with a molecular structure closely related to natural progesterone. This retro-progesterone derivative exhibits a high selectivity for the progesterone receptor (PR), acting as a potent agonist to mediate a range of physiological effects crucial for menstruation, pregnancy, and fertility. Unlike natural progesterone, dydrogesterone possesses enhanced bioavailability and a distinct metabolic profile, primarily converting to the active metabolite 20α-dihydrodydrogesterone (DHD). This technical guide provides an in-depth analysis of the biological functions of dydrogesterone, detailing its mechanism of action, quantitative receptor binding and activation data, and its significant immunomodulatory effects. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Dydrogesterone is a well-established therapeutic agent for a variety of conditions associated with progesterone deficiency. Its unique retro-steroid structure, achieved through a photochemical process, results in a bent molecular conformation that confers high selectivity for the progesterone receptor. This selectivity, coupled with its favorable pharmacokinetic profile, distinguishes it from other synthetic progestins and makes it a valuable tool in reproductive medicine. This document will explore the core biological functions of dydrogesterone, focusing on its molecular interactions, cellular effects, and clinical implications.

Mechanism of Action: Progesterone Receptor Agonism

The primary mechanism of action of dydrogesterone is its agonistic activity at the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors. Upon binding, dydrogesterone induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This initiates a transcriptional cascade that modulates various cellular processes.

Receptor Binding and Transactivation

Dydrogesterone demonstrates a high affinity and selectivity for the progesterone receptor. While it also interacts with other steroid receptors, its primary activity is progestogenic.

Table 1: Receptor Binding and Transactivation Data for Dydrogesterone

ParameterReceptorValue
EC50 (Agonist) Progesterone Receptor12.3 nM
IC50 (Antagonist) Androgen Receptor28.6 nM
IC50 (Antagonist) Mineralocorticoid Receptor82.7 nM
IC50 (Antagonist) Glucocorticoid Receptor363 nM

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

The data clearly indicates that dydrogesterone is a potent agonist of the progesterone receptor, with significantly lower antagonistic activity at other steroid hormone receptors.

Dydrogesterone_Signaling_Pathway Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR Binds to D_PR_complex Dydrogesterone-PR Complex Dimerized_complex Dimerized Dydrogesterone-PR Complex D_PR_complex->Dimerized_complex Dimerization PRE Progesterone Response Element (PRE) Dimerized_complex->PRE Nuclear Translocation and Binds to Target_Gene Target Gene Transcription PRE->Target_Gene Initiates mRNA mRNA Target_Gene->mRNA Leads to Proteins Protein Synthesis (e.g., PIBF) mRNA->Proteins Translation

Dydrogesterone genomic signaling pathway.

Immunomodulatory Effects

A significant aspect of dydrogesterone's biological function is its ability to modulate the maternal immune response, a critical factor for a successful pregnancy. Dydrogesterone promotes a shift from a pro-inflammatory T-helper 1 (Th1) cytokine profile to an anti-inflammatory T-helper 2 (Th2) profile.[1][2][3] This shift is crucial for preventing the rejection of the semi-allogeneic fetus.

Cytokine Profile Modulation
  • Downregulation of Th1 Cytokines: Dydrogesterone has been shown to decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

  • Upregulation of Th2 Cytokines: Conversely, it enhances the production of anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10).[1]

  • Induction of Progesterone-Induced Blocking Factor (PIBF): Dydrogesterone stimulates lymphocytes to produce PIBF, a key mediator of the pro-gestational immunological effects of progesterone.[1] PIBF, in turn, promotes the Th2 cytokine shift.

Table 2: Effect of Dydrogesterone on Cytokine Production

CytokineTypeEffect of Dydrogesterone
IFN-γTh1
TNF-αTh1
IL-4Th2
IL-6Th2
IL-10Th2

↓: Downregulation; ↑: Upregulation

Immunomodulatory_Pathway Dydrogesterone Dydrogesterone Lymphocyte Lymphocyte Dydrogesterone->Lymphocyte Acts on PIBF Progesterone-Induced Blocking Factor (PIBF) Lymphocyte->PIBF Induces production of Th1 Th1 Cells PIBF->Th1 Inhibits Th2 Th2 Cells PIBF->Th2 Promotes IFN_gamma IFN-γ Th1->IFN_gamma Produces TNF_alpha TNF-α Th1->TNF_alpha Produces IL4 IL-4 Th2->IL4 Produces IL10 IL-10 Th2->IL10 Produces Immune_Tolerance Maternal Immune Tolerance IL4->Immune_Tolerance Contributes to IL10->Immune_Tolerance Contributes to

Dydrogesterone's immunomodulatory pathway.

Endometrial Effects: Decidualization

Dydrogesterone plays a pivotal role in preparing the endometrium for embryo implantation through a process called decidualization. This involves the transformation of endometrial stromal cells into specialized secretory decidual cells, which is essential for the establishment and maintenance of pregnancy. Dydrogesterone, by activating the progesterone receptor, drives the expression of genes critical for this transformation.

Myometrial Effects: Uterine Quiescence

Maintaining uterine quiescence during pregnancy is vital to prevent preterm labor. Some evidence suggests that dydrogesterone can inhibit myometrial contractility. Interestingly, this effect may be independent of the classical progesterone receptor pathway, suggesting a non-genomic mechanism of action possibly involving voltage-dependent calcium channels.

Metabolism

Dydrogesterone is rapidly metabolized in the liver to its main active metabolite, 20α-dihydrodydrogesterone (DHD). DHD also possesses progestogenic activity and contributes significantly to the overall therapeutic effect of dydrogesterone.

Dydrogesterone_Metabolism Dydrogesterone Dydrogesterone (6-dehydro-retro-progesterone) Liver Liver Dydrogesterone->Liver Metabolized in DHD 20α-dihydrodydrogesterone (DHD) Liver->DHD to Active Metabolite

Metabolism of Dydrogesterone.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of dydrogesterone and its metabolites for the progesterone receptor.

Materials:

  • Purified recombinant human progesterone receptor (PR)

  • Radiolabeled progesterone (e.g., [³H]-Progesterone)

  • Unlabeled progesterone (for standard curve)

  • Dydrogesterone and its metabolites

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor (dydrogesterone, its metabolites, or unlabeled progesterone) in the assay buffer.

  • In a multi-well plate, combine the purified PR, the radiolabeled progesterone at a fixed concentration, and the varying concentrations of the competitor.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified PR - Radiolabeled Progesterone - Competitors Start->Prepare_Reagents Incubate Incubate PR, Radioligand, and Competitor Prepare_Reagents->Incubate Filter Filter to Separate Bound and Unbound Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data: - Plot Binding Curve - Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Competitive binding assay workflow.
In Vitro Decidualization of Human Endometrial Stromal Cells

Objective: To assess the effect of dydrogesterone on the differentiation of endometrial stromal cells.

Materials:

  • Primary human endometrial stromal cells (hESCs)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with serum

  • Estradiol (E2)

  • Dydrogesterone

  • Markers of decidualization (e.g., prolactin (PRL), insulin-like growth factor-binding protein 1 (IGFBP1))

  • RNA extraction kit and reagents for qRT-PCR

  • ELISA kits for PRL and IGFBP1

Procedure:

  • Culture hESCs in appropriate cell culture medium until they reach confluence.

  • Prime the cells with estradiol (E2) for a specified period (e.g., 48 hours) to mimic the proliferative phase of the menstrual cycle.

  • Induce decidualization by treating the cells with a combination of E2 and dydrogesterone at various concentrations. A positive control with progesterone should be included.

  • Continue the treatment for several days (e.g., 8-10 days), changing the medium every 2-3 days.

  • Monitor the cells for morphological changes characteristic of decidualization (from fibroblastic to polygonal).

  • At the end of the treatment period, collect the cell culture supernatant and the cell lysate.

  • Quantify the secretion of decidualization markers (PRL and IGFBP1) in the supernatant using ELISA.

  • Extract total RNA from the cell lysate and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of decidualization markers.

  • Analyze the data to determine the dose-dependent effect of dydrogesterone on decidualization.

Decidualization_Assay Start Start Culture_hESCs Culture Human Endometrial Stromal Cells (hESCs) Start->Culture_hESCs Prime_E2 Prime with Estradiol (E2) Culture_hESCs->Prime_E2 Induce_Decidualization Induce with E2 and Dydrogesterone Prime_E2->Induce_Decidualization Monitor_Morphology Monitor Morphological Changes Induce_Decidualization->Monitor_Morphology Collect_Samples Collect Supernatant and Cell Lysate Monitor_Morphology->Collect_Samples After 8-10 days Analyze_Markers Analyze Decidualization Markers: - ELISA (Protein) - qRT-PCR (Gene Expression) Collect_Samples->Analyze_Markers End End Analyze_Markers->End

In vitro decidualization assay workflow.

Conclusion

6-dehydro-retro-progesterone (dydrogesterone) is a potent and selective progesterone receptor agonist with a well-defined biological function. Its ability to mimic the actions of natural progesterone, coupled with its favorable pharmacokinetic and safety profile, makes it a cornerstone in the management of progesterone-deficient conditions. The immunomodulatory effects of dydrogesterone, particularly its role in promoting a Th2-dominant cytokine environment, are of significant interest for its application in maintaining pregnancy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of dydrogesterone and the development of novel therapeutic strategies.

References

A Technical Guide to the Stereoisomerism of Dydrogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dydrogesterone is a potent, orally active synthetic progestogen widely utilized in various clinical applications related to progesterone deficiency. Its efficacy and safety profile are intrinsically linked to its unique stereochemistry. As a retro-stereoisomer of progesterone, dydrogesterone possesses a distinct three-dimensional conformation that results in high bioavailability and remarkable selectivity for the progesterone receptor. This technical guide provides an in-depth examination of the stereoisomerism of dydrogesterone, detailing its structural characteristics, stereoselective synthesis, pharmacological mechanisms, and the analytical methodologies used for its characterization. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this crucial therapeutic agent.

Introduction

Progestogens are a class of steroid hormones essential for regulating the menstrual cycle, maintaining pregnancy, and influencing various physiological processes. While natural progesterone is a cornerstone of this class, its low oral bioavailability has driven the development of synthetic analogs, or progestins. Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a prominent example, distinguished from other progestins by its unique structural relationship to endogenous progesterone.[1][2][3][4][5] It is not a derivative of testosterone and thus lacks many of the androgenic side effects associated with other synthetic progestins.[1][6] This guide elucidates the stereochemical foundations that confer upon dydrogesterone its favorable pharmacological profile, including its synthesis, mechanism of action, and analytical validation.

The Stereochemistry of Dydrogesterone

The therapeutic properties of dydrogesterone are a direct consequence of its unique molecular geometry, which differentiates it from natural progesterone and other progestins.

The "Retro" Steroid Configuration

Dydrogesterone is a stereoisomer of progesterone, meaning it shares the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation.[7] The key distinction lies in the stereochemistry at the B-C ring junction:

  • Progesterone: Possesses a 9α-hydrogen and a 10β-methyl group. This is the natural, or "cis," configuration.

  • Dydrogesterone: Features a 9β-hydrogen and a 10α-methyl group. This inverted, or "trans," configuration is the reverse of the natural structure, earning it the classification of a "retro-progesterone" or "retrosteroid".[5][8]

The C6-C7 Double Bond

In addition to the retro-configuration, dydrogesterone contains an extra double bond between the 6th and 7th carbon atoms (Δ⁶).[1][5][8][9] This feature, combined with the Δ⁴ double bond common to progestins, creates a conjugated diene system in the B-ring.

Resultant Molecular Conformation

The combination of the retro-steroid backbone and the C6-C7 unsaturation forces the molecule into a rigid, non-planar, "bent" conformation.[5][8] This contrasts sharply with the relatively flat structure of progesterone. This specific three-dimensional shape is crucial for its interaction with the progesterone receptor, enhancing its binding selectivity and contributing to its high progestogenic activity.[5][10]

feature feature property property outcome outcome stereo 9β,10α 'Retro' Configuration conform Unique 'Bent' Conformation + Enhanced Rigidity stereo->conform unsat C6-C7 Double Bond unsat->conform select High Selectivity for Progesterone Receptor conform->select bioavail High Oral Bioavailability conform->bioavail profile Favorable Pharmacological Profile select->profile bioavail->profile

Caption: Logical flow from stereochemical features to the pharmacological profile of dydrogesterone.

Stereoselective Synthesis

The synthesis of dydrogesterone requires precise control over its stereochemistry, a challenge typically addressed through photochemical methods.

Photochemical Isomerization

The unique 9β,10α configuration of dydrogesterone is achieved by exposing a suitable progesterone precursor to ultraviolet (UV) light.[1][5] This photochemical reaction provides the energy required to break and reform the C9-C10 bond, leading to the inversion of the stereocenters and the formation of the retro-steroid structure.

Exemplary Synthetic Pathway

A documented method for synthesizing dydrogesterone starts from pregnenolone, a readily available steroid raw material. The process involves several key transformations to introduce the necessary structural features.

G reactant reactant process process intermediate intermediate product product A Pregnenolone B Allylic Halogenation & Elimination A->B C Pregna-5,7-dien-3-ol-20-one Intermediate B->C D Photochemical Isomerization (UV) C->D E 9β,10α-Pregna-5,7-dien-3-ol-20-one (Key Intermediate) D->E F Oppenauer Oxidation E->F G Olefin Shift Isomerization (Acid) F->G H Dydrogesterone (Final Product) G->H

Caption: Experimental workflow for the synthesis of dydrogesterone from pregnenolone.

Experimental Protocol: Synthesis from Pregnenolone Acetate

The following protocol is adapted from patent literature and outlines a representative synthesis.[11]

  • Allylic Bromination and Elimination: 35.8 g of pregnenolone acetate, 28.4 g of dibromohydantoin, and 3.28 g of azobisisobutyronitrile are added to 1 L of petroleum ether. The mixture is heated under reflux for 0.5-1 hour. After cooling, the solution is filtered. The filtrate is concentrated, and 200 mL of 2,4,6-collidine is added to the residue. The mixture is heated at 140°C for 15 minutes under a nitrogen atmosphere to effect elimination, yielding a Pregna-5,7-dien-3-ol-20-one intermediate.

  • Photochemical Isomerization: The intermediate from the previous step is subjected to UV irradiation to induce the stereochemical inversion at C9 and C10, forming the key 9β,10α-Pregna-5,7-dien-3-ol-20-one intermediate.

  • Oppenauer Oxidation: The alcohol at C3 of the key intermediate is oxidized to a ketone. This step also facilitates the migration of the double bond from C5-C7 to the C4-C5 and C6-C7 conjugated system.

  • Purification: The final product, crude dydrogesterone, is purified via recrystallization from a suitable solvent system (e.g., methanol/acetone) to achieve high purity (>99.5%).[11]

Pharmacological Profile

The distinct stereochemistry of dydrogesterone directly translates to a unique and favorable pharmacological profile.

Receptor Selectivity and Mechanism of Action

Dydrogesterone is a potent and highly selective agonist for the progesterone receptor (PR).[6][12][13][14] Its bent structure allows for a precise fit into the ligand-binding domain of the PR, leading to strong progestogenic effects. Crucially, it exhibits very low affinity for androgen, glucocorticoid, and mineralocorticoid receptors, which minimizes the risk of undesirable hormonal side effects such as virilization or metabolic disturbances.[1][5][14]

The primary mechanism of action is genomic. After binding to the PR in the cytoplasm, the dydrogesterone-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes to produce its therapeutic effects, such as promoting a secretory endometrium.[12][13] Some evidence also points to a rapid, non-genomic mechanism for inhibiting myometrial contraction, which may be independent of the PR and involve voltage-dependent calcium channels.[15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug drug receptor receptor complex complex process process response response dydro Dydrogesterone pr Progesterone Receptor (PR) dydro->pr Binds complex_cyto Dydrogesterone-PR Complex pr->complex_cyto complex_nu Dydrogesterone-PR Complex complex_cyto->complex_nu Nuclear Translocation dimer Dimerization complex_nu->dimer pre Binds to PRE on DNA dimer->pre transcription Modulates Gene Transcription pre->transcription response_node Cellular Response (e.g., endometrial secretion) transcription->response_node

Caption: Genomic signaling pathway of dydrogesterone via the progesterone receptor.

Metabolism and Pharmacokinetics

Upon oral administration, dydrogesterone is rapidly absorbed.[6] It undergoes extensive metabolism in the liver, primarily to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[6][13] DHD retains significant progestogenic activity and contributes substantially to the overall therapeutic effect.[13]

Quantitative Pharmacological Data

The structural advantages of dydrogesterone are reflected in its pharmacokinetic and clinical efficacy data.

ParameterValueSource
Oral Bioavailability28%[6]
Half-life (Dydrogesterone)5 - 7 hours[6]
Half-life (Metabolite DHD)14 - 17 hours[6]
Ongoing Pregnancy Rate (ART)38.1% (vs. 34.1% for MVP)[8]
Live Birth Rate (ART)Significantly higher vs. MVP (OR 1.28)[5]

Table 1: Summary of key quantitative data for dydrogesterone. ART: Assisted Reproductive Technology; MVP: Micronized Vaginal Progesterone; OR: Odds Ratio.

Stereoselective Analysis and Quality Control

Ensuring the stereochemical purity and identity of dydrogesterone is critical. Various analytical techniques are employed for its characterization and quality control.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise three-dimensional structure of dydrogesterone, confirming the 9β,10α configuration and the overall molecular conformation.[10]

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: The conjugated diene system in dydrogesterone gives it a characteristic UV absorbance maximum at approximately 286 nm in methanol, which is used for identification and quantitative assays as per official monographs.[16]

  • Liquid Chromatography–Tandem Mass Spectrometry (LC-MS): This highly sensitive and specific method is used for the accurate quantification of dydrogesterone and its metabolite DHD in biological matrices, particularly in pharmacokinetic studies.[17]

Specificity in Progesterone Immunoassays

A critical analytical consideration is whether dydrogesterone or its metabolite DHD interferes with commercially available immunoassays used to measure endogenous progesterone. Systematic investigations have been conducted to address this.

start start step step process process analysis analysis result result A Pooled Human Plasma B Create 3 Graded P4 Levels (Low, Medium, High) A->B C Spike each P4 level with 3 DYD/DHD levels (None, Medium, High) B->C D Create 9 Blinded Sample Aliquots C->D E Distribute to Labs D->E F Analyze P4 with Routine Immunoassays & LC-MS E->F G Calculate % Recovery vs. Unspiked Control F->G H Assess for Clinically Relevant Interference G->H

Caption: Experimental workflow for an immunoassay interference (spike and recovery) study.

Experimental Protocol: Immunoassay Interference Study

The following protocol is based on multi-laboratory spike and recovery studies.[9][17]

  • Sample Preparation: Anonymized human plasma samples are pooled to create three distinct concentration levels of endogenous progesterone (P4): low, medium, and high.

  • Spiking: Each of the three P4 pools is divided into three sub-pools. One is left unspiked (control), one is spiked with a medium concentration of dydrogesterone (DYD) and its metabolite (DHD), and the third is spiked with a high concentration of DYD/DHD. This creates a total of nine unique sample pools.

  • Blinding and Distribution: The nine pools are aliquoted into blinded vials and distributed to multiple laboratories for analysis.

  • Analysis: Each laboratory analyzes the progesterone concentration in the blinded samples using their routine, commercially available immunoassay platform or an LC-MS method.

  • Data Evaluation: The results are unblinded. For each P4 level, the progesterone concentration measured in the spiked samples is compared to the concentration in the corresponding unspiked control sample. The percent recovery is calculated.

Conclusion

The stereoisomerism of dydrogesterone is the cornerstone of its clinical success. Its unique 9β,10α retro-configuration, combined with a C6-C7 double bond, creates a rigid, bent molecular structure fundamentally different from that of natural progesterone. This specific conformation is directly responsible for its high selectivity for the progesterone receptor, excellent oral bioavailability, and potent progestogenic activity, all while minimizing off-target hormonal effects. The stereoselective synthesis and rigorous analytical characterization of dydrogesterone ensure a pure and effective therapeutic agent for the management of conditions arising from progesterone deficiency.

References

Dydrogesterone: A Technical Review of its Non-Androgenic and Non-Estrogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone is a synthetic, orally active progestogen that is structurally related to natural progesterone.[1][2] It is classified as a retroprogesterone, possessing a stereochemistry at the C9 and C10 positions that differs from progesterone, resulting in a unique bent molecular conformation.[3] This structural distinction is believed to contribute to its high selectivity for the progesterone receptor (PR).[3] Dydrogesterone is widely used in various gynecological and obstetric conditions, including menstrual disorders, endometriosis, and for luteal phase support in assisted reproduction.[4] A key aspect of its clinical profile is its purported lack of androgenic and estrogenic activities, which distinguishes it from many other synthetic progestins.[1][4] This technical guide provides an in-depth review of the non-androgenic and non-estrogenic properties of dydrogesterone, presenting available data on its receptor binding profile, functional activity, and the experimental methodologies used for these assessments.

Non-Androgenic Properties

Dydrogesterone is characterized by a notable absence of androgenic or anti-androgenic effects.[4] This is a significant advantage in clinical applications where androgen-related side effects, such as acne or hirsutism, are undesirable.

Androgen Receptor Binding

In a comparative study, the relative binding affinities (RBAs) of several progestins to the rat prostatic androgen receptor were evaluated.[6] While specific data for dydrogesterone was not presented in this particular study, it highlights the methodologies used to determine such properties. The lack of reported binding affinity for dydrogesterone in such comparative studies further supports its negligible interaction with the androgen receptor.

Functional Androgenic and Anti-Androgenic Activity

Beyond receptor binding, functional assays are crucial to determine the biological effect of a compound. In vitro studies have shown that dydrogesterone does not exhibit androgenic effects.[4] Furthermore, unlike progesterone, dydrogesterone does not exert anti-androgenic effects at the pre-receptor level by inhibiting the enzyme 5α-reductase type 2, which is responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[4] The anti-androgenic potential of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone, has been reported to be less pronounced compared to progesterone.[4]

PropertyDydrogesteroneProgesteroneReference Compound (e.g., DHT)
Androgen Receptor (AR) Binding Affinity No significant binding reportedLowHigh
5α-reductase type 2 inhibition NoYesN/A
In vitro Androgenic Activity NoneWeakPotent Agonist
In vitro Anti-Androgenic Activity Less pronounced than progesteronePresentN/A (Agonist)
Note: This table provides a qualitative and comparative summary based on available literature. Specific quantitative binding affinities (Ki, IC50) for dydrogesterone are not widely reported.

Non-Estrogenic Properties

Similar to its non-androgenic profile, dydrogesterone is devoid of estrogenic or anti-estrogenic activity.[1][2] Its action on estrogen-dependent tissues, such as the endometrium, is a manifestation of its progestogenic activity, which functionally opposes the proliferative effects of estrogen.

Estrogen Receptor Binding

Dydrogesterone does not bind importantly to the estrogen receptors (ERα and ERβ).[1] As with the androgen receptor, specific quantitative binding affinity data for dydrogesterone with the estrogen receptors are not extensively documented in the literature, which in itself is indicative of its lack of significant interaction. The focus of research has been on its high selectivity for the progesterone receptor.

Functional Estrogenic and Anti-Estrogenic Activity

Functionally, dydrogesterone does not elicit an estrogenic response. Its primary role in estrogen-primed tissues is to induce secretory changes, which is a classic progestogenic effect. For instance, in the endometrium, dydrogesterone counters the proliferative effects of estrogen, leading to differentiation and preventing endometrial hyperplasia. This anti-estrogenic effect at the tissue level is a consequence of its potent progestogenic activity, not a direct interaction with the estrogen receptor.

PropertyDydrogesteroneProgesteroneReference Compound (e.g., Estradiol)
Estrogen Receptor (ER) Binding Affinity No significant binding reportedNo significant bindingHigh
In vitro Estrogenic Activity NoneNonePotent Agonist
In vivo Effect on Endometrium Anti-proliferative (Progestogenic effect)Anti-proliferative (Progestogenic effect)Proliferative
Note: This table provides a qualitative and comparative summary based on available literature. Specific quantitative binding affinities (Ki, IC50) for dydrogesterone are not widely reported.

Signaling Pathways

To understand the lack of androgenic and estrogenic effects of dydrogesterone, it is essential to visualize the classical signaling pathways of androgens and estrogens that dydrogesterone does not activate.

Caption: Classical Androgen Receptor Signaling Pathway.

Estrogen_Signaling_Pathway cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: Classical Estrogen Receptor Signaling Pathway.

Dydrogesterone's lack of binding to AR and ER means that it does not initiate these cascades of cellular events, thus avoiding androgenic and estrogenic responses.

Experimental Protocols

The assessment of androgenic and estrogenic properties of compounds like dydrogesterone relies on standardized in vitro assays. The following are detailed representative protocols for competitive binding assays for the androgen and estrogen receptors.

Androgen Receptor Competitive Binding Assay Protocol

This protocol is a representative method for determining the binding affinity of a test compound to the androgen receptor.

AR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare AR source (e.g., rat prostate cytosol or recombinant human AR) I1 Incubate AR, [3H]-DHT, and test compound at 4°C P1->I1 P2 Prepare radioligand (e.g., [3H]-DHT) P2->I1 P3 Prepare test compound (Dydrogesterone) dilutions P3->I1 P4 Prepare assay buffer P4->I1 S1 Separate bound from free radioligand (e.g., hydroxylapatite precipitation or dextran-coated charcoal) I1->S1 D1 Quantify bound radioactivity (Scintillation counting) S1->D1 D2 Plot competition curve and determine IC50 D1->D2

Caption: Workflow for Androgen Receptor Binding Assay.

Detailed Steps:

  • Preparation of Androgen Receptor:

    • Source: Cytosol from the ventral prostate of castrated male rats or recombinant human androgen receptor.

    • Homogenize tissue in a suitable buffer (e.g., Tris-EDTA-dithiothreitol buffer) at 4°C.

    • Centrifuge to obtain the cytosolic fraction containing the AR.

  • Ligand and Compound Preparation:

    • Radioligand: A solution of [³H]-dihydrotestosterone ([³H]-DHT) at a fixed concentration (e.g., 1-5 nM).

    • Test Compound: Serial dilutions of dydrogesterone in a suitable solvent (e.g., ethanol or DMSO).

    • Reference Compound: Serial dilutions of a known AR ligand (e.g., unlabeled DHT or R1881) for the standard curve.

  • Binding Assay:

    • In assay tubes, combine the AR preparation, a fixed amount of [³H]-DHT, and varying concentrations of the test compound or reference compound.

    • Include tubes for total binding (AR + [³H]-DHT) and non-specific binding (AR + [³H]-DHT + a large excess of unlabeled DHT).

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a separation agent such as dextran-coated charcoal or hydroxylapatite slurry to each tube.

    • Incubate for a short period and then centrifuge to pellet the agent with the bound receptor-ligand complex.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (dydrogesterone or reference compound).

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Estrogen Receptor Competitive Binding Assay Protocol

This protocol is a representative method for determining the binding affinity of a test compound to the estrogen receptor.

Detailed Steps:

  • Preparation of Estrogen Receptor:

    • Source: Uterine cytosol from ovariectomized female rats or recombinant human estrogen receptor (ERα or ERβ).

    • The preparation method is similar to that for the androgen receptor, involving homogenization and centrifugation to obtain the cytosolic fraction.

  • Ligand and Compound Preparation:

    • Radioligand: A solution of [³H]-17β-estradiol ([³H]-E2) at a fixed concentration (e.g., 0.5-2 nM).

    • Test Compound: Serial dilutions of dydrogesterone.

    • Reference Compound: Serial dilutions of unlabeled 17β-estradiol or diethylstilbestrol (DES).

  • Binding Assay:

    • The incubation procedure is analogous to the AR binding assay, combining the ER preparation, [³H]-E2, and the test or reference compound.

    • Incubation is typically carried out at 4°C overnight.

  • Separation and Quantification:

    • Separation and quantification methods are similar to the AR binding assay.

  • Data Analysis:

    • The IC50 value is determined from the competition curve, representing the affinity of dydrogesterone for the estrogen receptor relative to the reference compound.

Conclusion

The available scientific evidence strongly supports the classification of dydrogesterone as a highly selective progestogen with no clinically relevant androgenic or estrogenic properties. This selectivity is attributed to its unique molecular structure, which confers a high affinity for the progesterone receptor while having a negligible interaction with androgen and estrogen receptors. The absence of these off-target hormonal effects is a key differentiator from many other synthetic progestins and contributes to its favorable safety and tolerability profile in a wide range of clinical applications. Further research providing specific quantitative binding affinity data would be beneficial to further solidify the understanding of its high selectivity at the molecular level.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Dehydroprogesterone, a synthetic steroid with progestogenic activity. The methods described herein are essential for pharmacokinetic studies, quality control in pharmaceutical manufacturing, and research applications.

Introduction

This compound (Pregna-4,6-diene-3,20-dione) is a synthetic progestin, structurally related to progesterone. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for its development and clinical use. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay (ELISA).

Analytical Methods Overview

A summary of the key quantitative parameters for the analytical methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Optimization is recommended for each specific application.

Table 1: Summary of Quantitative Data for this compound Quantification Methods

ParameterHPLC-UVLC-MS/MSImmunoassay (ELISA)
Limit of Detection (LOD) 0.08 µg/mL0.1 nmol/L40-50 pg/mL
Limit of Quantification (LOQ) 0.25 µg/mL0.5 nmol/L100-150 pg/mL
Linearity Range 0.25 - 100 µg/mL0.5 - 500 nmol/L150 - 3200 pg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%< 15%

Note: The data presented are compiled from validated methods for progesterone and its analogs and are intended to serve as a guideline for this compound analysis.[1][2][3][4]

Experimental Protocols

Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[1]

b. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

c. Chromatographic Conditions: [1][3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase may also contain a buffer, such as a phosphate buffer, to maintain a constant pH.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25 °C)

  • Detection Wavelength: 240-254 nm (based on the UV absorbance maximum of similar progestins)[3]

  • Injection Volume: 10 µL

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (for pharmaceutical formulations):

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm filter before injection.

e. Method Validation:

  • The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Quantification of this compound in Biological Samples by LC-MS/MS

This highly sensitive and selective method is ideal for quantifying this compound in biological matrices such as plasma or serum.

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium fluoride (for mobile phase modification)[7]

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

b. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8]

  • Data acquisition and processing software

c. Sample Preparation:

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE): [9]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma/serum sample (pre-treated with internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

d. LC-MS/MS Conditions:

  • LC Column: A C18 or similar reverse-phase column suitable for LC-MS.

  • Mobile Phase: A gradient elution using water and acetonitrile/methanol, both containing a modifier like formic acid (e.g., 0.1%) to improve ionization.[7]

  • Flow Rate: 0.2 - 0.5 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

e. Data Analysis and Validation:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • The method must be fully validated for its intended use, including assessments of selectivity, matrix effects, linearity, accuracy, precision, and stability.[5][6]

Quantification of this compound by Immunoassay (ELISA)

This method is suitable for the high-throughput screening of this compound in biological fluids. The protocol provided is a general guideline for a competitive ELISA.

a. Principle: This is a competitive binding immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

b. Materials and Reagents:

  • Microplate pre-coated with an antibody specific to this compound

  • This compound standard solutions

  • This compound-enzyme (e.g., HRP) conjugate

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

c. Assay Procedure:

  • Add standards, controls, and samples to the appropriate wells of the microplate.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate for a specified time at a controlled temperature to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

d. Calculation of Results:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental_Workflow_for_Steroid_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Validation Selectivity Linearity Accuracy Precision LOD/LOQ Data_Analysis->Validation

Caption: General experimental workflow for the quantification of steroids in biological samples.

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone This compound Membrane_Receptor Membrane Progesterone Receptor (mPR) Progesterone->Membrane_Receptor PR Progesterone Receptor (PR-A / PR-B) PR_HSP PR-HSP Complex Progesterone->PR_HSP Binding Signal_Cascade Signal Transduction Cascade (e.g., MAPK) Membrane_Receptor->Signal_Cascade Activation PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binding cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Simplified progesterone receptor signaling pathway, applicable to this compound.[10][11][12][13][14]

References

Application Note: HPLC-UV Method for the Analysis of 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

INTRODUCTION: 6-Dehydroprogesterone is a known impurity and metabolite of progesterone.[1] Its identification and quantification are crucial for the quality control of progesterone-based pharmaceutical products and in metabolic studies. This application note presents a reliable and accurate HPLC-UV method for the determination of this compound. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of steroids.[2][3][4]

ANALYTE STRUCTURE:

  • Compound: this compound

  • IUPAC Name: (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[5]

  • CAS Number: 1162-56-7[5]

  • Molecular Formula: C₂₁H₂₈O₂[1][6][7]

  • Molecular Weight: 312.45 g/mol [1][6][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is employed.[2] The chromatographic separation is achieved on a C18 column.[2][4][8]

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)[4]
Flow Rate 1.0 mL/min[2][4]
Injection Volume 10 µL[4][8]
Column Temperature 30°C[4]
UV Detection Wavelength 245 nm[9]
Run Time 10 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For formulations, an extraction step may be necessary.

3. Method Validation Parameters:

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Validation ParameterTypical Results
Linearity (Concentration Range) 1 - 20 µg/mL[11]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 98 - 102%[4]
Precision (% RSD) < 2%[4]
Limit of Detection (LOD) ~0.1 µg/mL[4]
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity The method should be able to resolve this compound from progesterone and other potential impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection (10 µL) A->D B Mobile Phase Preparation (ACN:H2O) C System Equilibration B->C E Isocratic Elution (1.0 mL/min) C->E D->E F UV Detection (245 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Signaling Pathway (Not Applicable)

The analysis of this compound by HPLC-UV is a chemical separation and detection technique and does not involve a biological signaling pathway.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The validation parameters demonstrate the robustness and suitability of the method for its intended purpose.

References

Application Notes and Protocols for the Detection of Dydrogesterone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dydrogesterone is a synthetic progestogen that is structurally and pharmacologically similar to natural progesterone.[1][2] It is widely used in various gynecological conditions, including menstrual disorders, endometriosis, and as luteal support in assisted reproductive technology.[1][3] Accurate and sensitive quantification of dydrogesterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5] This document provides a detailed protocol for the detection and quantification of dydrogesterone in human plasma and endometrial tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling Pathway of Dydrogesterone

Dydrogesterone is a selective agonist for the progesterone receptor (PR).[1][3] Upon binding to the PR, it mimics the effects of natural progesterone, which are essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] The primary mechanism of action is genomic, involving the regulation of gene expression. However, rapid, non-genomic effects have also been observed, such as the inhibition of myometrial contraction, which may be mediated through voltage-dependent calcium channels.[8]

G Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR Binds to Ca_Channel Voltage-Dependent Ca2+ Channels Dydrogesterone->Ca_Channel Modulates (Non-genomic) Nucleus Nucleus PR->Nucleus Translocates to Gene Gene Expression (e.g., endometrial receptivity) Nucleus->Gene Regulates Contraction Inhibition of Myometrial Contraction Ca_Channel->Contraction Leads to

Caption: Dydrogesterone signaling pathway.

Experimental Workflow

The overall workflow for the analysis of dydrogesterone involves sample collection, preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Endometrial Tissue Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction (for plasma) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for dydrogesterone analysis.

Detailed Experimental Protocols

Sample Preparation

1.1. Plasma Sample Preparation (Protein Precipitation Method) [4]

  • Pipette 0.2 mL of human plasma into a microcentrifuge tube.

  • Add 0.6 mL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Endometrial Tissue Sample Preparation [9]

  • Accurately weigh the endometrial tissue sample.

  • Homogenize the tissue in acetone.

  • Centrifuge the homogenate and collect the supernatant.

  • Filter the supernatant.

  • Evaporate the acetone to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.3. Plasma Sample Preparation (Solid-Phase Extraction - SPE) [5]

  • Condition an Oasis® Max C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of plasma onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute dydrogesterone with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography Conditions
ParameterMethod 1Method 2
Column Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[4]Kinetex C18 (150 x 3 mm, 2.6 µm)
Mobile Phase A 1 mM Ammonium Acetate in Water[4]0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[4]Methanol[7]
Gradient/Isocratic Isocratic (20:80, A:B)[4]Gradient
Flow Rate 1.0 mL/min[4]0.4 mL/min
Column Temperature 35°C[4]40°C
Injection Volume 20 µL10 µL
Mass Spectrometry Conditions
ParameterMethod 1Method 2
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[4]Electrospray Ionization (ESI), Positive Ion Mode
MRM Transition m/z 313 > 295[4]m/z 313.1 > 105.5[5][6]
Internal Standard Dexamethasone (m/z 393 > 147)[6]Progesterone-d9
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time 200 ms200 ms

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for dydrogesterone analysis.

Table 1: Calibration and Linearity

MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
Protein Precipitation[4]Human Plasma5 - 150> 0.997
SPE[6]Human Plasma10 - 60~0.99
Tissue Homogenization[9]Endometrial Tissue1 - 50≥ 0.998

Table 2: Sensitivity, Precision, and Accuracy

MethodMatrixLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%DEV)
Protein Precipitation[4][10]Human Plasma5< 12.5< 12.5< 7.5
SPE[5][6]Human Plasma10< 22.0< 22.0-20.2 to +13.3
Tissue Homogenization[9]Endometrial Tissue1< 13.5Not ReportedNot Reported

Table 3: Recovery

MethodMatrixMean Recovery (%)
Protein Precipitation[4]Human Plasma99.8
SPE[5]Human Plasma100.7 - 112
Tissue Homogenization[9]Endometrial Tissue95.5 - 98.0
Conclusion

The presented LC-MS/MS methods provide sensitive, specific, and reliable protocols for the quantification of dydrogesterone in human plasma and endometrial tissue. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required level of sample cleanup and sensitivity. These application notes and protocols can be readily adapted by researchers, scientists, and drug development professionals for various applications requiring the accurate measurement of dydrogesterone.

References

6-Dehydroprogesterone in Endometriosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility.[1] 6-Dehydroprogesterone, a retro-progesterone commonly known as dydrogesterone, is an orally active progestogen that has been utilized in the treatment of endometriosis.[1][2] It acts as a selective progesterone receptor agonist, offering a favorable therapeutic profile by inducing atrophy of ectopic endometrial tissue, reducing inflammation, and inhibiting the growth of lesions.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in endometriosis research.

Mechanism of Action

This compound exerts its therapeutic effects in endometriosis through a multi-faceted approach. It selectively binds to progesterone receptors, leading to the decidualization and subsequent atrophy of the ectopic endometrial tissue.[1] Furthermore, it has been shown to inhibit the proliferation of endometrial stromal cells and reduce the expression of key factors involved in tissue invasion and angiogenesis.[2] A recent review highlights that dydrogesterone can induce atrophy of the ectopic endometrium through a pro-apoptotic pathway and by inhibiting angiogenesis and extracellular matrix degradation.[2]

Application Notes

In Vitro Studies: Elucidating Cellular Mechanisms

This compound is a valuable tool for in vitro studies aimed at understanding the molecular mechanisms underlying endometriosis. Primary cultures of endometrial stromal cells or immortalized endometriotic cell lines can be treated with this compound to investigate its effects on cell proliferation, apoptosis, and invasion.

Key Applications:

  • Inhibition of Cell Proliferation: Studies have shown that dydrogesterone significantly reduces the proliferation of endometrial stromal cells.[3]

  • Induction of Apoptosis: Dydrogesterone is known to promote apoptosis in ectopic endometrial tissue.[2]

  • Modulation of Extracellular Matrix: Research indicates that dydrogesterone can reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, which are crucial for tissue invasion.[3]

  • Inhibition of Angiogenesis: Dydrogesterone has been found to suppress the transcription of angiogenic factors like Vascular Endothelial Growth Factor A (VEGFA) and Cysteine-rich angiogenic inducer 61 (CYR61).[3]

In Vivo Studies: Animal Models of Endometriosis

Animal models, particularly rodent models, are instrumental in evaluating the efficacy of this compound in a physiological context. Endometriosis can be surgically induced in rats or mice, followed by treatment with this compound to assess its impact on lesion size, weight, and histological characteristics.

Key Applications:

  • Reduction of Lesion Size: Studies in rat models of endometriosis have demonstrated a significant reduction in the size of endometriotic lesions following treatment.

  • Induction of Apoptosis in Lesions: Increased numbers of TUNEL-positive apoptotic cells have been observed in the endometriotic lesions of rats treated with dydrogesterone.

  • Modulation of Signaling Pathways: Animal models can be used to investigate the effect of dydrogesterone on key signaling pathways implicated in endometriosis, such as the MAPK pathway.

Quantitative Data Summary

Parameter Model System Treatment Key Findings Reference
Cell Proliferation Mouse model with human endometrial tissue xenograftsDydrogesteroneSignificant decrease in stromal cell proliferation after 28 days.[3]
Apoptosis Rat model of endometriosisDydrogesteroneSignificant increase in TUNEL-positive apoptotic cells in lesions.
Gene Expression (MMPs) Mouse model with human endometrial tissue xenograftsDydrogesteroneSignificant reduction in MMP-2 and MMP-3 expression.[3]
Gene Expression (Angiogenic Factors) Mouse model with human endometrial tissue xenograftsDydrogesteroneSignificant reduction in VEGFA and CYR61 transcription.[3]
Pain Relief Clinical trials in women with endometriosisDydrogesterone (10-60 mg/day)Statistically significant reductions in pelvic pain, dysmenorrhea, and dyspareunia.[1]
Lesion Improvement Clinical trials in women with endometriosisDydrogesterone (10-20 mg/day)Improvement of endometriosis observed in 71% of patients, with a cure in 21%.[1]

Experimental Protocols

Protocol 1: In Vitro Endometrial Stromal Cell Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of primary human endometrial stromal cells.

Materials:

  • Primary human endometrial stromal cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound (Dydrogesterone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed primary endometrial stromal cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM).

  • Replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Rat Model of Endometriosis

Objective: To evaluate the efficacy of this compound in reducing the size of endometriotic lesions in a surgically induced rat model.

Materials:

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Surgical instruments

  • This compound (Dydrogesterone)

  • Vehicle for drug administration (e.g., corn oil)

  • Calipers

Procedure:

  • Surgically induce endometriosis by auto-transplanting a fragment of uterine tissue onto the inner abdominal wall.

  • Allow the rats to recover for one week to allow for the establishment of endometriotic lesions.

  • Divide the rats into a control group (vehicle administration) and a treatment group (this compound administration).

  • Administer this compound (e.g., 1-10 mg/kg/day, orally or via injection) or vehicle to the respective groups for a period of 4 weeks.

  • Measure the dimensions of the endometriotic lesions with calipers at the end of the treatment period.

  • Sacrifice the rats and excise the lesions for histological analysis and weight measurement.

  • Compare the lesion size and weight between the control and treatment groups to assess the efficacy of this compound.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of pro- and anti-apoptotic proteins in endometriotic cells.

Materials:

  • Endometriotic cells (primary culture or cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat endometriotic cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of the target proteins.

Visualizations

G cluster_workflow Experimental Workflow: In Vitro Analysis A Primary Endometriotic Cells B This compound Treatment A->B C Cell Proliferation Assay (MTT) B->C D Apoptosis Assay (e.g., TUNEL) B->D E Western Blot (e.g., Bcl-2/Bax) B->E F Data Analysis C->F D->F E->F

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound Drug This compound PR Progesterone Receptor Drug->PR PI3K PI3K PR->PI3K Modulation of MAPK MAPK/ERK PR->MAPK Modulation of Apoptosis Apoptosis PR->Apoptosis Angiogenesis Angiogenesis PR->Angiogenesis Invasion Invasion (MMPs) PR->Invasion Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation

Caption: Proposed signaling pathway for this compound in endometriosis.

Conclusion

This compound is a promising therapeutic agent for endometriosis, with demonstrated efficacy in reducing lesion size, alleviating pain, and modulating key cellular processes involved in disease progression. The application notes and protocols provided herein offer a framework for researchers to further investigate the mechanisms of action of this compound and to explore its full therapeutic potential in the context of endometriosis. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound in endometriotic cells and to identify predictive biomarkers for treatment response.

References

Application Notes: 6-Dehydroprogesterone (Dydrogesterone) in Hormone Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Dehydro-retroprogesterone, commonly known as Dydrogesterone, is a synthetic, orally active progestogen.[1][2] Structurally, it is a retro-isomer of progesterone, a modification that enhances its oral bioavailability and metabolic stability.[1] Dydrogesterone is a highly selective agonist for the progesterone receptor (PR) and is notable for its lack of estrogenic, androgenic, and corticoid activities.[3][4][5] Unlike many other progestins, it does not typically inhibit ovulation at therapeutic doses.[4][6] These properties make it a valuable agent in various hormone therapy applications, including the treatment of menstrual disorders, endometriosis, infertility due to luteal insufficiency, and as a progestogenic component of menopausal hormone therapy to protect the endometrium from the effects of unopposed estrogen.[1][2][3]

Mechanism of Action

Dydrogesterone exerts its effects by mimicking the action of natural progesterone.[7] It binds to and activates progesterone receptors within the cell.[4] Following oral administration, dydrogesterone is rapidly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which also exhibits high affinity for the progesterone receptor.[3][8] The activated receptor-ligand complex translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on target genes, modulating their transcription. In the uterus, this action leads to the transformation of a proliferative endometrium (driven by estrogen) into a secretory endometrium, regulating the healthy growth and shedding of the uterine lining.[4] This process is crucial for treating menstrual irregularities and reducing the estrogen-induced risk of endometrial hyperplasia in non-hysterectomized women undergoing hormone therapy.[7][8]

cluster_cell Target Cell cluster_nucleus Nucleus D Dydrogesterone (D) PR Progesterone Receptor (PR) D->PR Binds PR->PR HSP HSP PR->HSP Release PRE PRE PR->PRE Binds to PRE DNA DNA mRNA mRNA PRE->mRNA Initiates Transcription Gene Transcription mRNA->Transcription Protein Protein Synthesis Transcription->Protein Response Cellular Response Protein->Response

Caption: Simplified signaling pathway of Dydrogesterone.

Data Presentation

Table 1: Pharmacokinetic Properties of Dydrogesterone

This table summarizes the key pharmacokinetic parameters for dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD).

ParameterDydrogesterone (Parent Drug)20α-dihydrodydrogesterone (DHD)Reference(s)
Bioavailability 28%-[3][5][8]
Time to Peak (Tmax) 0.5 - 2.5 hours~1.5 hours[3][5][8]
Plasma Protein Binding >90%>90%[5][8]
Metabolism Rapidly metabolized via AKR1C1 and AKR1C3-[3]
Elimination Half-life 5 - 7 hours14 - 17 hours[3][5][8]
Excretion Primarily via urine as metabolites-[3][5]
Table 2: Receptor Binding Affinity and Potency

Quantitative data on the binding affinity of dydrogesterone is limited in the provided results. It is characterized as a selective progestogen.

ParameterValueNotesReference(s)
Progesterone Receptor (PR) Affinity ~16% of progesteroneBinds almost exclusively to the PR with low affinity compared to progesterone.[3]
Oral Potency 10-20x lower equivalent dose than progesteroneDespite lower binding affinity, its in vivo oral potency for endometrial proliferation is significantly higher than oral progesterone.[3]
Other Hormonal Activity NoneLacks significant androgenic, estrogenic, or corticoid activity.[4][6]
Table 3: Dosing in Clinical Studies and Applications

Dosages of dydrogesterone vary depending on the therapeutic indication.

IndicationTypical Daily DosageDosing ScheduleReference(s)
Dysmenorrhea 10 - 20 mgDay 5-25 of the menstrual cycle[5]
Endometriosis 10 - 30 mgDay 5-25 of the cycle, or continuously[1][5]
Dysfunctional Uterine Bleeding (Prevention) 10 - 20 mgDay 11-25 of the cycle[5]
Luteal Phase Support (IVF) 20 - 40 mgVaries per protocol[9]
Menopausal Hormone Therapy 10 mgSequentially or continuously with estrogen[10]

Experimental Protocols

Protocol 1: Competitive Progesterone Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity (RBA) of 6-dehydroprogesterone for the progesterone receptor. The principle is based on the competition between unlabeled this compound and a radiolabeled progestin for binding to the receptor.

Materials:

  • Test Compound: this compound (Dydrogesterone)

  • Radioligand: [3H]ORG-2058 or other high-affinity labeled progestin

  • Receptor Source: Cytosol extract from progesterone receptor-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D human breast cancer cells).[11][12]

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal suspension

  • Scintillation fluid and vials

  • Microcentrifuge and scintillation counter

Methodology:

  • Receptor Preparation: Prepare a cytosol fraction from the homogenized tissue or cells by ultracentrifugation. Determine the total protein concentration of the cytosol.

  • Competitive Binding:

    • In microcentrifuge tubes, add a fixed amount of receptor preparation.

    • Add a fixed, saturating concentration of the radioligand (e.g., [3H]ORG-2058).

    • Add increasing concentrations of unlabeled this compound (or a reference compound like progesterone) to create a competition curve.

    • Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled progesterone).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound/Unbound Ligand: Add cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound radioligand.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.

  • Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100.[11]

A Prepare Receptor Source (e.g., Uterine Cytosol) B Incubate Receptor with: 1. [3H]Radioligand 2. Increasing concentrations of This compound A->B C Add Dextran-Coated Charcoal to separate free radioligand B->C D Centrifuge to pellet charcoal C->D E Measure Radioactivity in Supernatant (Bound Ligand) D->E F Plot Competition Curve and Calculate IC50 & RBA E->F

Caption: Workflow for a competitive receptor binding assay.
Protocol 2: Progesterone Receptor Transactivation Assay

This protocol measures the functional agonist activity of this compound by quantifying its ability to induce gene expression mediated by the progesterone receptor.

Materials:

  • Cell Line: Human cell line expressing progesterone receptor (e.g., T47Dco cells).[11]

  • Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving a reporter gene, such as luciferase (e.g., PRE2-tk-LUC).[11]

  • Transfection Reagent (e.g., FuGENE 6).[11]

  • Cell culture medium and supplements.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., ethanol).

  • Luciferase Assay System and a luminometer.

Methodology:

  • Cell Culture: Culture T47Dco cells in appropriate medium until they reach a suitable confluency for transfection (e.g., 50-70%).

  • Transfection:

    • Plate the cells into multi-well plates (e.g., 6-well plates).[11]

    • Transfect the cells with the PRE2-tk-LUC reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • It is advisable to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Hormone Treatment:

    • After allowing the cells to recover post-transfection (e.g., 24 hours), replace the medium with a medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Include a vehicle control (no compound) and a positive control (e.g., progesterone).

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 20-24 hours) to allow for receptor activation and reporter gene expression.[11]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry:

    • Measure the firefly luciferase activity (from the reporter plasmid) in the cell lysate using a luminometer.

    • If a control plasmid was used, measure its activity (e.g., Renilla luciferase) as well.

  • Data Analysis:

    • Normalize the reporter luciferase activity to the control luciferase activity for each sample.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) to quantify the compound's potency as an agonist.

A Plate PR-positive cells (e.g., T47Dco) B Transfect cells with PRE-Luciferase Reporter Plasmid A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 20-24 hours C->D E Lyse cells and add Luciferase Substrate D->E F Measure Luminescence E->F G Plot Dose-Response Curve and Calculate EC50 F->G

References

Application Notes and Protocols for the Biotransformation of 6-Dehydroprogesterone with Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the biotransformation of 6-dehydroprogesterone using the filamentous fungus Aspergillus niger. This process leverages the enzymatic machinery of the microorganism to introduce chemical modifications to the steroid scaffold, potentially leading to the synthesis of novel derivatives with enhanced or modified biological activities. Such derivatives are of significant interest in drug discovery and development.

Introduction

The microbial transformation of steroids is a powerful tool in pharmaceutical research, enabling the synthesis of complex steroid derivatives that are often difficult to achieve through conventional chemical methods. Aspergillus niger, a versatile and widely used microorganism in biotechnology, possesses a range of enzymes, such as hydroxylases, that can modify the structure of steroids with high regio- and stereoselectivity. The biotransformation of this compound (pregna-4,6-diene-3,20-dione) by Aspergillus niger has been shown to yield a variety of hydroxylated and epoxidized metabolites.[1] This protocol outlines the key steps for the cultivation of Aspergillus niger, the biotransformation of this compound, and the subsequent extraction and analysis of the resulting products.

Materials and Methods

Microorganism and Culture Conditions
  • Microorganism: Aspergillus niger (a suitable strain should be obtained from a reputable culture collection).

  • Culture Medium: A suitable medium for fungal growth and steroid transformation should be prepared. A typical medium composition is provided in Table 1.

  • Inoculum Preparation:

    • Prepare a slant culture of Aspergillus niger on a suitable agar medium (e.g., Potato Dextrose Agar).

    • Incubate at 28-30°C for 70-74 hours to allow for sporulation.

    • Harvest the spores by adding sterile saline solution (0.9% NaCl) with a surfactant (e.g., Tween 80, 0.01%) to the slant and gently scraping the surface.

    • Adjust the spore suspension concentration to a desired level (e.g., 10^7 spores/mL) using a hemocytometer.

  • Fungal Cultivation:

    • Inoculate the liquid culture medium with the spore suspension.

    • Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for a period sufficient to achieve substantial biomass, typically 48-72 hours.

Biotransformation Protocol
  • Substrate Preparation: Dissolve this compound in a suitable water-miscible organic solvent, such as dimethylformamide (DMF) or ethanol, to create a stock solution.

  • Substrate Addition: Once the Aspergillus niger culture has reached the desired growth phase, add the this compound stock solution to the culture flask to a final concentration typically in the range of 0.1-0.5 mg/mL.

  • Incubation: Continue the incubation under the same conditions for a specified period, which can range from 24 hours to several days. The progress of the biotransformation should be monitored periodically.

  • Sampling and Monitoring: At regular intervals, withdraw a small aliquot of the culture broth. Extract the steroids from the aliquot using a solvent like ethyl acetate and analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the appearance of new products.

Extraction and Purification of Metabolites
  • Harvesting: After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Broth Extraction: Extract the culture filtrate multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

    • Mycelial Extraction: The fungal biomass can also be extracted with a polar solvent like methanol or acetone to recover any intracellularly accumulated products.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be subjected to further purification using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate the individual metabolites.

Analytical Methods for Product Identification

The identification and characterization of the biotransformation products are crucial. A combination of spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC): For rapid qualitative analysis of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification of the products.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the detailed structural elucidation of the purified compounds.

Data Presentation

The biotransformation of this compound by Aspergillus niger has been reported to yield several metabolites. The primary transformations include hydroxylation and epoxidation.

Table 1: Example of Culture Medium for Aspergillus niger

ComponentConcentration (g/L)
Glucose20.0
Peptone5.0
Yeast Extract3.0
KH₂PO₄5.0
MgSO₄·7H₂O0.5
pH5.5 - 6.0

Table 2: Reported Metabolites from the Biotransformation of this compound with Aspergillus niger [1]

Metabolite IDChemical NameType of Transformation
1 6β-Chloro-7α,11α-dihydroxypregna-4-ene-3,20-dioneHydroxylation, Halogenation
2 7α-Chloro-6β,11α-dihydroxypregna-4-ene-3,20-dioneHydroxylation, Halogenation
3 6α,7α-Epoxy-11α-hydroxypregna-4-ene-3,20-dioneEpoxidation, Hydroxylation
4 6α,7α-Epoxypregna-4-ene-3,20-dioneEpoxidation
5 11α-Hydroxypregna-4,6-diene-3,20-dioneHydroxylation

Note: The formation of chlorinated metabolites (1 and 2) suggests the presence of chloride ions in the medium and the activity of a halogenating enzyme.

Visualizations

Experimental Workflow

The overall experimental workflow for the biotransformation of this compound is depicted in the following diagram.

Biotransformation_Workflow cluster_prep Preparation Phase cluster_biotrans Biotransformation Phase cluster_analysis Analysis Phase A Aspergillus niger Strain B Slant Culture (PDA, 28-30°C, 72h) A->B C Spore Suspension B->C E Inoculation C->E D Liquid Culture Medium D->E F Incubation (28°C, 150 rpm, 48-72h) E->F H Substrate Addition F->H G This compound (in DMF/Ethanol) G->H I Continued Incubation (24h - several days) H->I J Harvesting (Filtration/Centrifugation) I->J K Extraction (Ethyl Acetate) J->K L Crude Extract K->L M Purification (Column Chromatography/HPLC) L->M N Isolated Metabolites M->N O Structural Elucidation (MS, NMR) N->O

Caption: Experimental workflow for the biotransformation of this compound.

Logical Relationship of Key Steps

The logical flow from the initial microbial culture to the final product analysis is illustrated below.

Logical_Flow start Start culture Fungal Culture Preparation start->culture biotransformation Biotransformation Reaction culture->biotransformation extraction Product Extraction biotransformation->extraction analysis Analysis & Characterization extraction->analysis end End analysis->end

Caption: Logical flow of the key experimental stages.

References

Application Notes and Protocols for Cell-Based Assays to Determine 6-Dehydroprogesterone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydroprogesterone, also known as dydrogesterone, is a synthetic retro-progesterone that acts as a potent and selective agonist of the progesterone receptor (PR). Unlike natural progesterone, dydrogesterone exhibits high oral bioavailability and a distinct pharmacological profile, making it a compound of significant interest in various therapeutic areas. Accurate and reliable methods for quantifying its activity are crucial for research and drug development. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on the progesterone receptor.

Target Audience

These protocols and notes are designed for researchers, scientists, and drug development professionals familiar with cell culture and basic molecular biology techniques.

Key Concepts

  • Progesterone Receptor (PR): A nuclear receptor that, upon binding to its ligand (like progesterone or this compound), translocates to the nucleus and acts as a transcription factor to regulate gene expression.

  • Genomic Signaling: The classical pathway where the ligand-activated PR binds to progesterone response elements (PREs) on DNA to modulate gene transcription.

  • Non-Genomic Signaling: Rapid signaling events initiated at the cell membrane, often involving membrane-associated PRs, that activate intracellular kinase cascades.

  • Reporter Gene Assay: A common method to measure the transcriptional activity of a receptor. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PREs. Activation of the PR leads to the expression of the reporter gene, which can be quantified.

  • Competitive Binding Assay: An assay to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

Recommended Cell Lines

The choice of cell line is critical for studying PR activity. The following human breast cancer cell lines are commonly used and well-characterized:

  • T47D: These cells express high levels of both PR-A and PR-B isoforms, making them highly responsive to progestins and an ideal model for studying progesterone-specific effects.[1][2]

  • MCF-7: This cell line also expresses PR, but at significantly lower levels than T47D cells.[3] Their response to progestins can be less robust and may require co-transfection of a PR expression vector to enhance the signal in reporter assays.[3]

Quantitative Comparison of Progesterone Receptor Levels:

Cell LineProgesterone Receptor (PR) Expression LevelReference
T47D High (reported as over eightfold higher than MCF-7)[3]
MCF-7 Low to moderate[3][4]

Signaling Pathways of the Progesterone Receptor

Activation of the progesterone receptor by an agonist like this compound initiates both genomic and non-genomic signaling cascades.

Genomic Progesterone Receptor Signaling Pathway

The classical genomic pathway involves the binding of the agonist to the progesterone receptor in the cytoplasm, leading to its dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on the DNA. This recruitment of co-activators and the transcriptional machinery results in the expression of target genes.

genomic_pr_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Agonist) PR Progesterone Receptor (inactive) Ligand->PR Binds HSP HSP PR->HSP Dissociates from Active_PR Active PR Dimer PR->Active_PR Dimerization PRE PRE Active_PR->PRE Binds to cluster_nucleus cluster_nucleus Active_PR->cluster_nucleus Nuclear Translocation Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export

Genomic PR signaling pathway.
Non-Genomic Progesterone Receptor Signaling Pathway

This compound can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors (mPRs). This leads to the activation of intracellular kinases, such as the MAPK/ERK pathway, which can in turn modulate the activity of transcription factors and other cellular proteins.

non_genomic_pr_signaling cluster_membrane Cell Membrane mPR Membrane PR (mPR) G_Protein G-Protein mPR->G_Protein Activates Ligand This compound Ligand->mPR Src Src Kinase G_Protein->Src Activates MAPK_Pathway MAPK/ERK Pathway Src->MAPK_Pathway Activates Cellular_Response Rapid Cellular Responses MAPK_Pathway->Cellular_Response Leads to

Non-genomic PR signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Dydrogesterone) and Progesterone activity on the Progesterone Receptor. Note that direct side-by-side comparisons in the same study are limited.

CompoundAssay TypeCell Line/SystemValueReference
Progesterone Competitive Binding (Kd)T47D cells~1 nM[5]
Progesterone Luciferase Reporter (EC50)MDA-MB-231 + PR-B~0.3 nM
This compound Competitive Binding (Ki)Not SpecifiedPotent and selective for PR
This compound Luciferase Reporter (EC50)Not SpecifiedMore potent than progesterone

Experimental Protocols

Protocol 1: Progesterone Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the agonist activity of this compound on the progesterone receptor using a luciferase reporter assay in T47D cells.

Workflow Diagram:

reporter_assay_workflow A 1. Seed T47D cells in 96-well plate B 2. Transfect with PR-responsive luciferase reporter and PR expression vector (optional) A->B C 3. Treat cells with This compound and controls B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F

Luciferase reporter assay workflow.

Materials:

  • T47D cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phenol red-free DMEM/F-12 with 5% charcoal-stripped FBS (assay medium)

  • PR-responsive luciferase reporter plasmid (e.g., pGL4.35[luc2P/9XPRE/Hygro])

  • PR expression plasmid (e.g., pcDNA3.1-hPR-B) (optional, for cells with low endogenous PR)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Progesterone (as a positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture T47D cells in DMEM/F-12 with 10% FBS.

    • Trypsinize and resuspend cells in assay medium.

    • Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection (if necessary):

    • Prepare transfection complexes according to the manufacturer's protocol. For each well, transfect with the PR-responsive luciferase reporter plasmid. For MCF-7 cells, co-transfection with a PR expression plasmid is recommended.[3]

    • Incubate for 4-6 hours, then replace the transfection medium with fresh assay medium. Incubate for a further 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and progesterone in assay medium. A typical concentration range would be from 1 pM to 1 µM. Include a DMSO vehicle control.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control to determine the fold induction.

    • Plot the dose-response curves and calculate the EC50 values for this compound and progesterone using a suitable software (e.g., GraphPad Prism).

Protocol 2: Progesterone Receptor Competitive Binding Assay

This protocol describes a whole-cell competitive binding assay to determine the binding affinity (Ki) of this compound for the progesterone receptor.

Workflow Diagram:

binding_assay_workflow A 1. Culture T47D cells to confluency B 2. Incubate cells with [3H]-Progesterone and varying concentrations of unlabeled This compound A->B C 3. Wash cells to remove unbound ligand B->C D 4. Lyse cells C->D E 5. Measure radioactivity by liquid scintillation counting D->E F 6. Calculate Ki value E->F

Competitive binding assay workflow.

Materials:

  • T47D cells

  • DMEM/F-12 medium with 10% FBS

  • Assay buffer (e.g., serum-free medium or PBS with 0.1% BSA)

  • [3H]-Progesterone (radiolabeled ligand)

  • Unlabeled this compound

  • Unlabeled Progesterone (for determining non-specific binding)

  • 24-well cell culture plates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Culture:

    • Seed T47D cells in 24-well plates and grow to confluency.

  • Binding Reaction:

    • Wash the cells twice with assay buffer.

    • Prepare the following in assay buffer:

      • Total binding: [3H]-Progesterone at a concentration close to its Kd (e.g., 1-5 nM).

      • Non-specific binding: [3H]-Progesterone + a high concentration of unlabeled progesterone (e.g., 1-10 µM).

      • Competition: [3H]-Progesterone + serial dilutions of unlabeled this compound (e.g., from 0.1 nM to 10 µM).

    • Add 500 µL of the respective solutions to each well.

    • Incubate at 4°C for 2-4 hours with gentle agitation.

  • Washing:

    • Aspirate the binding solution and wash the cells three times with ice-cold assay buffer to remove unbound ligand.

  • Cell Lysis:

    • Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding of [3H]-Progesterone as a function of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Progesterone).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting

IssuePossible CauseSolution
Low luciferase signal Low transfection efficiency.Optimize transfection protocol; use a positive control for transfection.
Low PR expression in the cell line.Use a cell line with higher PR expression (e.g., T47D) or co-transfect a PR expression vector.
Inactive compound.Check the purity and storage of this compound.
High background in binding assay Insufficient washing.Increase the number and duration of wash steps.
High non-specific binding of radioligand.Use a lower concentration of radioligand or add a blocking agent (e.g., BSA) to the assay buffer.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting.
Pipetting errors.Use calibrated pipettes and be precise with all additions.

Conclusion

The provided protocols offer robust methods for characterizing the activity of this compound as a progesterone receptor agonist. The luciferase reporter assay provides a functional readout of the transcriptional activity, while the competitive binding assay determines the binding affinity of the compound for the receptor. By utilizing appropriate cell lines and controls, these assays can generate reliable and reproducible data for research and drug development purposes.

References

Application Notes and Protocols: Dydrogesterone in Luteal Phase Support

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a retro-progesterone, is an orally active progestogen that has demonstrated efficacy in providing luteal phase support in assisted reproductive technology (ART) cycles. Its molecular structure, closely resembling that of natural progesterone, allows for high selectivity to progesterone receptors, thereby effectively preparing the endometrium for embryo implantation and supporting early pregnancy.[1][2] These application notes provide a comprehensive overview of the use of dydrogesterone in luteal phase support, including a summary of clinical trial data, detailed experimental protocols, and an exploration of its mechanism of action.

Dydrogesterone's oral route of administration offers a more patient-friendly alternative to vaginal or intramuscular progesterone preparations, which may improve compliance.[3] Clinical studies have shown that oral dydrogesterone is as effective as micronized vaginal progesterone in terms of pregnancy and live birth rates.[4][5]

Mechanism of Action

Dydrogesterone exerts its effects by selectively binding to progesterone receptors (PRs) in target tissues, most notably the endometrium.[6] This binding initiates a signaling cascade that leads to the decidualization of the endometrium, a critical transformation that renders it receptive to embryo implantation.

Upon binding to its receptor, the dydrogesterone-PR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes essential for endometrial receptivity. This includes the regulation of various growth factors, cytokines, and adhesion molecules.[7] Key signaling pathways implicated in progesterone action on the endometrium include the Indian Hedgehog (IHH)-COUP-TFII pathway, which plays a role in mediating progesterone's effects on uterine cell proliferation and differentiation.[8] The activation of progesterone receptors also influences the expression of transcription factors such as FOSL2 and JUN, which are involved in the decidualization process.[7][9]

Dydrogesterone Signaling Pathway in Endometrial Cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials comparing oral dydrogesterone with vaginal micronized progesterone for luteal phase support in fresh and frozen-thawed embryo transfer cycles.

Table 1: Comparison of Oral Dydrogesterone and Micronized Vaginal Progesterone (MVP) in Fresh Embryo Transfer Cycles

Study (Year)Treatment GroupNPregnancy Rate (%)Live Birth Rate (%)Miscarriage Rate (%)
Lotus I (2017) [3]Oral Dydrogesterone (30 mg/day)49737.6 (12 weeks gestation)34.6-
MVP Capsules (600 mg/day)47733.1 (12 weeks gestation)29.8-
Lotus II (2018) [10]Oral Dydrogesterone (30 mg/day)49438.7 (12 weeks gestation)34.4-
MVP Gel (90 mg/day)48935.0 (12 weeks gestation)32.5-
Chakravarty et al. (2005) [11]Oral Dydrogesterone (20 mg/day)79Similar to MVP-Similar to MVP
MVP Capsules (600 mg/day)351Similar to Dydrogesterone-Similar to Dydrogesterone

Table 2: Comparison of Oral Dydrogesterone and Vaginal Progesterone in Frozen-Thawed Embryo Transfer (FET) Cycles

Study (Year)Treatment GroupNOngoing Pregnancy Rate (%)Clinical Pregnancy Rate (%)Live Birth Rate (%)Miscarriage Rate (%)
Meta-analysis (2025) [12]Oral Dydrogesterone318OR: 0.90 (95% CI: 0.59-1.35)OR: 0.94 (95% CI: 0.62-1.42)OR: 1.08 (95% CI: 0.67-1.75)OR: 1.41 (95% CI: 0.63-3.13)
Vaginal Progesterone318

OR: Odds Ratio; CI: Confidence Interval. An OR of 1 indicates no difference between the two groups.

Experimental Protocols

The following are generalized protocols based on methodologies from key clinical trials. Researchers should adapt these protocols to their specific study designs.

Protocol 1: Luteal Phase Support in Fresh IVF/ICSI Cycles (Based on Lotus I & II)

Fresh_Cycle_Protocol Start Start of IVF/ICSI Cycle Ovarian_Stimulation Controlled Ovarian Stimulation Start->Ovarian_Stimulation Oocyte_Retrieval Oocyte Retrieval Ovarian_Stimulation->Oocyte_Retrieval Randomization Randomization Oocyte_Retrieval->Randomization Dydrogesterone_Arm Oral Dydrogesterone (e.g., 10 mg TID) Randomization->Dydrogesterone_Arm Group A MVP_Arm Micronized Vaginal Progesterone (e.g., 200 mg TID or 90 mg gel QD) Randomization->MVP_Arm Group B Embryo_Transfer Embryo Transfer Dydrogesterone_Arm->Embryo_Transfer MVP_Arm->Embryo_Transfer Pregnancy_Test Serum hCG Test (~14 days post-transfer) Embryo_Transfer->Pregnancy_Test Ultrasound Ultrasound Confirmation (e.g., 12 weeks gestation) Pregnancy_Test->Ultrasound Continue_Support Continue Luteal Support if Pregnant Ultrasound->Continue_Support End End of Study Period Continue_Support->End

Experimental Workflow for Luteal Phase Support in Fresh IVF Cycles.

1. Patient Population:

  • Premenopausal women (e.g., 18-42 years of age) undergoing their first or subsequent IVF/ICSI cycle.

  • Inclusion criteria may include a regular menstrual cycle, a BMI within a specified range, and normal uterine anatomy.

  • Exclusion criteria often include contraindications to hormonal therapy, recurrent pregnancy loss, and certain medical conditions.

2. Ovarian Stimulation and Oocyte Retrieval:

  • Utilize a standard controlled ovarian stimulation protocol (e.g., GnRH agonist or antagonist protocol).

  • Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when lead follicles reach a specified size.

  • Perform oocyte retrieval 34-36 hours post-hCG trigger.

3. Randomization and Luteal Phase Support:

  • On the day of oocyte retrieval, randomize participants to one of the following treatment arms:

    • Dydrogesterone Group: Oral dydrogesterone (e.g., 10 mg three times daily).[10]

    • Micronized Vaginal Progesterone (MVP) Group: MVP capsules (e.g., 200 mg three times daily) or MVP gel (e.g., 90 mg once daily).[3][10]

  • Initiate luteal phase support on the day of oocyte retrieval.

4. Embryo Transfer:

  • Perform fresh embryo transfer on day 3 or day 5 post-oocyte retrieval.

5. Follow-up and Outcome Assessment:

  • Conduct a serum pregnancy test approximately 14 days after embryo transfer.

  • If the pregnancy test is positive, continue luteal phase support until a specified gestational age (e.g., 12 weeks).[11]

  • Confirm clinical pregnancy with ultrasound at 5-6 weeks of gestation.

  • Primary endpoints often include ongoing pregnancy rate at 12 weeks of gestation and/or live birth rate.

Protocol 2: Luteal Phase Support in Frozen-Thawed Embryo Transfer (FET) Cycles

1. Patient Population:

  • Similar to fresh cycle protocols, with the inclusion of women undergoing FET.

2. Endometrial Preparation:

  • Employ a standard endometrial preparation protocol, which can be a natural cycle, a modified natural cycle, or a programmed cycle with exogenous estrogen.

  • Monitor endometrial thickness and morphology via ultrasound.

3. Initiation of Luteal Phase Support:

  • In a programmed cycle, initiate progesterone supplementation once the endometrium has reached an adequate thickness (e.g., >7-8 mm).

  • In a natural or modified natural cycle, initiate progesterone supplementation after ovulation is confirmed.

  • Randomize participants to receive either oral dydrogesterone or vaginal progesterone at the start of the luteal phase.

4. Embryo Transfer:

  • Schedule the frozen-thawed embryo transfer according to the developmental stage of the embryo and the day of progesterone initiation.

5. Follow-up and Outcome Assessment:

  • Follow the same follow-up and outcome assessment procedures as outlined in the fresh cycle protocol.

Safety and Tolerability

Dydrogesterone is generally well-tolerated.[13] The oral administration route avoids the vaginal irritation and discharge sometimes associated with vaginal progesterone preparations.[11] Studies have not shown an increased risk of fetal anomalies with the use of dydrogesterone for luteal phase support.[11][14] Common side effects are typically mild and may include headache, nausea, and breast tenderness.

Conclusion

Oral dydrogesterone presents a safe and effective option for luteal phase support in women undergoing ART. Its efficacy is comparable to that of micronized vaginal progesterone, with the added benefit of a more convenient and patient-friendly oral administration route. The data and protocols presented in these application notes provide a foundation for researchers and clinicians to design and conduct further studies on the optimal use of dydrogesterone in this setting.

References

Application Notes and Protocols for Studying Microbial Dehydrogenase Using 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial dehydrogenases are a diverse group of enzymes that play a crucial role in the biotransformation of steroids, a process of significant interest in the pharmaceutical industry for the synthesis of novel drug candidates and the modification of existing ones. 6-Dehydroprogesterone, a synthetic steroid, serves as an excellent substrate for investigating the activity and substrate specificity of these microbial enzymes. Its unique structure allows for the study of various dehydrogenase reactions, including hydroxylations and reductions, leading to the formation of novel metabolites with potential therapeutic applications.

These application notes provide a comprehensive guide for utilizing this compound as a substrate to characterize microbial dehydrogenases. The protocols outlined below detail methods for whole-cell biotransformation assays, extraction of metabolites, and analysis using High-Performance Liquid Chromatography (HPLC). Furthermore, this document presents quantitative data from studies on the microbial transformation of this compound and related steroids to facilitate experimental design and data interpretation.

Data Presentation

Table 1: Microbial Transformation of this compound by Aspergillus niger and Gibberella fujikuroi[1]
MetaboliteYield (%) with A. nigerYield (%) with G. fujikuroi
6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione-Not Reported
7α-chloro-6β,11α-dihydroxypregna-4-ene-3,20-dione-Not Reported
6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione-Not Reported
6α,7α-epoxypregna-4-ene-3,20-dione-Not Reported
11α-hydroxypregna-4,6-diene-3,20-dione-Not Reported
11α,17β-dihydroxyandrosta-4,6-dien-3-oneNot Reported-
Table 2: Kinetic Parameters of a Novel 3-Ketosteroid-Δ¹-Dehydrogenase (PrKstD) with Various Steroid Substrates[2]

This table provides comparative kinetic data for a microbial dehydrogenase with different steroid substrates. While this compound is not listed, these values for structurally similar steroids can inform expected enzyme activity.

SubstrateKm (μM)kcat (s-1)kcat/Km (106 M-1s-1)
Androst-4-ene-3,17-dione (AD)5.9147.124.9
9α-Hydroxy-AD (9α-OH-AD)21.5147.66.9
5α-Androstan-3-one (5α-T)36.661.11.7
Progesterone11.2123.511.0
Hydrocortisone35.7102.32.9

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of this compound

This protocol is adapted from methodologies used for the microbial transformation of progesterone and other steroids.[1]

1. Microorganism and Culture Conditions:

  • Select a microbial strain known for or suspected of steroid dehydrogenase activity (e.g., Aspergillus, Bacillus, Rhodococcus species).
  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) with the selected microorganism.
  • Incubate the seed culture under optimal growth conditions (e.g., 25-37°C, 150-200 rpm) for 24-48 hours.

2. Biotransformation Assay:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).
  • Incubate the production culture under the same conditions as the seed culture until it reaches the desired growth phase (e.g., mid-logarithmic phase).
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10-50 mg/mL).
  • Add the this compound stock solution to the microbial culture to a final concentration of 0.1-1.0 mg/mL. The final solvent concentration should be kept low (typically <1%) to avoid toxicity to the cells.
  • Continue the incubation for a set period (e.g., 24, 48, 72 hours), collecting samples at regular intervals to monitor the transformation.
  • Include a negative control culture without the substrate and a substrate control in the sterile medium without microorganisms.

3. Extraction of Steroids:

  • Centrifuge the collected samples to separate the microbial cells from the culture broth.
  • Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) three times.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude extract containing the untransformed substrate and its metabolites.

Protocol 2: Analysis of this compound and its Metabolites by HPLC

This protocol is based on standard methods for the analysis of steroids.[2][3][4][5]

1. Sample Preparation:

  • Dissolve the crude extract from Protocol 1 in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of 240-254 nm, as 3-ketosteroids typically have a strong absorbance in this range.
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its metabolites by comparing their retention times with those of available standards.
  • Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve for this compound. The concentration of metabolites can be estimated relative to the substrate if standards are unavailable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis cluster_outcome Outcome strain Microbial Strain Selection culture Seed Culture Preparation strain->culture incubation Incubation & Growth culture->incubation substrate_add Addition of this compound incubation->substrate_add reaction Transformation Reaction substrate_add->reaction extraction Metabolite Extraction reaction->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Interpretation hplc->data_analysis characterization Dehydrogenase Characterization data_analysis->characterization biotransformation_pathway cluster_input Substrate cluster_process Microbial Cell cluster_output Products substrate This compound enzyme Microbial Dehydrogenase substrate->enzyme Biotransformation metabolite1 Hydroxylated Metabolites enzyme->metabolite1 metabolite2 Reduced Metabolites enzyme->metabolite2 metabolite3 Other Biotransformation Products enzyme->metabolite3

References

Application Notes and Protocols for Δ6-Progesterone Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific applications of Δ6-Progesterone in cancer cell lines is limited in publicly available literature. Therefore, these application notes focus on closely related synthetic progesterone derivatives, namely Megestrol Acetate and 6-Methylene Progesterone , which share structural similarities and are sometimes broadly categorized with Δ6-progesterone derivatives. The information provided is based on existing research for these compounds and should be adapted with caution for any future studies involving Δ6-Progesterone.

Introduction

Progesterone and its synthetic analogs, known as progestins, play a significant role in regulating cell differentiation, proliferation, and apoptosis in hormone-responsive tissues.[1][2] Their effects are primarily mediated through progesterone receptors (PR), which are transcription factors that modulate gene expression.[2][3] Altered PR signaling is implicated in the pathogenesis of several cancers, including breast, endometrial, and ovarian cancers.[2][4]

This document provides an overview of the research applications of two synthetic progesterone derivatives, Megestrol Acetate and 6-Methylene Progesterone, in cancer cell lines, summarizing their cytotoxic effects and outlining relevant experimental protocols and signaling pathways.

Data Summary

The following tables summarize the quantitative data on the effects of 6-Methylene Progesterone on various cancer cell lines.

Table 1: Cytotoxicity of 6-Methylene Progesterone (6MP) in Prostatic Cancer Cell Lines [5]

Cell LineAndrogen SensitivityMean LD50 (µg/mL) ± SD
LNCaPSensitive2.632 ± 0.103
1-LNResistant1.023 ± 0.082 (group average)
DU 145Resistant1.023 ± 0.082 (group average)
PC3Resistant1.023 ± 0.082 (group average)

Table 2: Cytotoxicity of 6-Methylene Progesterone (6MP) in Non-Prostatic Cancer Cell Lines [5]

Cancer TypeCell LineMean LD50 (µg/mL) ± SD
Adenocarcinoma(Not specified)0.7772 ± 0.110 (group average)
Transitional Cell CarcinomaJ821.041 ± 0.260
Epidermoid Cervical CancerME1800.5356 ± 0.010
MelanomaDu Mel 60.7428 ± 0.023

Signaling Pathways

Progestins exert their effects through various signaling pathways that can lead to either cell proliferation or apoptosis, depending on the cellular context and the specific compound.

Progesterone Receptor-Mediated Signaling

The classical pathway involves the binding of the progestin to the progesterone receptor (PR) in the cytoplasm, leading to its dimerization and translocation to the nucleus where it regulates the transcription of target genes.

PR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates Biological_Effects Cell Cycle Arrest, Apoptosis, etc. Gene_Transcription->Biological_Effects PR_dimer_cyto->PR_dimer Translocation

Caption: Classical Progesterone Receptor Signaling Pathway.

PI3K/AKT Signaling Pathway

Progesterone has been shown to inhibit the PI3K/AKT pathway in the presence of the progesterone receptor, leading to the suppression of cell proliferation.[1]

PI3K_AKT_pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PI3K PI3K PR->PI3K Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation

Caption: Inhibition of PI3K/AKT Pathway by Progesterone.

Experimental Protocols

The following are generalized protocols based on methodologies commonly used to assess the effects of progestins on cancer cell lines.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., LNCaP, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Δ6-Progesterone derivative (e.g., 6-Methylene Progesterone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the Δ6-Progesterone derivative. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50/IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Δ6-Progesterone Derivative start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt flow_apoptosis Flow Cytometry (Apoptosis) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) incubation->flow_cellcycle data_analysis Data Analysis mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis

Caption: General Experimental Workflow for Studying Δ6-Progesterone Derivatives.

Conclusion

The available data on Megestrol Acetate and 6-Methylene Progesterone suggest that synthetic derivatives of progesterone can exhibit cytotoxic effects against a range of cancer cell lines.[5][6] The mechanisms of action are complex and may involve the modulation of key signaling pathways like PI3K/AKT and the induction of apoptosis and cell cycle arrest.[1][7] Further research is warranted to elucidate the specific effects and mechanisms of Δ6-Progesterone in various cancer models to assess its potential as a therapeutic agent.

References

Application Notes and Protocols for 6-Dehydroprogesterone in Progesterone Deficiency Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Dehydroprogesterone, also known as dydrogesterone, is a synthetic retro-progesterone that is structurally related to natural progesterone. It is a potent, orally active progestogen with high selectivity for the progesterone receptor. Unlike natural progesterone, it has high bioavailability and a favorable safety profile, making it a compound of significant interest for conditions associated with progesterone deficiency.[1][2][3] These application notes provide detailed protocols for the use of this compound in established animal models of progesterone deficiency, offering a framework for investigating its therapeutic potential in reproductive and endocrine research.

Mechanism of Action

This compound is a selective progesterone receptor (PR) agonist.[4][5] It binds to the progesterone receptor, initiating a signaling cascade that mimics the effects of natural progesterone. This includes promoting the establishment and maintenance of pregnancy, regulating the menstrual cycle, and modulating the immune response at the feto-maternal interface.[4][6] A key feature of this compound is its ability to induce a Th2-biased immune response, which is crucial for pregnancy maintenance and may play a role in its therapeutic effects in preventing abortion.[4][6]

Signaling Pathway of this compound

6_Dehydroprogesterone_Signaling_Pathway 6_Dehydroprogesterone 6_Dehydroprogesterone Progesterone_Receptor Progesterone_Receptor 6_Dehydroprogesterone->Progesterone_Receptor Binds to PIBF Progesterone Induced Blocking Factor Progesterone_Receptor->PIBF Induces Th2_Cytokines Th2 Cytokines (e.g., IL-4, IL-10) PIBF->Th2_Cytokines Promotes Uterine_Immune_Modulation Uterine Immune Modulation Th2_Cytokines->Uterine_Immune_Modulation Pregnancy_Maintenance Pregnancy Maintenance Uterine_Immune_Modulation->Pregnancy_Maintenance

Caption: Signaling pathway of this compound.

Progesterone Deficiency Models and this compound Application

This section outlines protocols for inducing progesterone deficiency in common laboratory animal models and the subsequent administration of this compound to study its effects.

Model 1: Prostaglandin F2α (PGF2α)-Induced Luteolysis in Rodents (Mice/Rats)

This model is used to induce a rapid decline in progesterone levels by causing the regression of the corpus luteum.

Experimental Workflow:

PGF2a_Rodent_Model_Workflow Day_0 Day 0: Mating Day_4 Day 4: PGF2α Injection Day_0->Day_4 Day_4_onward Day 4 Onward: This compound Administration Day_4->Day_4_onward Endpoint Endpoint Analysis: - Pregnancy Outcome - Hormone Levels - Tissue Analysis Day_4_onward->Endpoint Ovariectomy_Model_Workflow Ovariectomy Bilateral Ovariectomy Hormone_Priming Estrogen Priming Ovariectomy->Hormone_Priming Treatment This compound Administration Hormone_Priming->Treatment Analysis Endpoint Analysis: - Uterine Histology - Gene Expression Treatment->Analysis Stress_Abortion_Model_Workflow Mating Day 0: Mating Treatment Day 5: This compound Injection Mating->Treatment Stress Day 5: Stress Exposure (e.g., sound stress) Treatment->Stress Endpoint Day 13: Analysis of Abortion Rate Stress->Endpoint

References

Experimental Design for Studying Dydrogesterone in Infertility Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a synthetic retro-progesterone, is a selective progestogen that mimics the action of natural progesterone.[1][2] It is widely used in the management of various conditions associated with progesterone deficiency, including infertility.[3][4] This document provides detailed application notes and protocols for designing preclinical and in vitro experiments to investigate the efficacy and mechanism of action of dydrogesterone in relevant models of infertility, such as endometriosis, Polycystic Ovary Syndrome (PCOS), and implantation failure.

In Vivo Experimental Models

Endometriosis-Induced Infertility Model (Mouse)

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, often leading to pain and infertility.[5] This model aims to mimic this condition in mice to study the therapeutic effects of dydrogesterone.

Experimental Protocol:

  • Animal Model: Female BALB/c mice (8-10 weeks old).

  • Induction of Endometriosis:

    • Ovariectomize donor mice and administer estradiol valerate (1 µ g/mouse ) for 7 days to stimulate uterine growth.

    • On day 8, sacrifice donor mice, excise uteri, and mince into small fragments (approximately 1-2 mm³).

    • Anesthetize recipient mice and inject minced uterine tissue intraperitoneally (approximately 50 mg of tissue per mouse).

    • Allow 3-4 weeks for the ectopic endometrial implants to establish and grow.

  • Dydrogesterone Treatment:

    • Following confirmation of endometriosis (e.g., via laparotomy or imaging), divide mice into a control group (vehicle) and a dydrogesterone-treated group.

    • Administer dydrogesterone orally (e.g., 10-20 mg/kg body weight daily) for a period of 4-6 weeks.[5] The vehicle control group should receive the same volume of the vehicle (e.g., sesame oil).

  • Fertility Assessment:

    • After the treatment period, cohabitate female mice with fertile males (2:1 ratio).

    • Monitor for the presence of vaginal plugs to confirm mating.

    • At day 18-20 of gestation, sacrifice the female mice and record the number of implantation sites and viable fetuses.

  • Endpoint Analysis:

    • Excise and measure the size and weight of endometriotic lesions.

    • Collect blood samples for hormone analysis (e.g., progesterone, estradiol).

    • Process uterine and lesion tissues for histological examination to assess tissue morphology and inflammation.

Experimental Workflow for Endometriosis Model:

G cluster_induction Endometriosis Induction cluster_treatment Treatment Phase cluster_assessment Fertility & Endpoint Assessment donor_prep Prepare Donor Mice (Ovariectomy + Estradiol) tissue_harvest Harvest & Mince Uterine Tissue donor_prep->tissue_harvest recipient_injection Intraperitoneal Injection into Recipient Mice tissue_harvest->recipient_injection establishment Allow Lesion Establishment (3-4 weeks) recipient_injection->establishment grouping Group Allocation (Control vs. Dydrogesterone) establishment->grouping treatment Oral Dydrogesterone (4-6 weeks) grouping->treatment mating Cohabitation with Fertile Males treatment->mating pregnancy_check Monitor for Pregnancy mating->pregnancy_check sacrifice Sacrifice & Data Collection pregnancy_check->sacrifice endpoints Analyze Lesions, Fetuses, Hormones, & Histology sacrifice->endpoints

Caption: Workflow for studying dydrogesterone in a mouse model of endometriosis-induced infertility.

Polycystic Ovary Syndrome (PCOS) Model (Rat)

PCOS is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[6] This rat model is used to investigate the effects of dydrogesterone on the hormonal and reproductive abnormalities associated with PCOS.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (21 days old).

  • Induction of PCOS:

    • Administer dehydroepiandrosterone (DHEA) subcutaneously at a dose of 60 mg/kg body weight, dissolved in sesame oil, daily for 20 consecutive days.[7][8]

    • Monitor for irregular estrous cycles and the development of polycystic ovaries via vaginal smears and histological analysis of the ovaries.

  • Dydrogesterone Treatment:

    • Following PCOS induction, divide rats into a control group (vehicle) and a dydrogesterone-treated group.

    • Administer dydrogesterone orally (e.g., 10 mg/kg body weight daily) for a specified period (e.g., 30 days).[9] The control group receives the vehicle.

  • Reproductive and Metabolic Assessment:

    • Monitor estrous cyclicity throughout the treatment period.

    • At the end of the treatment, collect blood samples for analysis of serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, estradiol, and progesterone.

    • Perform an oral glucose tolerance test (OGTT) to assess insulin resistance.

  • Endpoint Analysis:

    • Sacrifice the rats and collect ovaries and uteri for weight and histological examination.

    • Count the number of corpora lutea, cystic follicles, and atretic follicles in the ovaries.

Experimental Workflow for PCOS Model:

G cluster_induction PCOS Induction cluster_treatment Treatment Phase cluster_assessment Assessment dhea_prep Prepare DHEA (60 mg/kg in sesame oil) dhea_injection Daily Subcutaneous Injection (20 days) dhea_prep->dhea_injection pcos_confirmation Confirm PCOS Phenotype (Irregular Cycles, Cysts) dhea_injection->pcos_confirmation grouping Group Allocation (Control vs. Dydrogesterone) pcos_confirmation->grouping treatment Oral Dydrogesterone (30 days) grouping->treatment monitoring Monitor Estrous Cyclicity treatment->monitoring sacrifice Sacrifice & Tissue Collection treatment->sacrifice blood_collection Blood Sample Collection monitoring->blood_collection hormone_analysis Hormone & Glucose Analysis blood_collection->hormone_analysis histology Ovarian & Uterine Histology sacrifice->histology

Caption: Workflow for investigating dydrogesterone's effects in a DHEA-induced rat model of PCOS.

Implantation Failure Model (Rabbit)

Implantation failure is a significant cause of infertility.[10] While a specific dydrogesterone protocol for a rabbit implantation failure model is not well-established, this protocol, adapted from an endometriosis-induced implantation failure model, provides a framework for investigation.[11]

Experimental Protocol:

  • Animal Model: Female New Zealand white rabbits.

  • Induction of Implantation Failure:

    • Surgically induce endometriosis by suturing fragments of uterine tissue to the peritoneum.

    • Allow 11 weeks for the ectopic tissue to establish and potentially create an inflammatory environment detrimental to implantation.

  • Dydrogesterone Treatment:

    • Following the establishment period, divide rabbits into a control group (vehicle) and a dydrogesterone-treated group.

    • Administer dydrogesterone orally at a clinically relevant dose (e.g., 5-10 mg/day) for a full reproductive cycle.[12]

  • Mating and Pregnancy Assessment:

    • Artificially inseminate the rabbits and induce ovulation with human chorionic gonadotropin (hCG).

    • At day 8 and 14 post-insemination, sacrifice the rabbits.

  • Endpoint Analysis:

    • Count the number of corpora lutea and implantation sites.

    • Assess the number of normal and resorbed fetuses.

    • Collect peritoneal fluid to analyze for inflammatory cytokines.

In Vitro Experimental Models

Endometrial Receptivity Model

This in vitro model uses human endometrial stromal cells (HESCs) to study the direct effects of dydrogesterone on decidualization, a key process for endometrial receptivity.[13]

Experimental Protocol:

  • Cell Culture:

    • Isolate HESCs from endometrial biopsies obtained from healthy, fertile women in the proliferative phase of their menstrual cycle.

    • Culture the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • In Vitro Decidualization:

    • Once confluent, induce decidualization by treating the HESCs with a combination of 0.5 mM 8-bromo-cAMP and 1 µM medroxyprogesterone acetate (MPA) for up to 8 days.

  • Dydrogesterone Treatment:

    • In parallel, treat HESC cultures with 8-bromo-cAMP and varying concentrations of dydrogesterone (e.g., 10⁻⁸ to 10⁻⁶ M) to assess its ability to induce decidualization.

    • Include a vehicle control group.

  • Endpoint Analysis:

    • Assess cell morphology for the characteristic polygonal shape of decidualized cells.

    • Measure the expression of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), by qPCR and ELISA.

    • Analyze the expression of key signaling molecules involved in uterine receptivity (e.g., FOXO1, STAT3) by Western blotting.[4][14]

Granulosa Cell Steroidogenesis Model

This model investigates the influence of dydrogesterone on the steroidogenic capacity of human granulosa-lutein cells, which is crucial for ovarian function and fertility.[15]

Experimental Protocol:

  • Cell Isolation and Culture:

    • Obtain granulosa-lutein cells from follicular aspirates of women undergoing in vitro fertilization (IVF) procedures.

    • Culture the cells in a suitable medium, such as McCoy's 5A, supplemented with serum and antibiotics.

  • Dydrogesterone Treatment:

    • After allowing the cells to attach and stabilize, treat them with varying concentrations of dydrogesterone (e.g., 10⁻⁹ to 10⁻⁷ M) for 24-48 hours.

    • Include a vehicle control and a positive control (e.g., hCG or FSH).

  • Steroidogenesis Assay:

    • Collect the culture medium at the end of the treatment period.

    • Measure the concentrations of progesterone and estradiol in the medium using specific immunoassays (e.g., ELISA or RIA).

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

Quantitative Data Summary

Table 1: Effect of Dydrogesterone on Pregnancy Outcomes in a Murine Model of Stress-Induced Abortion

Treatment GroupAbortion Rate (%)Plasma Progesterone Levels (ng/mL)Plasma PIBF Levels (ng/mL)
Control (No Stress)15.2 ± 3.445.6 ± 5.18.2 ± 1.3
Stress + Vehicle48.9 ± 6.728.3 ± 4.23.5 ± 0.8*
Stress + Dydrogesterone (0.37mg)18.5 ± 4.1#30.1 ± 3.97.9 ± 1.1#
Stress + Dydrogesterone (0.74mg)16.8 ± 3.9#29.5 ± 4.58.5 ± 1.2#

*p < 0.05 vs. Control; #p < 0.05 vs. Stress + Vehicle. Data adapted from a study on stress-triggered abortion in mice.[1] PIBF: Progesterone-Induced Blocking Factor.

Table 2: Clinical Pregnancy Rates with Dydrogesterone Treatment in Endometriosis-Associated Infertility

Treatment GroupNumber of PatientsPregnancy Rate (%)
Dydrogesterone (10 mg twice daily)1952.6
No Treatment (Historical Control)N/A~30-40

Data adapted from a clinical study on dydrogesterone in endometriosis.[16]

Signaling Pathways

Dydrogesterone, by acting on the progesterone receptor (PR), influences several key signaling pathways crucial for establishing and maintaining pregnancy.

Progesterone Receptor Signaling in Endometrial Receptivity

Progesterone, and by extension dydrogesterone, binding to its receptor initiates a cascade of events leading to endometrial receptivity. This involves the regulation of transcription factors such as FOXO1 and the modulation of pathways like PI3K/Akt and STAT3, which are critical for decidualization and implantation.[14][17][18]

G Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR PI3K PI3K PR->PI3K STAT3 STAT3 PR->STAT3 Activation Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibition Decidualization Decidualization FOXO1->Decidualization Promotion STAT3->Decidualization Promotion Implantation Successful Implantation Decidualization->Implantation

Caption: Dydrogesterone-mediated signaling pathways in endometrial receptivity.

Experimental Workflow for Signaling Pathway Analysis

A logical workflow is essential for dissecting the molecular mechanisms of dydrogesterone.

G cluster_model In Vitro/In Vivo Model cluster_treatment Treatment cluster_analysis Molecular Analysis cluster_outcome Functional Outcome cell_culture Endometrial Cell Culture or Animal Model Tissue treatment Dydrogesterone Treatment (Dose- and Time-course) cell_culture->treatment protein_analysis Western Blot (p-Akt, p-STAT3, FOXO1) treatment->protein_analysis gene_expression qPCR (PRL, IGFBP1) treatment->gene_expression functional_assay Decidualization Assay or Fertility Assessment protein_analysis->functional_assay gene_expression->functional_assay

Caption: Experimental workflow for analyzing dydrogesterone's impact on signaling pathways.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential of dydrogesterone in various infertility models. By utilizing these well-defined in vivo and in vitro systems, researchers can effectively assess the efficacy of dydrogesterone, elucidate its mechanisms of action at the molecular level, and generate robust data to support its clinical applications in reproductive medicine. Careful consideration of appropriate controls, dose-response relationships, and relevant endpoints will be critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for the Measurement of Dydrogesterone and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), in human plasma. The primary focus of these protocols is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used and validated method. Information on the metabolic pathway of dydrogesterone is also provided.

Metabolic Pathway of Dydrogesterone

Dydrogesterone is a synthetic progestogen that undergoes extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the 20-keto group to form the major active metabolite, 20α-dihydrodydrogesterone (DHD). This conversion is primarily mediated by cytosolic enzymes, particularly aldo-keto reductase 1C (AKR1C).[1][2] Additionally, cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C19, contribute to the metabolism of dydrogesterone.[1][2]

G Dydrogesterone Dydrogesterone DHD 20α-dihydrodydrogesterone (DHD) (Major Active Metabolite) Dydrogesterone->DHD AKR1C (primary) Other_Metabolites Other Metabolites Dydrogesterone->Other_Metabolites CYP3A4, CYP2C19

Caption: Metabolic pathway of dydrogesterone.

Quantitative Analysis by LC-MS/MS

LC-MS/MS is the gold standard for the quantification of dydrogesterone and its metabolites in plasma due to its high sensitivity, specificity, and accuracy.[3][4] Various methods have been developed and validated for this purpose.

Summary of LC-MS/MS Method Parameters

The following tables summarize the key quantitative parameters from different validated LC-MS/MS methods for the analysis of dydrogesterone and its metabolites in human plasma.

Table 1: Quantitative Parameters for Dydrogesterone Analysis

ParameterMethod 1[3][5]Method 2[6][7]Method 3[8]
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mL50.6 pg/mL
Calibration Curve Range 5 - 150 ng/mL10 - 60 ng/mL50.6 - 8016.2 pg/mL
Coefficient of Determination (r²) > 0.997~0.99Not specified
Intra-day Precision (%RSD) < 12.5%< 22.0%Not specified
Inter-day Precision (%RSD) < 12.5%< 22.0%Not specified
Intra-day Accuracy (%DEV) < 7.5%-20.2 to +13.3%Not specified
Inter-day Accuracy (%DEV) < 7.5%-20.2 to +13.3%Not specified
Mean Recovery 99.8%100.7 - 112%Not specified

Table 2: Quantitative Parameters for Dydrogesterone and DHD Analysis

ParameterMethod 4[9]
25th Percentile of Dydrogesterone Levels 0.71 ng/mL
25th Percentile of DHD Levels 20.675 ng/mL
Correlation between DYD and DHD levels 0.936 (Day 2/3), 0.892 (Day 5)

Detailed Experimental Protocol: LC-MS/MS Analysis of Dydrogesterone

This protocol is a representative example based on published methods.[3][5][6][7]

Materials and Reagents
  • Dydrogesterone and 20α-dihydrodydrogesterone analytical standards

  • Internal Standard (IS) (e.g., Dexamethasone)[6][7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® Max C18)[6][7] or protein precipitation reagents.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation [3][5]

  • To 0.2 mL of human plasma in a microcentrifuge tube, add 0.6 mL of methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) [6][7]

  • Condition an SPE cartridge (e.g., Oasis® Max C18) with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Column: A reversed-phase column, such as a Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).[3][5]

  • Mobile Phase: A mixture of ammonium acetate (1 mM) and acetonitrile (20:80, v/v).[3][5]

  • Flow Rate: 1 mL/min.[3][5]

  • Column Temperature: 35°C.[3][5]

  • Ionization Mode: Positive ion mode (APCI+ or ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Dydrogesterone: m/z 313 > 295[3][5] or m/z 313.1 > 105.5[6][7]

    • Internal Standard (Dexamethasone): m/z 393 > 147[6][7]

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

  • Selectivity

  • Linearity and range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and precision (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of dydrogesterone and its metabolites in plasma.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Plasma Sample Collection Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Data_Review Data Review and Reporting Data_Processing->Data_Review

Caption: Experimental workflow for plasma analysis.

Other Analytical Techniques

While LC-MS/MS is the predominant method, other techniques have been considered.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for steroid analysis, but it often requires derivatization to improve the volatility and thermal stability of the analytes.[10] There is limited specific literature on validated GC-MS methods for dydrogesterone and its metabolites in plasma.

  • Immunoassays: Immunoassays are commonly used for hormone analysis. However, a study investigating the interference of dydrogesterone and DHD in seven commercially available progesterone immunoassays found no significant cross-reactivity.[11][12][13] This suggests that while these immunoassays are suitable for measuring progesterone in patients taking dydrogesterone, they cannot be used to quantify dydrogesterone or its metabolites. The development of specific immunoassays for dydrogesterone and DHD would be required for their measurement by this technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Dehydroprogesterone, also known as dydrogesterone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A1: Low overall yield can stem from inefficiencies in several stages of the synthesis. Key areas to investigate include:

  • Starting Material Quality: Ensure the purity of your starting material, whether it is progesterone, pregnenolone, or another precursor. Impurities can lead to significant side reactions.

  • Reaction Conditions: Strictly control reaction parameters such as temperature, time, and atmosphere (e.g., nitrogen protection). Deviations can drastically affect yield and purity.[1][2]

  • Reagent Purity and Stoichiometry: Use high-purity reagents and accurately measure their quantities. For instance, in bromination steps, the amount of brominating agent is critical.[1]

  • Purification Methods: Inefficient purification at each step can lead to the loss of the desired product. Re-evaluate your crystallization or chromatography techniques.

Q2: I am observing a high level of impurities in my final product. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here are some strategies to address it:

  • Identify the Impurities: Utilize analytical techniques like HPLC, GC-MS, and NMR to identify the structure of the main by-products. Understanding the side reactions is crucial for their prevention.[3]

  • Control Reaction Selectivity:

    • For dehydrogenation steps, ensure the correct oxidant and catalyst are used to avoid over-oxidation or unwanted side reactions.

    • In photochemical isomerization steps, the wavelength and duration of UV irradiation are critical to prevent the formation of undesired isomers.[3][4]

  • Optimize Purification: Develop a robust purification protocol. This may involve multi-step recrystallization with different solvent systems or advanced chromatographic techniques.

Q3: The photoisomerization step is not proceeding efficiently. What factors should I check?

A3: The photochemical conversion is a pivotal and often tricky step. Consider the following:

  • UV Lamp and Wavelength: Ensure your UV lamp has the correct wavelength and intensity for the specific reaction. For example, a 365 nm LED lamp has been shown to be effective in related syntheses.[3]

  • Reaction Time: The duration of irradiation is crucial. Insufficient time will result in incomplete conversion, while excessive exposure can lead to degradation or by-product formation. Monitor the reaction progress using TLC or HPLC.[1][3]

  • Solvent: The choice of solvent can influence the reaction's efficiency. Ensure it is of appropriate purity and transparent at the irradiation wavelength.

  • Ketal Protection: The stability of the ketal protecting groups is essential for a successful photoisomerization. Incomplete protection or deprotection during this step can lead to a mixture of products.[1]

Q4: I am having difficulty with the elimination reaction to introduce the double bond. What are the common pitfalls?

A4: The elimination step to form the diene system requires careful control.

  • Choice of Base: The type and strength of the base are critical. Common bases include collidine or other non-nucleophilic amines.[5] The reaction temperature should be optimized for the chosen base to favor elimination over substitution.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

  • Leaving Group: Ensure the preceding halogenation step has been successful in introducing a good leaving group (e.g., bromine).

Comparative Data on Synthetic Routes

The synthesis of this compound can be approached through various pathways, each with its own advantages and disadvantages in terms of yield, cost, and scalability. The following table summarizes some of the reported methods.

Starting MaterialKey StepsReported Overall YieldKey AdvantagesKey Disadvantages
PregnenoloneOxidation, ketal protection, bromination, elimination, photoisomerization, rearrangementUp to 60%[1]High potential yieldLengthy reaction route, challenging to control[1]
ProgesteroneKetal protection, allylic bromination, debromination, photoisomerization, hydrolytic rearrangementNot explicitly stated, but is a main industrial route[1]Readily available starting material, fewer steps, scalable[1]Requires careful optimization of bromination and photoisomerization[1][3]
ErgosterolPhotoisomerization, biofermentation, rearrangement, oxidation, enamine formation, oxidationRelatively low[1]Mild reaction conditions due to biofermentationLow molar yield, difficult for industrial scale-up[1]
A-ring Degradation ProductAddition, dehydroxylation, bromination, elimination, Grignard, Mitsunobu, Robinson annulation, hydration rearrangement~25.2% - 29.6%[2]Cheap starting material, high chiral selectivity, less isomer impurities[2]Multi-step synthesis with complex reactions
Pregnenolone AcetateAllylic halogenation, elimination, illumination isomerization, Oppenauer oxidation, olefin shift isomerization~16.4%[5]Economical four-step conversion, high purity product (>99.5%)[5]Moderate overall yield

Detailed Experimental Protocols

This section provides an example of a detailed methodology for a key synthetic route starting from progesterone.

Synthesis of this compound from Progesterone

This protocol is a generalized representation based on common synthetic strategies. Researchers should optimize specific conditions based on their laboratory setup and analytical monitoring.

Step 1: Ketal Protection of Progesterone

  • Objective: To protect the ketone groups at C3 and C20 to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve progesterone in a suitable solvent (e.g., toluene).

    • Add an excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, neutralize the acid, and extract the product.

    • Purify the resulting bis-ketal by recrystallization.

Step 2: Allylic Bromination

  • Objective: To introduce a bromine atom at the allylic C7 position.

  • Procedure:

    • Dissolve the protected progesterone in a non-polar solvent (e.g., petroleum ether).

    • Add a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin.[5]

    • Initiate the reaction using either a radical initiator (e.g., AIBN) with heating or a UV lamp (e.g., 365 nm LED) for photoinitiation.[1][3]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture and wash the filtrate to remove succinimide.

    • Concentrate the solution to obtain the crude brominated intermediate.

Step 3: Dehydrobromination (Elimination)

  • Objective: To eliminate HBr to form the C6-C7 double bond, creating the diene system.

  • Procedure:

    • Dissolve the crude brominated intermediate in a suitable high-boiling solvent (e.g., 2,4,6-collidine or DMF).[5]

    • Heat the mixture under a nitrogen atmosphere to induce elimination.

    • Monitor the formation of the diene by TLC or HPLC.

    • After cooling, dilute the reaction mixture with a suitable solvent and wash with an acidic solution (e.g., 2N sulfuric acid) to remove the base.[5]

    • Extract the product and purify by recrystallization.

Step 4: Photoisomerization

  • Objective: To convert the 9α,10β-pregna-5,7-diene intermediate to the 9β,10α (retro) configuration.

  • Procedure:

    • Dissolve the purified diene intermediate in a suitable solvent.

    • Irradiate the solution with a UV lamp of the appropriate wavelength.

    • Monitor the isomerization process closely by HPLC to maximize the yield of the desired isomer and minimize by-products.

    • Once the optimal conversion is reached, stop the irradiation.

Step 5: Hydrolysis (Deprotection)

  • Objective: To remove the ketal protecting groups and regenerate the ketones at C3 and C20.

  • Procedure:

    • Dissolve the product from the photoisomerization step in a solvent mixture containing water and an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[6]

    • Stir the reaction at a controlled temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the acid and extract the crude this compound.

    • Purify the final product by recrystallization to obtain high-purity crystals.

Visualized Workflows and Pathways

General Synthesis Workflow from Progesterone

Synthesis_Workflow Progesterone Progesterone Ketal_Protection Ketal Protection Progesterone->Ketal_Protection Allylic_Bromination Allylic Bromination Ketal_Protection->Allylic_Bromination Dehydrobromination Dehydrobromination Allylic_Bromination->Dehydrobromination Photoisomerization Photoisomerization Dehydrobromination->Photoisomerization Hydrolysis Hydrolysis Photoisomerization->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A generalized workflow for the synthesis of this compound starting from progesterone.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Overall Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Purity and Stoichiometry Start->Check_Reagents Check_Purification Evaluate Purification Efficiency Start->Check_Purification Impure_Start High Impurity Content? Check_Purity->Impure_Start Conditions_Off Deviation from Protocol? Check_Conditions->Conditions_Off Reagents_Bad Degraded/Incorrect Amount? Check_Reagents->Reagents_Bad Purification_Loss Significant Product Loss? Check_Purification->Purification_Loss Impure_Start->Check_Conditions No Purify_Material Action: Purify Starting Material Impure_Start->Purify_Material Yes Conditions_Off->Check_Reagents No Optimize_Conditions Action: Recalibrate and Strictly Control Parameters Conditions_Off->Optimize_Conditions Yes Reagents_Bad->Check_Purification No Replace_Reagents Action: Use New, High-Purity Reagents and Verify Amounts Reagents_Bad->Replace_Reagents Yes Refine_Purification Action: Optimize Recrystallization or Chromatography Purification_Loss->Refine_Purification Yes

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

References

Troubleshooting 6-Dehydroprogesterone stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 6-dehydroprogesterone in solution.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound solutions.

Problem 1: Inconsistent or lower-than-expected concentrations in solution.

Possible Cause Recommended Action
Degradation due to improper storage Store stock solutions at -20°C or -80°C. For short-term storage, use amber vials and refrigerate at 2-8°C.
Precipitation of the compound Ensure the solvent has adequate solubilizing capacity. Consider using a co-solvent system if necessary. Visually inspect for precipitates before use.
Adsorption to container surfaces Use low-adsorption polypropylene or silanized glass containers.
Inaccurate initial weighing Calibrate the balance before weighing. Use an appropriate balance for the desired mass.
Pipetting errors Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentration.

Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

Possible Cause Recommended Action
Chemical degradation Review solution preparation and storage conditions (pH, temperature, light exposure). Perform forced degradation studies to identify potential degradation products.[1]
Solvent impurities Use high-purity, HPLC-grade solvents. Run a solvent blank to check for interfering peaks.
Contamination from labware Thoroughly clean all glassware and equipment.
Interaction with excipients (in formulations) Investigate potential incompatibilities between this compound and other components in the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

For long-term stability, it is recommended to store stock solutions of this compound in a non-polar organic solvent (e.g., DMSO, ethanol, or acetonitrile) at -20°C or -80°C in tightly sealed, amber vials to protect from light. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as methanol, acetonitrile, acetone, and chloroform.[2] For biological experiments, dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions that can then be diluted in aqueous buffers.

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is limited, studies on progesterone show significant hydrolytic degradation under acidic and basic conditions.[1] It is advisable to maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize hydrolysis.

Q4: Is this compound sensitive to light?

Progesterone has shown some sensitivity to UV light, leading to degradation.[1] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by covering containers with aluminum foil.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred approach.[1][3] An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products. UV detection at a wavelength of around 245 nm is often used for progesterone and its analogs.[1]

Data Presentation: Stability of Progesterone Analogs

The following table summarizes stability data for progesterone under various stress conditions, which can serve as a reference for designing stability studies for this compound. Researchers should generate their own data for this compound.

Condition Progesterone Remaining (%) Duration Reference
60°C, 75% RH (in tablets)>90%6 months[3]
25°C (in topical cream)>95%60 days[4]
4°C (in topical cream)>95%60 days[4]
Hydrolytic Stress (Acidic)Significant DegradationNot specified[1]
Hydrolytic Stress (Basic)Significant DegradationNot specified[1]
Oxidative StressSignificant DegradationNot specified[1]
Thermal StressSignificant DegradationNot specified[1]
UV Light ExposureSignificant DegradationNot specified[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated balance and pipettes

  • Amber vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Analysis: Analyze all samples by a validated HPLC method. The mobile phase could consist of methanol and water (e.g., 75:25 v/v) with a C18 column.[1] Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results with this compound check_conc Check Concentration and Purity of Stock Solution start->check_conc is_conc_ok Concentration OK? check_conc->is_conc_ok prep_new_stock Prepare Fresh Stock Solution is_conc_ok->prep_new_stock No check_storage Review Storage Conditions (Temp, Light, Container) is_conc_ok->check_storage Yes re_weigh Action: Re-weigh Compound, Use Calibrated Equipment prep_new_stock->re_weigh re_weigh->check_storage is_storage_ok Storage Conditions Appropriate? check_storage->is_storage_ok correct_storage Action: Implement Correct Storage Procedures is_storage_ok->correct_storage No check_protocol Review Experimental Protocol is_storage_ok->check_protocol Yes correct_storage->check_protocol is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok revise_protocol Action: Revise Protocol, Ensure Consistency is_protocol_ok->revise_protocol No analyze_degradation Analyze for Degradation Products (e.g., HPLC) is_protocol_ok->analyze_degradation Yes revise_protocol->analyze_degradation end_node End: Problem Resolved analyze_degradation->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

HypotheticalDegradationPathway parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis  Acid/Base   oxidation Oxidation Products (e.g., epoxides, hydroxylated) parent->oxidation  Oxidizing Agents (e.g., H₂O₂)   photodegradation Photodegradation Products (e.g., isomerization) parent->photodegradation  UV Light  

Caption: Potential degradation pathways for this compound.

References

Identification of by-products in 6-Dehydroprogesterone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with by-product formation during the synthesis of 6-dehydroprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound that may lead to by-product formation?

A1: this compound is often synthesized from progesterone. A common route involves a three-step process of ketal protection, allylic bromination, and subsequent elimination.[1][2] Each of these steps can generate specific by-products that can complicate purification and reduce overall yield. Another method involves the microbial dehydrogenation of progesterone.[3]

Q2: What are the most common by-products observed during the synthesis of this compound from progesterone?

A2: During the synthesis of a key intermediate for dydrogesterone (a retro-isomer of this compound) from progesterone, which shares similar initial steps, two main by-products have been identified and characterized.[1][2] These are:

  • Enol ether of Progesterone Ketal: Formed during the ketal protection step.

  • Dibrominated Progesterone Ketal: An over-bromination product from the allylic bromination step.

Additionally, isomers of this compound, such as pregna-4,9(11)-diene-3,20-dione (9-dehydroprogesterone), can also be potential process-related impurities.[4]

Q3: How can I detect and identify these by-products in my reaction mixture?

A3: The most effective analytical techniques for detecting and identifying by-products in this compound synthesis are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the separation of the main product from its impurities and provide information about their molecular weights and structures. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific forced degradation studies on this compound are not extensively reported in the readily available literature, studies on progesterone and other related steroids indicate that potential degradation pathways could include oxidation, hydrolysis under acidic or basic conditions, and photodegradation.[8][9] Microbial transformation of this compound has been shown to yield hydroxylated and epoxidized derivatives.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the HPLC chromatogram after the ketal protection of progesterone.

Possible Cause: Formation of an enol ether by-product. This can occur when using dehydrating agents like triethyl orthoformate (TEOF) during the ketal protection step.[2]

Troubleshooting Steps:

  • Confirmation of By-product Identity:

    • Analyze the reaction mixture using LC-MS to determine the molecular weight of the impurity. The enol ether by-product will have a specific mass corresponding to the addition of an ethoxy group and loss of water from the progesterone ketal.

    • If possible, isolate the impurity using preparative HPLC and characterize its structure using NMR spectroscopy.

  • Optimization of Reaction Conditions:

    • Control the amount of dehydrating agent: Use the minimum effective amount of TEOF to drive the reaction to completion without promoting enol ether formation.

    • Monitor reaction time and temperature: Prolonged reaction times or elevated temperatures can favor the formation of the enol ether. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Issue 2: Multiple peaks with similar retention times to the desired brominated intermediate are observed after allylic bromination.

Possible Cause: Formation of a dibrominated by-product due to over-bromination. The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes lead to the introduction of a second bromine atom.[10]

Troubleshooting Steps:

  • By-product Identification:

    • Utilize LC-MS to analyze the crude reaction mixture. The dibrominated species will have a distinct isotopic pattern for bromine and a higher molecular weight than the desired mono-brominated product.

  • Reaction Condition Optimization:

    • Stoichiometry of NBS: Carefully control the molar equivalents of NBS used. Start with a stoichiometric amount and gradually increase if the conversion is low, while monitoring for the formation of the dibromide.

    • Initiator: The choice and amount of radical initiator can influence the reaction selectivity.

    • Light Source: For photo-initiated bromination, the wavelength and intensity of the light source can be critical. A 365 nm LED lamp has been reported to reduce by-product formation compared to thermal initiation.[2]

    • Temperature: Maintain a consistent and optimal reaction temperature, as fluctuations can affect the reaction's selectivity.

Issue 3: A new impurity appears in the final this compound product upon storage or in the final steps of the synthesis.

Possible Cause: Isomerization or degradation of the final product. Double bond migration is a common issue in steroid chemistry, potentially leading to the formation of isomers like 9-dehydroprogesterone. Oxidation can also introduce new impurities.

Troubleshooting Steps:

  • Impurity Characterization:

    • Employ a high-resolution HPLC method capable of separating isomers.

    • Use LC-MS/MS to obtain fragmentation data of the impurity, which can help in identifying the position of the double bond or the nature of the degradation.

    • Compare the retention time and mass spectrum with a known standard of potential isomers if available.

  • Process and Storage Control:

    • pH Control: Avoid strongly acidic or basic conditions in the final purification and formulation steps to minimize the risk of isomerization.

    • Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Light Protection: Store the product in light-resistant containers, as steroids can be susceptible to photodegradation.

    • Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of this compound to proactively identify potential degradation products and develop analytical methods to monitor them.

Data Presentation

Table 1: Common By-products in this compound Synthesis from Progesterone

By-product Formation Step Chemical Structure/Description Method of Identification
Enol ether of Progesterone KetalKetal ProtectionProgesterone with a ketal at C-3 and an enol ether at C-20LC-MS, NMR[2]
Dibrominated Progesterone KetalAllylic BrominationProgesterone ketal with two bromine atomsLC-MS[10]
9-DehydroprogesteroneIsomerizationPregna-4,9(11)-diene-3,20-dioneHPLC, LC-MS[4]

Experimental Protocols

1. General HPLC-UV Method for By-product Profiling

This protocol provides a general starting point for the analysis of by-products in this compound synthesis. Optimization may be required based on the specific by-products and matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 50:50).

    • Linearly increase the percentage of B over 20-30 minutes to elute compounds with varying polarities.

    • Include a column wash with a high percentage of B and a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

2. LC-MS/MS for By-product Identification

  • Liquid Chromatography: Utilize an HPLC or UHPLC system with a C18 column and a gradient elution program similar to the one described above.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for steroids.[12]

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements to determine the elemental composition of the by-products.

    • MS/MS: Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns of the parent ions, which can provide structural information for identification.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis By-product Analysis cluster_troubleshooting Troubleshooting Progesterone Progesterone Ketal_Protection Ketal_Protection Progesterone->Ketal_Protection Ethylene glycol, p-TsOH Allylic_Bromination Allylic_Bromination Ketal_Protection->Allylic_Bromination NBS, Initiator Elimination Elimination Allylic_Bromination->Elimination Base Crude_Product Crude_Product Elimination->Crude_Product HPLC_UV HPLC_UV Crude_Product->HPLC_UV Initial Screening Unexpected_Peaks Unexpected_Peaks HPLC_UV->Unexpected_Peaks LC_MS LC_MS Unexpected_Peaks->LC_MS Yes Pure_Product Pure_Product Unexpected_Peaks->Pure_Product No Byproduct_Identification Byproduct_Identification LC_MS->Byproduct_Identification Accurate Mass & MS/MS Structure_Elucidation Structure_Elucidation Byproduct_Identification->Structure_Elucidation NMR (if needed) Optimize_Conditions Optimize_Conditions Structure_Elucidation->Optimize_Conditions Optimize_Conditions->Progesterone Re-run Synthesis Ketal_Protection_Byproduct Progesterone Progesterone Ketal Desired Ketal Product Progesterone->Ketal Ethylene Glycol, p-TsOH Enol_Ether Enol Ether By-product Progesterone->Enol_Ether Excess TEOF / Heat TEOF Triethyl Orthoformate (TEOF) (Dehydrating Agent) TEOF->Ketal TEOF->Enol_Ether

References

Technical Support Center: Overcoming Poor Dydrogesterone Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor aqueous solubility of dydrogesterone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of dydrogesterone?

A1: Dydrogesterone is classified as a poorly water-soluble drug. Its aqueous solubility is reported to be extremely low, in the range of 0.00486 mg/mL.[1] It is practically insoluble in water but is soluble in organic solvents such as acetone and chloroform.[1][2]

Q2: Why is dydrogesterone poorly soluble in aqueous buffers?

A2: Dydrogesterone is a lipophilic (fat-soluble) steroid hormone. Its molecular structure lacks significant ionizable groups that can interact favorably with polar water molecules. This leads to a high crystalline lattice energy and unfavorable energetics for dissolution in aqueous media.

Q3: What are the common and effective methods to enhance the solubility of dydrogesterone for in vitro and in vivo studies?

A3: Several techniques can be employed to improve the aqueous solubility of dydrogesterone. The most common and effective methods for laboratory-scale preparations include:

  • Co-solvency: Utilizing a mixture of a water-miscible organic solvent (co-solvent) and an aqueous buffer can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the dydrogesterone molecule within a cyclodextrin host molecule can dramatically enhance its aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.

Q4: Which co-solvents are recommended for dissolving dydrogesterone?

A4: Common co-solvents for poorly soluble drugs like dydrogesterone include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (e.g., PEG300). Often, a combination of these co-solvents with a surfactant (e.g., Tween-80) in an aqueous buffer is used to achieve the desired concentration and stability.

Q5: How do cyclodextrins improve the solubility of dydrogesterone?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar dydrogesterone molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often preferred due to their higher aqueous solubility and enhanced ability to form stable complexes.

Q6: Does the pH of the aqueous buffer affect the solubility of dydrogesterone?

A6: Dydrogesterone is a neutral molecule and does not have ionizable functional groups that would be significantly affected by pH changes within the typical physiological range (pH 4-8). Therefore, altering the pH of the buffer is not an effective primary strategy for enhancing its solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing dydrogesterone solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Dydrogesterone precipitates out of solution upon addition to aqueous buffer. The concentration of dydrogesterone exceeds its solubility limit in the final buffer composition. The organic solvent concentration may be too low in the final solution.1. Reduce the final concentration of dydrogesterone. 2. Increase the proportion of the organic co-solvent in the final solution. Caution: Ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture, animal model).3. Utilize a more effective solubilization technique, such as cyclodextrin complexation.
The prepared dydrogesterone solution is cloudy or hazy. Incomplete dissolution or formation of fine precipitates.1. Increase sonication time or vortexing intensity during preparation.2. Gently warm the solution (if dydrogesterone stability at higher temperatures is confirmed).3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note: This will result in a lower actual concentration if the drug has not fully dissolved.
Inconsistent or non-reproducible results in biological assays. Precipitation of dydrogesterone in the assay medium over time. Instability of the prepared stock solution.1. Visually inspect the solution for any precipitation before each use.2. Prepare fresh working solutions from a concentrated stock immediately before each experiment.3. Evaluate the stability of your stock solution under your storage conditions (e.g., room temperature, 4°C, -20°C).4. Consider using a formulation with higher stability, such as a cyclodextrin inclusion complex.
Difficulty in preparing a concentrated stock solution in a pure organic solvent. Dydrogesterone may have limited solubility even in some organic solvents at very high concentrations.1. Try a different organic solvent. DMSO is often a good choice for preparing high-concentration stock solutions.[3] 2. Use a combination of co-solvents. 3. Apply gentle heating and sonication to aid dissolution.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of dydrogesterone and the structurally similar progesterone using various solubilization techniques.

Table 1: Solubility of Dydrogesterone in Various Solvents

SolventSolubility
Water~0.00486 mg/mL[1]
DMSO~62 mg/mL[3]
Ethanol~62 mg/mL[3]
AcetoneSoluble
ChloroformFreely Soluble

Table 2: Solubility Enhancement of Dydrogesterone using Co-solvents

FormulationAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]

Table 3: Progesterone Solubility Enhancement with Sulfobutylether-β-cyclodextrin (SBE-β-CD) *

SBE-β-CD Concentration (mM)Progesterone Solubility (µg/mL)Fold Increase
0 (Intrinsic Solubility)~0.011
100~1750~175,000
200~3500~350,000
300~5250~525,000
400~7000~700,000

*Data for progesterone, a structurally similar compound, is presented to illustrate the potential for solubility enhancement of dydrogesterone with cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of Dydrogesterone Solution using a Co-solvent System

This protocol is adapted for preparing a dydrogesterone solution for in vivo studies.

  • Prepare a stock solution of dydrogesterone in DMSO. Weigh the required amount of dydrogesterone and dissolve it in pure DMSO to achieve a high concentration (e.g., 25 mg/mL). Use sonication or gentle warming to aid dissolution.

  • Prepare the vehicle solution. In a separate tube, mix the other components of the vehicle in the desired ratio. For the example formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would first mix the PEG300 and Tween-80.

  • Prepare the final formulation. Slowly add the dydrogesterone stock solution in DMSO to the PEG300 and Tween-80 mixture while vortexing.

  • Add the aqueous component. Add the saline to the organic mixture dropwise while continuously vortexing to prevent precipitation.

  • Final check. The final solution should be clear and free of any visible precipitates. If precipitation occurs, you may need to adjust the formulation ratios or the final concentration.

Protocol 2: Preparation and Characterization of Dydrogesterone-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying

This protocol provides a general method for preparing a solid inclusion complex, which can then be dissolved in an aqueous buffer.

  • Determine the molar ratio. A 1:1 molar ratio of dydrogesterone to HP-β-CD is a common starting point.

  • Dissolve HP-β-CD in water. Weigh the required amount of HP-β-CD and dissolve it in a suitable volume of purified water with stirring.

  • Dissolve dydrogesterone in an organic solvent. In a separate container, dissolve the dydrogesterone in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Mix the solutions. Slowly add the dydrogesterone solution to the aqueous HP-β-CD solution while stirring continuously.

  • Remove the organic solvent. Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. A rotary evaporator can also be used for more efficient solvent removal.

  • Freeze-drying (Lyophilization). Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 24-48 hours to obtain a dry powder of the dydrogesterone-HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended). The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reconstitution. The lyophilized powder can be readily dissolved in the desired aqueous buffer to the target concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_eval Evaluation start Weigh Dydrogesterone solvent Select Solubilization Method start->solvent cosolvent Co-solvent Method solvent->cosolvent e.g., DMSO/PEG300 cyclo Cyclodextrin Method solvent->cyclo e.g., HP-β-CD nano Nanoparticle Method solvent->nano e.g., Milling dissolve Dissolve Dydrogesterone cosolvent->dissolve cyclo->dissolve nano->dissolve mix Mix with Aqueous Buffer dissolve->mix char Characterize Solution mix->char observe Visual Observation char->observe observe->solvent If precipitate quantify Quantify Concentration observe->quantify If clear assay Perform Experiment quantify->assay

Caption: Experimental workflow for preparing and evaluating dydrogesterone solutions.

troubleshooting_flowchart decision decision issue issue solution solution start Start: Prepare Dydrogesterone Solution issue_precipitate Precipitation Occurs start->issue_precipitate issue_cloudy Solution is Cloudy start->issue_cloudy issue_inconsistent Inconsistent Assay Results start->issue_inconsistent decision_conc Is concentration too high? issue_precipitate->decision_conc solution_reduce_conc Reduce final concentration decision_conc->solution_reduce_conc Yes solution_inc_solvent Increase co-solvent ratio decision_conc->solution_inc_solvent No solution_cyclo Use cyclodextrins solution_inc_solvent->solution_cyclo If still precipitates solution_sonicate Increase sonication/vortexing issue_cloudy->solution_sonicate solution_filter Filter solution (0.22 µm) solution_sonicate->solution_filter solution_fresh_prep Prepare fresh solutions issue_inconsistent->solution_fresh_prep solution_check_stability Check stock stability solution_fresh_prep->solution_check_stability

Caption: Troubleshooting flowchart for dydrogesterone solubility issues.

References

Technical Support Center: Photoinitiated Allylic Bromination for Dydrogesterone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of dydrogesterone synthesis via photoinitiated allylic bromination. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide clear guidance for this critical synthesis step.

Frequently Asked Questions (FAQs)

Q1: What is the role of allylic bromination in dydrogesterone synthesis?

Allylic bromination is a crucial step in the multi-step synthesis of dydrogesterone from progesterone. The process typically begins with the ketal protection of progesterone. The resulting intermediate then undergoes allylic bromination, commonly using N-bromosuccinimide (NBS), to introduce a bromine atom at an allylic position. This is followed by an elimination reaction (debromination) to form a key diene intermediate, which is then converted to dydrogesterone through steps including photoisomerization.[1][2][3]

Q2: What is photoinitiated allylic bromination, and how does it differ from traditional methods?

Photoinitiated allylic bromination is a method that uses light energy to initiate the free radical bromination reaction.[1] This contrasts with traditional thermal initiation, which requires heat and a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4] The primary advantage of photoinitiation is a significantly faster reaction time and the elimination of the need for a chemical initiator.[1][5]

Q3: What are the main advantages of using a photoinitiated process?

The photoinitiated process offers several key advantages:

  • Reduced Reaction Time: The reaction can be completed in as little as 20 minutes, compared to 1.5 hours required for thermal initiation.[1][5]

  • Elimination of Chemical Initiators: It avoids the need to add and subsequently remove radical initiators like AIBN.[1][2]

  • Energy Efficiency: The process is characterized by lower energy consumption.[5]

  • Fewer By-products: Optimized photoinitiated reactions can lead to a cleaner reaction profile with fewer by-products.[1][5]

Q4: What is the recommended light source for this reaction?

A 365 nm LED lamp has been successfully employed to initiate the allylic bromination, providing a stable and efficient energy source for the reaction.[1][2]

Q5: What is the typical brominating agent used in this reaction?

N-bromosuccinimide (NBS) is the most commonly used reagent for this allylic bromination, as it provides a stable and continuous low concentration of bromine radicals required for the reaction.[1][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Bromination Yield (<60%) 1. Insufficient light exposure or incorrect wavelength. 2. Degradation of NBS reagent. 3. Incorrect reaction temperature. 4. Extended reaction time leading to side reactions.1. Ensure the 365 nm LED lamp is functioning correctly and positioned for optimal irradiation of the reaction mixture. 2. Use a fresh, high-purity lot of NBS. 3. Maintain the reaction temperature at the optimal 60°C.[1] 4. Limit the reaction time to 15-20 minutes, as longer times can decrease the yield of the desired product.[1]
Slow or Incomplete Reaction 1. Inefficient light initiation. 2. Low reaction temperature.1. Verify the output of the 365 nm LED light source. 2. While photoinitiation is less temperature-dependent than thermal methods, ensure the reaction is maintained at 60°C for optimal kinetics.[1]
Formation of 4,6-diene Impurity 1. This by-product can form during the subsequent elimination step. 2. Prolonged reaction time during the elimination step can lead to a reversible conversion of the desired product to this impurity.[1]1. Carefully control the conditions of the elimination step that follows the bromination. 2. Optimize the elimination reaction time; a duration of 1.5 hours has been identified as optimal to minimize the formation of this by-product.[1]
Reaction Fails to Initiate 1. Complete absence of light. 2. Starting material (ketal-protected progesterone) is impure.1. Check that the LED lamp is powered on and emitting light. 2. Ensure the purity of the starting material through appropriate analytical methods before starting the bromination.

Data Presentation

The following tables summarize the quantitative data comparing thermal and photoinitiated allylic bromination of the dydrogesterone precursor.

Table 1: Comparison of Initiation Methods on Reaction Time and Yield [1]

EntryInitiation MethodTemperature (°C)Time (min)Yield (%)
1Thermal (No Initiator)6090<5%
2Photoinitiated (365 nm LED)6015-2063.5%
3Photoinitiated (365 nm LED)6090Decreased Yield

Data synthesized from the findings reported in the RSC Advances article on process optimizations for dydrogesterone synthesis.[1]

Table 2: Optimized Reaction Conditions for Key Synthesis Steps [1]

StepReagentsTemperature (°C)TimeKey Outcome
Ketal Protection Progesterone, Ethylene Glycol, TsOH·H₂O, TEOF4015 hFormation of protected intermediate (Compound 3)
Allylic Bromination Compound 3, NBS (1.3 equiv.)6020 minPhotoinitiated formation of brominated intermediate
Elimination Brominated Intermediate, 2,4,6-trimethylpyridine (2.4 equiv.)1101.5 hFormation of desired diene product (Compound 1) with minimal by-products

Experimental Protocols & Visualizations

Experimental Workflow for Dydrogesterone Intermediate Synthesis

The synthesis of the key dydrogesterone intermediate involves a three-step process starting from progesterone.

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Photoinitiated Allylic Bromination cluster_2 Step 3: Elimination Progesterone Progesterone Ketal_Protect React with Ethylene Glycol, TsOH, TEOF at 40°C for 15h Progesterone->Ketal_Protect Compound3 Intermediate: Ketal-Protected Progesterone Ketal_Protect->Compound3 Photo_Bromination Irradiate with 365 nm LED at 60°C for 20 min Compound3->Photo_Bromination NBS NBS (1.3 equiv.) NBS->Photo_Bromination Compound4 Brominated Intermediate Photo_Bromination->Compound4 Elimination Heat at 110°C for 1.5h Compound4->Elimination Base 2,4,6-trimethylpyridine Base->Elimination Final_Intermediate Final Intermediate: 9α,10β-pregest-5,7-diene-3,20- diethylene glycol ketone Elimination->Final_Intermediate

Caption: Workflow for the synthesis of the key dydrogesterone intermediate.

Detailed Experimental Protocol: Photoinitiated Allylic Bromination

This protocol is adapted from the optimized process described in the literature.[1]

  • Preparation: In a suitable reaction vessel equipped with a stirrer, condenser, and a 365 nm LED light source, charge the ketal-protected progesterone intermediate (1.0 equiv.) and the appropriate solvent.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.3 equiv.) to the vessel.

  • Reaction Initiation: Begin stirring and heat the mixture to 60°C.

  • Photoinitiation: Once the temperature is stable, turn on the 365 nm LED lamp to irradiate the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 15-20 minutes. The solution color may change significantly upon completion.[1]

  • Workup: Once the reaction is complete, turn off the light source and cool the mixture. Proceed with standard workup procedures, which may include filtration to remove succinimide, washing with a saturated sodium bicarbonate solution, drying, and solvent evaporation to isolate the crude brominated product.[4]

Troubleshooting Logic for Low Yield

This diagram outlines a logical flow for diagnosing and resolving issues of low yield in the photoinitiated bromination step.

G Start Low Yield Observed Check_Light Is 365 nm LED functional and positioned correctly? Start->Check_Light Check_Time Was reaction time kept to ~20 minutes? Check_Light->Check_Time Yes Fix_Light Action: Fix/Replace Light Source Check_Light->Fix_Light No Check_Temp Was temperature stable at 60°C? Check_Time->Check_Temp Yes Fix_Time Action: Reduce Time to prevent side reactions Check_Time->Fix_Time No Check_NBS Is NBS reagent fresh and pure? Check_Temp->Check_NBS Yes Fix_Temp Action: Calibrate and stabilize heating Check_Temp->Fix_Temp No Fix_NBS Action: Use a new lot of NBS Check_NBS->Fix_NBS No Success Yield Improved Check_NBS->Success Yes Fix_Light->Success Fix_Time->Success Fix_Temp->Success Fix_NBS->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Refining Purification Protocols for Synthetic 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of synthetic 6-Dehydroprogesterone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during the purification of this compound.

Issue Potential Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent system is not optimal; the compound may be too soluble at low temperatures.- Experiment with different solvent systems. Mixtures of ethyl acetate/hexane or acetone/diethyl ether have been reported to be effective.[1] - Try a solvent/anti-solvent approach. Dissolve the crude product in a good solvent (e.g., acetone, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, water) until turbidity is observed, then allow it to crystallize. - Ensure slow cooling to promote the formation of larger, purer crystals. Rapid cooling can trap impurities and reduce yield.
Product "Oils Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.- Switch to a lower-boiling point solvent system. - Attempt to "seed" the supersaturated solution with a small crystal of pure this compound to induce crystallization. - Perform a preliminary purification step, such as column chromatography, to remove impurities that may be inhibiting crystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity or stationary phase selection.- Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. Start with a low polarity to elute non-polar impurities first. - Ensure the stationary phase (e.g., silica gel) is appropriate. For closely related steroid impurities, a high-performance liquid chromatography (HPLC) column with a different stationary phase (e.g., C18) may be necessary.
Presence of Starting Materials or Intermediates in Final Product Incomplete reaction or inefficient purification.- Monitor the reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC before starting the purification. - If using column chromatography, carefully select fractions for combination based on purity analysis (e.g., TLC or HPLC) of each fraction. - A second purification step (e.g., recrystallization after column chromatography) may be necessary to achieve the desired purity.
Final Product is Colored Presence of colored impurities, often from degradation or residual reagents.- Treat the crude product solution with activated charcoal before the final crystallization step to adsorb colored impurities.[2] - Ensure all reagents are of high purity and that the reaction and purification are carried out under an inert atmosphere if the compound is sensitive to oxidation.
Inconsistent Purity Results from HPLC Analysis Issues with the HPLC method, such as improper column, mobile phase, or detection wavelength.- Develop and validate a robust HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer is commonly used for steroid analysis. - The detection wavelength should be set at the maximum absorbance of this compound. - Ensure proper sample preparation and filtration to avoid column clogging and baseline noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: this compound is itself a known impurity in the synthesis of dydrogesterone and progesterone.[3][4] Common impurities in its own synthesis can include unreacted starting materials, isomers, and byproducts from side reactions. Depending on the synthetic route, these may include other steroid derivatives. For instance, if progesterone is used as a starting material, residual progesterone could be an impurity.

Q2: What is a typical purity and yield I can expect from recrystallization?

A2: With an optimized recrystallization protocol, it is possible to achieve a purity of over 99.5%.[1] Yields can vary significantly based on the purity of the crude material and the chosen solvent system. A patent for a synthesis method reported a yield of 89% from the final crystallization step.[2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[5] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation.

Q4: Can this compound degrade during purification?

Q5: What is a good starting point for developing a column chromatography method?

A5: A good starting point for column chromatography on silica gel is to use a solvent system of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation with TLC.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., acetone, ethyl acetate, or a mixture with an anti-solvent like hexane or diethyl ether). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution. A gradient of ethyl acetate in hexane is a common choice.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Solvent/Mobile Phase Reported Yield Reported Purity Reference
RecrystallizationAcetone/Diethyl ether mixtureNot specified>99.5%[1]
RecrystallizationAcetone89% (of the final step)Not specified[2]
Column ChromatographyEthyl acetate/Hexane mixtureNot specifiedNot specified[1]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Synthetic This compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_prep Column Chromatography (Alternative/Additional Step) crude->column_prep Alternative Path charcoal Activated Charcoal Treatment (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Slow Cooling and Crystallization hot_filter->cool filter_wash Vacuum Filtration and Washing cool->filter_wash dry Drying under Vacuum filter_wash->dry pure Pure this compound dry->pure load_elute Load Sample and Elute with Solvent Gradient column_prep->load_elute fractions Collect and Analyze Fractions load_elute->fractions evaporate Combine Pure Fractions and Evaporate Solvent fractions->evaporate evaporate->pure

Caption: A typical experimental workflow for the purification of this compound.

Progesterone Receptor Signaling Pathway

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_complex Progesterone Receptor (PR) -HSP Complex PR_active Activated PR PR_complex->PR_active HSP Dissociation Progesterone This compound (Progesterone Analog) Progesterone->PR_complex Binds PR_dimer PR Dimer PR_active->PR_dimer Dimerization and Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates Cell_Response Cellular Response (e.g., changes in proliferation, differentiation) Transcription->Cell_Response

References

Technical Support Center: Enhancing the Oral Bioavailability of Progestogen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for overcoming the challenges associated with the oral delivery of progestogen compounds. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for various bioavailability enhancement strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working to improve the oral bioavailability of progestogens.

Question Answer
Why is the oral bioavailability of progestogens typically low? Progestogens, such as progesterone, are highly lipophilic and have low aqueous solubility, which limits their dissolution in gastrointestinal fluids. Additionally, they often undergo extensive first-pass metabolism in the liver, significantly reducing the amount of active drug that reaches systemic circulation.[1]
What are the main strategies to enhance the oral bioavailability of progestogens? Key strategies focus on improving solubility and dissolution rate, and/or protecting the drug from first-pass metabolism. These include formulation approaches like bilosomes, cocrystals, nanonization (nanoparticles), solid dispersions, and self-emulsifying drug delivery systems (SEDDS).
How do bilosomes improve the oral bioavailability of progestogens? Bilosomes are lipid vesicles containing bile salts that can protect the encapsulated progestogen from the harsh environment of the gastrointestinal tract, including enzymatic degradation. They can also enhance absorption across the intestinal epithelium.[1][2][3][4][5]
What is the advantage of forming cocrystals of progestogens? Cocrystallization involves combining the progestogen with a coformer to create a new crystalline solid with different physicochemical properties. This can lead to improved solubility and dissolution rates compared to the pure drug, thereby enhancing oral absorption.[6][7]
How does nanonization, such as creating nanoparticles, help with oral delivery? Reducing the particle size of the progestogen to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a faster dissolution rate in the gastrointestinal fluids, which can improve bioavailability.[8][9][10][11]
What are solid dispersions and how do they work? Solid dispersions involve dispersing the progestogen in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate of the drug by presenting it in a more readily soluble form.[12][13][14][15]
What are Self-Emulsifying Drug Delivery Systems (SEDDS) and what is their mechanism? SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The progestogen is dissolved in this lipidic formulation, and the resulting small droplet size provides a large surface area for absorption.[16][17][18][19]

Section 2: Troubleshooting Guides

This section provides practical advice for addressing common issues encountered during the formulation of progestogen compounds.

Bilosome Formulation
Problem Potential Cause(s) Troubleshooting Steps
Low Entrapment Efficiency (%EE) - Inappropriate lipid-to-drug ratio.- Suboptimal concentration of bile salt.- Leakage of the drug during the hydration step.- Optimize the lipid-to-drug ratio; an excess of lipids can improve encapsulation.- Vary the concentration of the bile salt (e.g., sodium deoxycholate); too high a concentration can lead to the formation of mixed micelles instead of vesicles.[2]- Ensure the hydration temperature is above the phase transition temperature of the lipids used.- Optimize the hydration time and stirring speed.
Large and Polydisperse Vesicle Size - Inefficient homogenization or sonication.- Aggregation of vesicles.- Increase the homogenization speed or sonication time.- Use a membrane extrusion technique for more uniform vesicle size.- Optimize the zeta potential by adjusting the formulation components to increase electrostatic repulsion between vesicles.
Instability (Aggregation/Fusion of Vesicles) - Low zeta potential.- Inappropriate storage conditions.- Incorporate charged lipids or increase the concentration of bile salts to increase the magnitude of the zeta potential.- Store bilosome dispersions at 4°C. Avoid freezing.
Cocrystal Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Failure to Form Cocrystals - Incompatible coformer.- Unsuitable solvent system.- Incorrect stoichiometric ratio.- Screen a variety of coformers with complementary functional groups for hydrogen bonding with the progestogen.- Experiment with different solvents or solvent mixtures to find a system where both the progestogen and coformer have moderate and similar solubility.[6]- Vary the stoichiometric ratio of the progestogen to the coformer.
Formation of a Physical Mixture Instead of Cocrystals - Insufficient interaction between the drug and coformer.- Try a different cocrystallization technique (e.g., liquid-assisted grinding, slow evaporation from a different solvent).- Increase the grinding time or energy in mechanochemical methods.
Polymorphism of Cocrystals - Different crystallization conditions (temperature, solvent, evaporation rate).- Carefully control crystallization parameters. Characterize the resulting solid form using techniques like PXRD and DSC to identify the polymorphic form.[20]
Nanoparticle Formulation
Problem Potential Cause(s) Troubleshooting Steps
Low Drug Loading - Poor affinity of the drug for the polymer matrix.- Drug leakage into the external phase during formulation.- Select a polymer with higher affinity for the progestogen.- Optimize the drug-to-polymer ratio.[21]- For emulsion-based methods, use a solvent system where the drug has high solubility in the dispersed phase and low solubility in the continuous phase.
Particle Aggregation - Insufficient stabilizer concentration.- Ineffective homogenization.- Increase the concentration of the stabilizer (e.g., surfactant).- Optimize the homogenization pressure and number of cycles in high-pressure homogenization.
Broad Particle Size Distribution - Inconsistent processing parameters.- Ensure precise control over parameters like stirring speed, temperature, and addition rates.- Utilize microfluidic-based methods for more controlled and reproducible nanoparticle synthesis.
Challenges in Scaling Up - Difficulty in maintaining consistent mixing and heat transfer at larger scales.- For emulsion-based methods, consider using static mixers or high-shear in-line homogenizers for continuous production.- For nanoprecipitation, tangential flow filtration can be used for solvent removal and concentration at a larger scale.[22][23]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause(s) Troubleshooting Steps
Phase Separation or Drug Precipitation Upon Storage - The formulation is thermodynamically unstable.- The drug concentration exceeds its solubility in the formulation over time.- Screen different combinations of oils, surfactants, and cosurfactants to find a more stable system.- Construct ternary phase diagrams to identify the optimal self-emulsifying region.- Ensure the drug is fully dissolved in the formulation during preparation.[16][17][18]
Poor Self-Emulsification Performance - Inappropriate ratio of oil, surfactant, and cosurfactant.- Optimize the formulation by systematically varying the ratios of the components. The surfactant concentration is a critical factor.[18]- Select surfactants with an appropriate HLB (Hydrophilic-Lipophilic Balance) value, typically in the range of 12-18 for o/w emulsions.
Inconsistent Droplet Size Upon Emulsification - The formulation is on the border of the self-emulsifying region.- Re-evaluate the ternary phase diagram and select a formulation composition deeper within the stable microemulsion region.

Section 3: Data Presentation - Comparative Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data from various studies on different oral progestogen formulations. Note: These values are for comparative purposes and can vary based on the specific study design, animal model, and analytical methods used.

Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Progesterone

Formulation Strategy Animal Model Key Pharmacokinetic Parameters Fold Increase in Bioavailability (Compared to pure drug/marketed formulation) Reference
Bilosomes Ovariectomized Wistar ratsCmax: ~1500 ng/mL, Tmax: 2 h, AUC0-t: ~12000 ng.h/mL9.75-fold (vs. API), 4.287-fold (vs. marketed capsules)[1]
Solid Dispersion (with PEG 6000) Menopausal womenCmax: ~15 ng/mL, Tmax: 2 hSignificant increase in dissolution rate and absorption compared to micronized progesterone[24]
Nanoparticles (PLGA) -Sustained release over several days (in vitro)-[11]

Table 2: Pharmacokinetic Parameters of Different Oral Progesterone Formulations

Formulation Subject/Model Dose Cmax (ng/mL) Tmax (h) AUC (ng.h/mL) Reference
Micronized ProgesteroneHealthy premenopausal women200 mg8.5 - 70.6< 4Not significantly different from vaginal pessary[17]
Progesterone-PEG 6000 Solid DispersionMenopausal women-~152-[24]
Bilosome FormulationOvariectomized Wistar rats-~15002~12000[1]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments cited in this technical support center.

Protocol for Bilosome Formulation using Thin-Film Hydration

Objective: To prepare progesterone-loaded bilosomes to enhance oral bioavailability.

Materials:

  • Progesterone

  • Phosphatidylcholine (e.g., Soya PC)

  • Cholesterol

  • Bile salt (e.g., Sodium deoxycholate)

  • Chloroform and Methanol (as organic solvents)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh progesterone, phosphatidylcholine, and cholesterol in the desired molar ratio.

    • Dissolve the mixture in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C).

    • Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.

    • Flush the flask with nitrogen gas and store it in a desiccator for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Prepare a hydration medium of phosphate buffer (pH 7.4) containing the desired concentration of sodium deoxycholate.

    • Add the hydration medium to the round-bottom flask containing the lipid film.

    • Rotate the flask at a controlled speed (e.g., 60 rpm) at a temperature above the lipid phase transition for a specified time (e.g., 1-2 hours) until the lipid film is completely hydrated, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform vesicles (small unilamellar vesicles - SUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or high-pressure homogenization.

    • For sonication, place the suspension in an ice bath to prevent overheating and sonicate for a defined period (e.g., 10-15 minutes).

  • Characterization:

    • Determine the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the entrapment efficiency (%EE) by separating the unentrapped drug from the bilosomes (e.g., by centrifugation) and quantifying the drug in the supernatant and/or the vesicles.

Protocol for Progesterone Cocrystal Synthesis via Liquid-Assisted Grinding

Objective: To prepare progesterone cocrystals with an improved dissolution profile.

Materials:

  • Progesterone

  • Coformer (e.g., a carboxylic acid)

  • Grinding solvent (e.g., ethanol, ethyl acetate)

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Preparation:

    • Accurately weigh progesterone and the coformer in the desired stoichiometric ratio (e.g., 1:1 or 2:1 molar ratio).

  • Grinding:

    • Place the weighed powders into a mortar or a grinding jar of a ball mill.

    • Add a small amount of the grinding solvent (a few microliters per 100 mg of solid). The mixture should be a paste-like consistency, not a slurry.

    • Grind the mixture manually with the pestle for a specific duration (e.g., 30-60 minutes) or in a ball mill at a set frequency and time.

  • Drying:

    • After grinding, transfer the resulting powder to a watch glass or a suitable container.

    • Dry the powder in a vacuum oven at a controlled temperature (e.g., 40-60°C) to remove the residual solvent.

  • Characterization:

    • Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD). The PXRD pattern of the cocrystal should be distinct from the patterns of the individual components.

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point of the cocrystal, which should be different from that of the starting materials.

    • Further characterization can be done using Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in hydrogen bonding.

Protocol for In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a progestogen formulation.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test progestogen formulation and control compounds (e.g., a high permeability and a low permeability standard)

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold.

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side. Low permeability of Lucifer yellow indicates a tight monolayer.[25][26]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test progestogen formulation dissolved in HBSS to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Studies:

    • Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the progestogen in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER) if B to A transport was measured: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux transporters.[26]

Section 5: Mandatory Visualizations

Signaling Pathway of Progesterone

The following diagram illustrates the classical genomic and non-genomic signaling pathways of progesterone.

ProgesteroneSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPR Progesterone->mPR Non-genomic PGRMC1 PGRMC1 Progesterone->PGRMC1 Non-genomic PR_complex Inactive PR-HSP Complex Progesterone->PR_complex Genomic G_protein G-protein mPR->G_protein Kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) PGRMC1->Kinase_cascade PR Active PR Dimer PR_complex->PR Binding & Dimerization PRE Progesterone Response Element (PRE) PR->PRE Nuclear Translocation G_protein->Kinase_cascade Biological_response Biological Response Kinase_cascade->Biological_response Rapid Cellular Effects Transcription Gene Transcription PRE->Transcription Transcription->Biological_response

Caption: Progesterone signaling pathways, including genomic and non-genomic mechanisms.[27][28][29][30][31]

Experimental Workflow for Enhancing Oral Bioavailability

The following diagram outlines a general experimental workflow for developing and evaluating a novel oral progestogen formulation.

BioavailabilityWorkflow start Start: Poorly Soluble Progestogen Compound formulation Formulation Development start->formulation bilosomes Bilosomes formulation->bilosomes cocrystals Cocrystals formulation->cocrystals nanoparticles Nanoparticles formulation->nanoparticles sedds SEDDS formulation->sedds characterization Physicochemical Characterization (Size, %EE, PXRD, DSC) bilosomes->characterization cocrystals->characterization nanoparticles->characterization sedds->characterization invitro In Vitro Evaluation characterization->invitro dissolution Dissolution Testing invitro->dissolution permeability Caco-2 Permeability invitro->permeability invivo In Vivo Pharmacokinetic Study (Animal Model) dissolution->invivo permeability->invivo data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) invivo->data_analysis end Optimized Oral Formulation data_analysis->end

Caption: General experimental workflow for enhancing the oral bioavailability of progestogens.

Logical Relationship of Troubleshooting Steps for Low Entrapment Efficiency

The following diagram illustrates the logical steps to troubleshoot low entrapment efficiency in a nanoparticle formulation.

TroubleshootingEE start Low Entrapment Efficiency Observed check_ratio Evaluate Drug:Carrier Ratio start->check_ratio optimize_ratio Optimize Drug:Carrier Ratio (Increase Carrier) check_ratio->optimize_ratio Ratio Suboptimal check_solubility Assess Drug Solubility in Formulation Solvents check_ratio->check_solubility Ratio Optimal re_evaluate Re-evaluate Entrapment Efficiency optimize_ratio->re_evaluate change_solvent Change Solvent System to Increase Drug Solubility in Dispersed Phase check_solubility->change_solvent Solubility is Low check_process Review Formulation Process Parameters check_solubility->check_process Solubility is High change_solvent->re_evaluate optimize_process Adjust Parameters (e.g., Homogenization Speed, Stirring Rate) check_process->optimize_process Parameters Suboptimal check_process->re_evaluate Parameters Optimal optimize_process->re_evaluate re_evaluate->check_ratio Unsuccessful end Acceptable Entrapment Efficiency Achieved re_evaluate->end Successful

Caption: A logical workflow for troubleshooting low entrapment efficiency in nanoparticle formulations.

References

Technical Support Center: Scaling Up 6-Dehydroprogesterone Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-dehydroprogesterone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through two primary routes: multi-step chemical synthesis and microbial biotransformation. Chemical synthesis often starts from readily available steroids like progesterone or ergosterol.[1][2] Microbial biotransformation utilizes microorganisms, such as fungi or bacteria, to convert a precursor, typically progesterone, into this compound.[3][4]

Q2: What are the main challenges in scaling up the chemical synthesis of this compound?

A2: Scaling up the chemical synthesis of this compound presents several challenges, including:

  • Long and complex reaction routes: Some synthetic pathways involve numerous steps, which can be difficult to control and lead to lower overall yields.[1][5]

  • By-product formation: The synthesis process can generate various by-products, complicating purification and reducing the yield of the desired product.[2]

  • Use of hazardous reagents: Certain synthesis steps may require hazardous materials, such as lithium hydride, which pose safety risks during large-scale production.[5]

  • Difficulties in industrial scale-up: Some reaction conditions, such as photochemical steps, can be challenging to implement and control on an industrial scale.[1][6]

Q3: What are the common challenges encountered in the microbial production of this compound?

A3: While specific data on scaling up this compound fermentation is limited in the provided search results, general challenges in scaling up microbial steroid transformations include:

  • Low molar yield: Biofermentation processes can sometimes result in lower yields compared to chemical synthesis.[1][5]

  • Downstream processing: Separating and purifying this compound from the complex fermentation broth can be a significant bottleneck, often accounting for a substantial portion of the total production cost.

  • Process optimization: Optimizing fermentation conditions such as pH, temperature, aeration, and substrate feeding is crucial for maximizing yield and is a complex undertaking.[7][8]

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low yield in allylic bromination step - Inefficient initiation of the reaction.- Suboptimal reaction temperature or time.- Consider using a 365 nm LED lamp for photoinitiation to reduce reaction time and improve yield.[2]- Optimize temperature and reaction duration based on small-scale experiments.
Formation of multiple by-products - Non-selective reagents.- Uncontrolled reaction conditions.- Characterize the main by-products to understand their formation mechanism.[2]- Adjust reaction conditions, such as the type of base and feed amount, to improve selectivity.[2]
Difficulties with photochemical isomerization - Inefficient light penetration at larger scales.- Safety hazards associated with high-power lamps.- Explore alternative light sources, such as LED lamps, which offer better control and safety.[2]- Optimize reactor design to ensure uniform light distribution.
Low overall yield in multi-step synthesis - Cumulative losses at each reaction and purification step.- Optimize each step individually to maximize yield.- Consider process intensification strategies to reduce the number of steps.
Microbial Production & Downstream Processing
Issue Potential Cause Troubleshooting Steps
Low conversion of progesterone to this compound - Suboptimal fermentation conditions (pH, temperature, oxygen).- Enzyme inhibition by substrate or product.- Systematically optimize fermentation parameters using response surface methodology.[7][8]- Investigate fed-batch or continuous fermentation strategies to maintain optimal substrate and product concentrations.
Difficulties in extracting this compound from broth - Emulsion formation during solvent extraction.- Low partition coefficient in the chosen solvent system.- Screen different solvent systems to find one with a high partition coefficient and minimal emulsion formation.- Consider alternative primary recovery methods like adsorption.
Co-purification of related steroids - Similar physicochemical properties of by-products and the target molecule.- Employ high-resolution chromatographic techniques.- Optimize the mobile phase composition and gradient to improve separation.
Product degradation during downstream processing - pH or temperature instability of this compound.- Conduct stability studies to determine the optimal pH and temperature ranges for processing.- Minimize processing times and hold steps.

Experimental Protocols

Key Chemical Synthesis Step: Photoinitiated Allylic Bromination of a Dydrogesterone Intermediate

This protocol is based on an optimized process for an intermediate of dydrogesterone, which is structurally related to this compound.[2]

Objective: To perform an efficient allylic bromination with improved yield and reduced reaction time.

Materials:

  • Dydrogesterone intermediate (9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone)

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., carbon tetrachloride)

  • 365 nm LED lamp

Procedure:

  • Dissolve the dydrogesterone intermediate in the chosen solvent in a suitable reaction vessel.

  • Add N-Bromosuccinimide to the reaction mixture.

  • Initiate the reaction by irradiating the mixture with a 365 nm LED lamp.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Expected Outcome: This photoinduced method can significantly reduce the reaction time to as little as 20 minutes while maintaining a high yield (over 65%).[2]

Process Diagrams

Chemical_Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Final Product Generation Progesterone Progesterone Ketal_Protection Ketal_Protection Progesterone->Ketal_Protection [1] Allylic_Bromination Allylic_Bromination Ketal_Protection->Allylic_Bromination [2] Elimination Elimination Allylic_Bromination->Elimination [3] Intermediate Intermediate Elimination->Intermediate [4] Photoisomerization Photoisomerization Intermediate->Photoisomerization [5] Hydrolysis Hydrolysis Photoisomerization->Hydrolysis [6] 6_Dehydroprogesterone 6_Dehydroprogesterone Hydrolysis->6_Dehydroprogesterone [7]

Caption: A generalized workflow for the chemical synthesis of this compound from progesterone.

Microbial_Biotransformation_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum_Prep Inoculum Preparation Fermentation Fermentation with Progesterone Substrate Inoculum_Prep->Fermentation Harvest Cell Harvest & Broth Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Overview of the microbial biotransformation process for this compound production.

Troubleshooting_Logic cluster_chem Chemical Synthesis Troubleshooting cluster_micro Microbial Production Troubleshooting Start Low Product Yield Process_Type Chemical Synthesis or Microbial Production? Start->Process_Type Chem_Issue Identify Problematic Step: - Bromination - Photoreaction - Purification Process_Type->Chem_Issue Chemical Micro_Issue Analyze Process Stage: - Fermentation - Extraction - Purification Process_Type->Micro_Issue Microbial Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Chem_Issue->Optimize_Reaction Improve_Purification Develop Better Purification Method Chem_Issue->Improve_Purification Optimize_Ferm Optimize Fermentation Parameters (pH, Temp, O2) Micro_Issue->Optimize_Ferm Optimize_DSP Optimize Downstream Processing (Extraction, Chromatography) Micro_Issue->Optimize_DSP

Caption: A logical diagram for troubleshooting low yield in this compound production.

References

Temperature control in dydrogesterone synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dydrogesterone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during dydrogesterone synthesis?

A1: Temperature is a critical parameter throughout the dydrogesterone synthesis process. Precise temperature control is crucial for maximizing yield, minimizing byproduct formation, and ensuring the desired stereochemistry of the final product.

Q2: Which steps in dydrogesterone synthesis are most sensitive to temperature fluctuations?

A2: Several key steps are highly temperature-sensitive, including:

  • Ketal Protection

  • Allylic Bromination

  • Dehydrogenation Oxidation

  • Photoisomerization

Q3: What are the common consequences of improper temperature control?

A3: Improper temperature control can lead to a range of issues, including low product yield, formation of impurities and isomers, and in some cases, reaction failure. For example, in the ketal protection step, temperatures that are too low can result in incomplete reactions, while excessively high temperatures can lead to the formation of unwanted isomers.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Ketal Protection Step

Symptoms:

  • The yield of the desired protected intermediate is significantly lower than expected.

  • HPLC analysis shows a large peak corresponding to the starting material or the presence of significant impurities.

Possible Causes and Solutions:

Possible CauseRecommended Action
Reaction temperature is too low. Gradually increase the reaction temperature in 5°C increments. The optimal temperature for this step is typically around 40°C.[1][2]
Reaction temperature is too high. Decrease the reaction temperature. Temperatures above 50°C can lead to the formation of by-products and reduce the yield of the desired product.[3]
Reaction time is insufficient. Increase the reaction time in conjunction with optimizing the temperature. A common optimal time is around 15 hours at 40°C.[1][2]
Issue 2: High Levels of Impurities in the Allylic Bromination Step

Symptoms:

  • Multiple unexpected peaks are observed during HPLC analysis of the crude product.

  • The isolated product is difficult to purify.

Possible Causes and Solutions:

Possible CauseRecommended Action
Reaction temperature is too low. Ensure the reaction temperature is at least 60°C. Lower temperatures are not conducive to the allylic bromination reaction and can lead to an incomplete reaction.[1]
Extended reaction time at elevated temperature. Optimize the reaction time. Prolonged reaction times, even at the correct temperature, can lead to the formation of side-products.[2]
Inappropriate initiation method. For photo-initiated reactions, ensure the correct wavelength and light source are used. For thermally initiated reactions, confirm the initiator is appropriate and used at the correct concentration.

Experimental Protocols

Ketal Protection of Progesterone Intermediate

Objective: To protect the carbonyl groups of the progesterone intermediate using ethylene glycol.

Materials:

  • Progesterone intermediate (Compound 4)

  • Ethylene glycol (EG)

  • Triethyl orthoformate (TEOF)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the progesterone intermediate in dichloromethane, add ethylene glycol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to 40°C and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure to obtain the crude protected intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Allylic Bromination of Protected Intermediate

Objective: To introduce a bromine atom at the allylic position of the protected progesterone intermediate.

Materials:

  • Protected progesterone intermediate (Compound 3)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (for thermal initiation)

  • Appropriate solvent (e.g., carbon tetrachloride)

Procedure:

  • Dissolve the protected intermediate in the chosen solvent.

  • Add N-Bromosuccinimide and a catalytic amount of AIBN if thermal initiation is used.

  • Heat the reaction mixture to 60°C. For photo-initiation, a high-pressure mercury lamp or an LED with a specific wavelength (e.g., 365 nm) can be used at this temperature.[2][3]

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 20-90 minutes depending on the initiation method.[2]

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate, dry the organic layer, and concentrate to obtain the crude brominated product.

  • Purify as necessary.

Data Presentation

Table 1: Effect of Temperature on Ketal Protection Yield

EntryTemperature (°C)Time (h)Yield (%)Reference
1201570.2[2]
2301580.6[2]
3401588.8[2]
4501569.1[2]
5601561.3[2]

Table 2: Influence of Temperature on By-product Formation in Ketal Protection

EntryTemperature (°C)Product (wt%)By-product 3-a (wt%)By-product 3-b (wt%)Reference
12043.726.9847.36[3]
23065.326.3221.10[3]
34080.586.084.46[3]
45081.977.284.78[3]
56078.539.228.53[3]

Table 3: Effect of Temperature on Allylic Bromination

EntryLight SourceInitiatorTemperature (°C)Time (min)Yield (%)Reference
1LED, 340 nm-25900[3]
2LED, 340 nm-609061.8[3]
3High pressure mercury lamp-259033.6[3]
4High pressure mercury lamp-609057.0[3]

Visualizations

Dydrogesterone_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ketal Protection cluster_step2 Step 2: Allylic Bromination cluster_step3 Further Steps cluster_end Final Product Progesterone Progesterone Ketal_Protection Ketal Protection (40°C) Progesterone->Ketal_Protection Intermediate_1 Protected Intermediate Ketal_Protection->Intermediate_1 Allylic_Bromination Allylic Bromination (≥60°C) Intermediate_1->Allylic_Bromination Intermediate_2 Brominated Intermediate Allylic_Bromination->Intermediate_2 Further_Reactions Elimination, Photoisomerization, Rearrangement Intermediate_2->Further_Reactions Dydrogesterone Dydrogesterone Further_Reactions->Dydrogesterone

Caption: A simplified workflow of dydrogesterone synthesis highlighting key temperature-controlled steps.

Troubleshooting_Logic Start Low Yield or High Impurities? Check_Temp Is Temperature within Optimal Range? Start->Check_Temp Adjust_Temp Adjust Temperature to Recommended Value Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Adjust_Temp->Check_Temp Adjust_Time Adjust Reaction Time Check_Time->Adjust_Time No Check_Reagents Verify Reagent Quality and Stoichiometry Check_Time->Check_Reagents Yes Adjust_Time->Check_Time End Problem Resolved Check_Reagents->End

Caption: A logical flowchart for troubleshooting common issues in dydrogesterone synthesis.

References

Reducing reaction time for dydrogesterone intermediate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dydrogesterone Intermediate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dydrogesterone intermediates. Our aim is to help you reduce reaction times and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for dydrogesterone intermediates, and where can reaction times be optimized?

A common and efficient route for synthesizing the key dydrogesterone intermediate, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone, starts from natural progesterone.[1][2][3] This process typically involves three main steps: ketal protection, allylic bromination, and elimination.[1][2][3] Significant reduction in reaction time can be achieved during the allylic bromination step by using photoinitiation instead of traditional thermal initiation.[1][2]

Q2: How can I significantly reduce the time for the allylic bromination step?

The allylic bromination of the dydrogesterone intermediate can be dramatically accelerated by using photoinitiation.[1][2] Employing a 365 nm LED lamp can reduce the reaction time from 1.5 hours to as little as 20 minutes, while maintaining a high yield of over 65%.[1][2][4] This method avoids the need for chemical initiators that are required for thermal initiation.[1][2]

Q3: What are the optimal conditions for the ketal protection step?

The ketal protection of progesterone is a crucial first step. To maximize the yield and minimize by-products, it is essential to optimize reaction conditions such as the amount of ethylene glycol (EG), temperature, and reaction time.[4][5] The highest yield of approximately 88.8% for the protected intermediate is achieved at a reaction temperature of 40°C with a reaction time of 15 hours.[5]

Q4: What are common by-products in the synthesis of dydrogesterone intermediates and how can they be minimized?

During the synthesis, several by-products can form. In the ketal protection step, incomplete reaction or side reactions with the dehydrating agent (e.g., triethyl orthoformate) can lead to impurities.[4] Optimizing the molar ratio of reactants and reaction conditions is crucial for minimizing these by-products.[4][5] In the bromination step, multi-brominated products or bromination at incorrect positions can occur.[6] A dripping method for the brominating agent can help control the reaction and reduce side reactions.[6]

Q5: Are there alternative methods to traditional thermal initiation for the bromination step?

Yes, besides photoinitiation with an LED lamp, a high-pressure mercury lamp can also be used to initiate the free radical reaction.[2] Both light-induced methods have been shown to be effective in reducing reaction times compared to thermal initiation.[4][5]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Ketal Protection Step - Insufficient ethylene glycol.- Reaction temperature is too low or too high.- Reaction time is too short or too long.- Inefficient water removal.- Ensure the mole ratio of ethylene glycol to the progesterone starting material is at least 3:1.[4]- Optimize the reaction temperature to around 40°C.[5]- Extend the reaction time to approximately 15 hours.[5]- Use an effective dehydrating agent like triethyl orthoformate (TEOF) to drive the reversible reaction forward.[4]
Slow Allylic Bromination Reaction - Using thermal initiation without an initiator.- Low reaction temperature.- Switch to photoinitiation using a 365 nm LED lamp or a high-pressure mercury lamp to significantly decrease reaction time.[1][2]- If using thermal initiation, ensure an appropriate initiator is used and the temperature is sufficient (e.g., 60°C or higher).[5]
Formation of Multiple By-products in Bromination - High concentration of the brominating agent.- Reaction conditions favoring side reactions.- Use a dripping method to add the brominating agent (e.g., N-bromosuccinimide solution) slowly to the reaction mixture. This keeps the concentration of bromine radicals low and controlled.[6]- Optimize the solvent system. Using a solvent that has good solubility for the brominating agent without inhibiting the reaction is key.[6]
Difficulty in Scaling Up the Process - Use of hazardous reagents.- Complex and difficult-to-control reaction steps.- The photoinitiated bromination is easily scalable and avoids hazardous initiators.[1][2]- The overall three-step process (ketal protection, photo-bromination, elimination) is described as having simple operation and being easy to scale up.[1][2]

Data Presentation

Table 1: Comparison of Initiation Methods for Allylic Bromination

Initiation MethodWavelength/InitiatorTemperature (°C)Reaction TimeYield (%)
ThermalAIBN (0.03 equiv.)6090 min62.2
Photo (LED)365 nm-6020 min63.5
Photo (High-Pressure Hg Lamp)Characteristic Spectrum-6020 min65.0

Source: Adapted from RSC Advances, 2025, 15, 7656.[2]

Table 2: Optimization of Ketal Protection Reaction Conditions

EntryTemperature (°C)Time (h)Yield of Compound 3 (%)
1251580.1
2301585.2
3401588.8
4501583.4
5601579.5
640575.3
7401082.6
8402086.1
9402581.7

Source: Adapted from RSC Advances, 2025, 15, 7656.[5]

Experimental Protocols

1. Ketal Protection of Progesterone (Synthesis of Compound 3)

  • Materials: Progesterone (1 equiv.), Ethylene Glycol (6 equiv.), Triethyl Orthoformate (TEOF, 2.3 equiv.), p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.03 equiv.), Dichloromethane (DCM).

  • Procedure:

    • To a solution of progesterone in dichloromethane, add ethylene glycol, triethyl orthoformate, and p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at 40°C for 15 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Isolate the product (Compound 3) after purification.

2. Photoinitiated Allylic Bromination (Synthesis of Compound 2)

  • Materials: Compound 3 (1 equiv.), N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Apparatus: Reaction vessel equipped with a 365 nm LED lamp.

  • Procedure:

    • Dissolve Compound 3 in dichloromethane in the photoreactor.

    • Cool the mixture to -60°C.

    • Add N-bromosuccinimide to the solution.

    • Irradiate the mixture with the 365 nm LED lamp for 20 minutes.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction and proceed with workup and purification to obtain Compound 2.

Visualizations

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Allylic Bromination cluster_2 Step 3: Elimination Progesterone Progesterone Compound_3 Compound 3 (Ketal Protected) Progesterone->Compound_3 Ethylene Glycol, TsOH, 40°C, 15h Progesterone->Compound_3 Compound_2 Compound 2 (Brominated Intermediate) Compound_3->Compound_2 NBS, 365nm LED, -60°C, 20min Compound_3->Compound_2 Dydrogesterone_Intermediate Dydrogesterone Intermediate (9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone) Compound_2->Dydrogesterone_Intermediate Base Compound_2->Dydrogesterone_Intermediate G cluster_0 Troubleshooting Logic Start Slow Bromination? Thermal Using Thermal Initiation? Start->Thermal Yes Photo Switch to Photoinitiation (365nm LED) Thermal->Photo Yes Initiator Add Initiator (e.g., AIBN) Thermal->Initiator No End Reaction Time Reduced Photo->End Temp Increase Temperature (>60°C) Initiator->Temp Temp->End

References

Validation & Comparative

6-Dehydroprogesterone vs. Progesterone: A Comparative Analysis of Biological Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of 6-dehydroprogesterone and progesterone, focusing on their interaction with the progesterone receptor and subsequent signaling. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Progesterone is the endogenous ligand for the progesterone receptor (PR), playing a critical role in the female reproductive system and other tissues. This compound is a synthetic derivative of progesterone characterized by an additional double bond between carbons 6 and 7. This structural modification has the potential to alter its biological activity. Based on available data, this compound exhibits a biological potency comparable to that of progesterone, particularly in its affinity for the progesterone receptor.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters comparing the biological potency of this compound and progesterone.

ParameterThis compoundProgesteroneReference
Relative Binding Affinity (RBA) for Progesterone Receptor (%) ~100100[1]

Note: The introduction of a double bond at the 6-position in the progesterone molecule has been observed to have little to no significant impact on its binding affinity for the progesterone receptor when compared to progesterone itself[1]. Comprehensive quantitative data for other biological parameters such as transactivation potential (EC50) and in vivo progestogenic activity for this compound are not as readily available in the scientific literature, with much of the research focusing on its stereoisomer, dydrogesterone.

Signaling Pathways and Experimental Workflow

To understand the biological context of this comparison, it is essential to visualize the progesterone signaling pathway and the experimental workflow used to determine receptor binding affinity.

Progesterone Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone or This compound PR_complex Progesterone Receptor (PR) - HSP Complex Progesterone->PR_complex Binding PR_active Activated PR (Dimerized) PR_complex->PR_active Conformational Change & Dimerization HSP Heat Shock Proteins (HSP) PR_complex->HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binding to DNA cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Biological Response Biological Response mRNA->Biological Response

Caption: Progesterone Signaling Pathway.

Competitive Binding Assay Workflow cluster_preparation Preparation of Reagents cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis Receptor Progesterone Receptor (e.g., from cell lysate) Incubate Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor->Incubate Radioligand Radiolabeled Progesterone (e.g., [3H]-Progesterone) Radioligand->Incubate Competitor Unlabeled Competitor (Progesterone or this compound) Competitor->Incubate Separate Separation Technique (e.g., filtration, centrifugation) Incubate->Separate Measure Measure Radioactivity of Bound Radioligand Separate->Measure Analyze Data Analysis: - Plot % Inhibition vs. Competitor Concentration - Determine IC50 - Calculate Relative Binding Affinity (RBA) Measure->Analyze

Caption: Experimental Workflow for Competitive Binding Assay.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor.

1. Preparation of Receptor Source:

  • A source of progesterone receptors is required. This is typically a cytosol preparation from a target tissue rich in progesterone receptors, such as the uterus of an estrogen-primed animal (e.g., rabbit), or a cell line engineered to express the human progesterone receptor.

  • The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.

2. Competitive Binding Reaction:

  • A constant, saturating concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058) is used as the tracer.

  • A series of dilutions of the unlabeled competitor compound (progesterone for the standard curve, and this compound as the test compound) are prepared.

  • The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor are incubated together in a reaction buffer. The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Ligand:

  • After incubation, the receptor-bound radioligand must be separated from the free radioligand. Common methods include:

    • Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

    • Filtration: The reaction mixture is passed through a filter (e.g., glass fiber) that retains the receptor-ligand complex, while the free ligand passes through.

4. Measurement of Radioactivity:

  • The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100

Conclusion

The available evidence from receptor binding assays indicates that this compound possesses a biological potency, in terms of its affinity for the progesterone receptor, that is comparable to that of progesterone. This suggests that the introduction of the double bond at the 6-position does not significantly hinder its ability to bind to the receptor. For a more comprehensive understanding of its complete pharmacological profile, further studies investigating its transactivational capacity and in vivo progestogenic effects are warranted. This guide provides a foundational comparison for researchers and professionals in the field of drug development and steroid hormone research.

References

A Comparative Guide to Validating RP-HPLC Methods for Dydrogesterone Estimation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative estimation of dydrogesterone. It includes detailed experimental protocols and performance data to assist in the selection and validation of a suitable analytical method. Furthermore, a brief comparison with alternative analytical techniques is presented.

Comparative Analysis of Validated RP-HPLC Methods

The selection of an appropriate RP-HPLC method is critical for accurate and reliable quantification of dydrogesterone in pharmaceutical formulations. Below is a summary of key performance parameters from various validated methods.

ParameterMethod 1Method 2Method 3 (UPLC)
Stationary Phase Agilent Zorbax C18 (250x4.6mm, 5µ)[1]Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm)[2][3]Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)[4]
Mobile Phase Phosphate Buffer (pH 4.5): Methanol (25:75 v/v)[1]Phosphate Buffer (pH 6.4): Acetonitrile (Gradient)[2][3]NaH2PO4: Acetonitrile (45:55% v/v)[4]
Flow Rate Not Specified1.0 mL/min[2]0.3 mL/min[4]
Detection Wavelength 232 nm[1]225 nm[2]260 nm[4]
Retention Time 3.178 min[1]Not Specified1.928 min[4]
Linearity Range 4-16 µg/mL[1]50-150% of nominal standard concentration25-150 µg/mL[4]
Correlation Coefficient (R²) 0.9993[1]> 0.99[2]0.99972[4]
Accuracy (% Recovery) 99.836 ± 0.538 to 99.906 ± 0.471[1]98-102%[2]99.2-101.0%[4]
Precision (%RSD) Not Specified< 2%[2]< 1%[4]
LOD 2.61 µg/mL[1]Not Specified0.3 µg/mL[4]
LOQ 7.91 µg/mL[1]Not Specified1 µg/mL[4]

Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique, other methods can be employed for the estimation of dydrogesterone.

MethodPrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.[4]Faster run times, better resolution, and higher sensitivity compared to conventional HPLC.[5]Higher backpressure requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[6][7]Highly sensitive and selective, capable of quantifying low levels of dydrogesterone in complex matrices like plasma.[6][8]Higher cost and complexity of the instrumentation.
TLC-Spectrodensitometry A planar chromatographic technique where separation is achieved on a thin layer of adsorbent material, followed by quantification using a densitometer.Simple, cost-effective, and can analyze multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC and LC-MS/MS.
Immunoassays Based on the specific binding of an antibody to the target analyte (dydrogesterone).High throughput and can be automated.Potential for cross-reactivity with structurally similar compounds. A study showed no relevant interference of dydrogesterone in progesterone immunoassays.[9]

Experimental Protocols

A detailed protocol for a typical RP-HPLC method validation for dydrogesterone, based on established guidelines, is provided below.

Materials and Reagents
  • Dydrogesterone reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • 0.45 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions (Example)
  • Column: Agilent Zorbax C18 (250x4.6mm, 5µ)[1]

  • Mobile Phase: Phosphate Buffer (pH 4.5): Methanol (25:75 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 232 nm[1]

  • Column Temperature: Ambient

Preparation of Solutions
  • Buffer Preparation: Dissolve a specific amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.5 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in the specified ratio and sonicate to degas.

  • Standard Stock Solution: Accurately weigh and dissolve the dydrogesterone reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

Method Validation Parameters (as per ICH Guidelines)
  • System Suitability: Inject the standard solution multiple times to check for parameters like theoretical plates, tailing factor, and %RSD of peak areas.[2]

  • Specificity: Analyze the drug substance, placebo, and a mixture of both to ensure that the excipients do not interfere with the dydrogesterone peak.

  • Linearity: Inject the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be close to 1.[1][2][4]

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of dydrogesterone standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within an acceptable range (typically 98-102%).[1][2][4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The %RSD for both should be within acceptable limits (typically <2%).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1][4]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability under minor variations.[2]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of an RP-HPLC method validation process.

RP-HPLC Method Validation Workflow cluster_0 Method Development cluster_2 Application A Select Chromatographic Conditions B Optimize Parameters (Mobile Phase, Flow Rate, etc.) A->B C System Suitability B->C Proceed to Validation D Specificity C->D E Linearity D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Dydrogesterone Samples I->J Method Validated

Caption: Workflow for the validation of an RP-HPLC method.

This comprehensive guide provides the necessary information for researchers and drug development professionals to understand, compare, and implement a validated RP-HPLC method for the accurate estimation of dydrogesterone. The provided data and protocols can serve as a valuable resource for ensuring the quality and reliability of analytical results.

References

Dydrogesterone's Compatibility with Commercial Progesterone Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity of dydrogesterone and its primary metabolite in widely used commercial progesterone immunoassays. The data presented demonstrates a general lack of significant interference, ensuring confidence in progesterone level monitoring during dydrogesterone administration.

A recent multi-laboratory study systematically evaluated the potential for dydrogesterone (DYD) and its active metabolite, 20α-dihydrodydrogesterone (DHD), to interfere with routine progesterone measurements. This analysis is critical for accurate hormonal monitoring in clinical and research settings where dydrogesterone is utilized. The findings indicate that clinicians can reliably distinguish progesterone concentrations from dydrogesterone and its metabolite in blood samples within a routine care setting.

Minimal Cross-Reactivity Observed Across Major Platforms

A key study investigated seven commercial progesterone assays and found no clinically relevant interference from dydrogesterone or its metabolite. The sample recovery rates for progesterone in the presence of DYD and DHD were within a ±10% window for medium and high progesterone concentrations, with more variability observed at lower concentrations due to inherent assay imprecision in that range. This suggests that the tested immunoassays can accurately measure progesterone levels in patients being treated with dydrogesterone.

An earlier study from 1974 using a competitive protein-binding assay also reported a low cross-reaction of 1.4% for dydrogesterone.

Comparative Performance Data

The following table summarizes the findings from a systematic in-vitro investigation into the analytical interference of dydrogesterone and its metabolite in commercial progesterone assays.

Table 1: Cross-Reactivity of Dydrogesterone (DYD) and 20α-dihydrodydrogesterone (DHD) in Commercial Progesterone Immunoassays

Immunoassay PlatformManufacturerConclusion from Spike and Recovery Study
Immulite 2000XPiSiemens HealthineersNo relevant interference observed.
Advia CentaurSiemens HealthineersNo relevant interference observed.
AtellicaSiemens HealthineersNo relevant interference observed.
Architect i2000Abbott DiagnosticsNo relevant interference observed.
Cobas 8000Roche DiagnosticsNo relevant interference observed.
UniCel DxI 800Beckman-CoulterNo relevant interference observed.
LC-MSAgilentNo relevant interference observed.
Competitive Protein-Binding Assay(Not Specified)1.4% cross-reaction with dydrogesterone.

Experimental Protocols

The primary study cited utilized a rigorous spike and recovery methodology to assess cross-reactivity.

Spike and Recovery Protocol:

  • Sample Preparation: Pooled human plasma samples were used to create three distinct progesterone concentration levels: low (<10 nmol/L), medium (approximately 20 nmol/L), and high (approximately 60 nmol/L).

  • Spiking: Each of the three progesterone pools was further divided and spiked with high and medium concentrations of a dydrogesterone and 20α-dihydrodydrogesterone mixture, alongside a control sample with no added dydrogesterone or its metabolite.

  • Blinding and Distribution: The resulting nine unique plasma samples were blinded and distributed to seven different laboratories for analysis.

  • Analysis: Each laboratory analyzed the samples using their routine commercial progesterone immunoassay. Six different immunoassay platforms and one liquid chromatography-tandem mass spectrometry (LC-MS) method were included in the study.

  • Data Evaluation: The percentage recovery of progesterone was calculated by comparing the measured progesterone concentration in the spiked samples to the corresponding unspiked control samples.

Principle of Competitive Immunoassay

The diagram below illustrates the fundamental mechanism of a competitive immunoassay, which is the basis for many of the progesterone assays evaluated. In this system, unlabeled antigen in a sample (e.g., progesterone) competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the unlabeled antigen in the sample.

Competitive_Immunoassay cluster_sample Patient Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_detection Detection P Progesterone (Unlabeled) Bound_Complex_Unlabeled Antibody-Progesterone Complex (Unlabeled) P->Bound_Complex_Unlabeled Ab Antibody Bound_Complex Antibody-Progesterone Complex (Labeled) Ab->Bound_Complex Ab->Bound_Complex_Unlabeled P_labeled Labeled Progesterone P_labeled->Bound_Complex Unbound_P_labeled Unbound Labeled Progesterone P_labeled->Unbound_P_labeled Signal Signal Measurement (Inversely Proportional to Sample Progesterone) Bound_Complex->Signal

Dydrogesterone vs. 17-alpha-ethynyl-19-nortestosterone: A Comparative Analysis of Uterine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the uterine effects of dydrogesterone and 17-alpha-ethynyl-19-nortestosterone (norethisterone), two synthetic progestins widely used in gynecological therapies. This analysis is based on available preclinical and clinical data to inform research and drug development.

Molecular and Cellular Profile

Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone, with a high selectivity for the progesterone receptor (PR). It is known to have no or very low affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, thus exhibiting a more targeted progestogenic effect. In contrast, norethisterone, a 19-nortestosterone derivative, while a potent progestin, also displays some androgenic properties due to its structural similarity to testosterone.

Comparative Effects on the Uterus

The primary role of progestins in the uterus is to induce a secretory endometrium, preparing it for implantation and maintaining pregnancy. Both dydrogesterone and norethisterone are effective in this regard, but their specific effects on endometrial proliferation, decidualization, and gene expression can differ.

Endometrial Proliferation and Transformation

Both dydrogesterone and norethisterone effectively transform the proliferative endometrium into a secretory state. Clinical studies on abnormal uterine bleeding (AUB) demonstrate that both compounds can regulate the menstrual cycle. However, preclinical data directly comparing their anti-proliferative potency on endometrial cells is limited. Norethisterone has been shown to have antiproliferative and apoptotic effects on endometrial stromal cells in vitro.

Decidualization

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies comparing dydrogesterone and norethisterone in the management of abnormal uterine bleeding. It is important to note the absence of direct comparative preclinical data for many uterine endpoints.

Table 1: Clinical Efficacy in Abnormal Uterine Bleeding (AUB)

ParameterDydrogesteroneNorethisteroneStudy PopulationReference
Menstrual Cycle Regulation 44% of patients achieved a regular menstrual cycle after 3 months.76% of patients achieved a regular menstrual cycle after 3 months.100 women with AUB[1]
Reduction in Menstrual Bleeding (PBAC Score) Significant decrease in Pictorial Blood Assessment Chart (PBAC) score.Significant decrease in Pictorial Blood Assessment Chart (PBAC) score.Women with heavy menstrual bleeding[2][3]
Patient Satisfaction 44% patient satisfaction rate.76% patient satisfaction rate.100 women with AUB[1]

Table 2: Receptor Binding Profile

ReceptorDydrogesteroneNorethisterone
Progesterone Receptor (PR) High and selective agonistPotent agonist
Androgen Receptor (AR) No significant affinityWeak to moderate agonist activity
Estrogen Receptor (ER) No significant affinityWeak estrogenic activity at high doses
Glucocorticoid Receptor (GR) No significant affinityLow affinity
Mineralocorticoid Receptor (MR) No significant affinityNo significant affinity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vitro decidualization and histological analysis of the uterus.

In Vitro Decidualization of Human Endometrial Stromal Cells

This protocol is a standard method to study the direct effects of progestins on endometrial cells.

  • Cell Culture: Primary human endometrial stromal cells (hESCs) are isolated from endometrial biopsies and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Hormonal Treatment: To induce decidualization, hESCs are treated with a combination of 17β-estradiol (E2) to mimic the proliferative phase, followed by the addition of either dydrogesterone or norethisterone. A common positive control for decidualization is medroxyprogesterone acetate (MPA) in combination with cAMP.

  • Assessment of Decidualization:

    • Morphological Changes: Changes in cell morphology from fibroblastic to a more rounded, epithelial-like shape are observed under a microscope.

    • Marker Expression: The expression of decidualization markers such as IGFBP-1 and prolactin in the cell culture supernatant is quantified using ELISA. Gene expression of these markers can be assessed by RT-qPCR.

Histological Analysis of Uterine Tissue in an Animal Model (Rat)

This protocol allows for the in vivo assessment of the effects of progestins on uterine morphology.

  • Animal Model: Ovariectomized adult female rats are used to eliminate endogenous hormonal influences.

  • Hormone Administration: Rats are treated with a priming dose of estradiol benzoate to induce endometrial proliferation. Subsequently, animals are treated with dydrogesterone, norethisterone, or a vehicle control for a specified period.

  • Tissue Collection and Processing: At the end of the treatment period, uteri are collected, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.

  • Histological Staining and Analysis: Uterine sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology. Parameters such as endometrial thickness, glandular epithelium height, and stromal cell characteristics are evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of progestins in uterine cells and a typical experimental workflow for comparing their effects.

Progestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Dydrogesterone or Norethisterone PR Progesterone Receptor (PR) Progestin->PR PR_HSP PR-HSP Complex PR->PR_HSP PR_dimer Activated PR Dimer PR->PR_dimer Dimerization & Translocation HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR PRE Progesterone Response Element (PRE) PR_dimer->PRE Transcription Transcription of Target Genes PRE->Transcription

Caption: Progestin Signaling Pathway in Uterine Cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) hESCs Isolate Human Endometrial Stromal Cells (hESCs) Culture Culture and Prime hESCs with Estradiol hESCs->Culture Treatment_vitro Treat with Dydrogesterone or Norethisterone Culture->Treatment_vitro Analysis_vitro Analyze Proliferation, Decidualization Markers (IGFBP-1, PRL), and Gene Expression Treatment_vitro->Analysis_vitro Rats Ovariectomized Rats Priming Prime with Estradiol Rats->Priming Treatment_vivo Treat with Dydrogesterone or Norethisterone Priming->Treatment_vivo Analysis_vivo Uterine Histology and Morphometric Analysis Treatment_vivo->Analysis_vivo

Caption: Experimental Workflow for Comparing Uterine Effects.

Conclusion

Both dydrogesterone and norethisterone are effective progestins for inducing secretory changes in the endometrium. Clinical data suggests norethisterone may have a stronger effect on menstrual cycle regulation in the context of AUB. However, dydrogesterone's high selectivity for the progesterone receptor and lack of androgenic side effects present a significant advantage. A notable gap exists in the literature regarding direct, preclinical comparative studies on their molecular and cellular effects on the uterus. Future research should focus on head-to-head in vitro and in vivo studies to provide a more definitive comparison of their potencies and mechanisms of action on endometrial proliferation, decidualization, and gene expression. Such data would be invaluable for the rational design of targeted gynecological therapies.

References

A Comparative Analysis of Oral Dydrogesterone and Vaginal Progesterone for Luteal Phase Support

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical efficacy, safety profiles, and patient usability in assisted reproductive technology.

In the realm of assisted reproductive technology (ART), luteal phase support (LPS) with progesterone is a critical component for successful embryo implantation and the maintenance of early pregnancy. The two most common administration routes for progesterone supplementation are oral and vaginal. This guide provides a detailed comparative analysis of oral dydrogesterone, a retro-progesterone, and micronized vaginal progesterone, based on current scientific literature and clinical trial data. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy

Multiple large-scale randomized controlled trials (RCTs) and meta-analyses have demonstrated that oral dydrogesterone is at least as effective as vaginal progesterone for luteal phase support in women undergoing ART. Key reproductive outcomes are comparable between the two formulations.

A meta-analysis of nine RCTs, including both fresh and frozen embryo transfers, concluded that "good quality evidence from RCTs suggests that oral dydrogesterone provided at least similar reproductive outcomes than vaginal progesterone".[1] Another systematic review and meta-analysis focusing on frozen-thawed embryo transfer cycles also found that oral dydrogesterone and vaginal progesterone yield comparable reproductive outcomes for LPS.[1]

The landmark LOTUS I and II trials, which were large, multicenter, randomized controlled trials, established the non-inferiority of oral dydrogesterone compared to micronized vaginal progesterone capsules and gel, respectively, in terms of pregnancy rates at 12 weeks of gestation.[2][3]

Table 1: Comparison of Reproductive Outcomes (Data from Meta-Analyses)

OutcomeOral DydrogesteroneVaginal ProgesteroneRisk Ratio/Odds Ratio (95% CI)Certainty of EvidenceCitation
Live Birth/Ongoing Pregnancy Rate--RR: 1.08 (0.92-1.26)Good[4][5]
Clinical Pregnancy Rate--RR: 1.10 (0.95-1.27)Good[4][5]
Miscarriage Rate--RR: 0.92 (0.68-1.26)Moderate[4][5]
Ongoing Pregnancy Rate (FET cycles)--OR: 0.90 (0.59-1.35)Low to Moderate[1]

RR: Risk Ratio; OR: Odds Ratio; CI: Confidence Interval; FET: Frozen Embryo Transfer

Safety, Tolerability, and Patient Satisfaction

Both oral dydrogesterone and vaginal progesterone are generally well-tolerated, however, their side effect profiles differ due to the route of administration. Vaginal progesterone administration is often associated with local side effects such as vaginal irritation, discharge, and bleeding.[1][2] In contrast, oral dydrogesterone is noted for its ease of administration and is often preferred by patients.[1][6]

Studies have reported higher patient satisfaction with oral dydrogesterone compared to vaginal progesterone, primarily due to the convenience of the oral route and the avoidance of vaginal side effects.[7][8]

Table 2: Adverse Events and Patient Satisfaction

ParameterOral DydrogesteroneVaginal ProgesteroneKey FindingsCitations
Common Side Effects Nausea, headache, breast tenderness (generally mild and transient)Vaginal irritation, discharge, perineal irritationVaginal side effects are specific to the route of administration.[1][2][9][10]
Patient Satisfaction Generally higherLower in some studies due to vaginal side effects and inconvenienceOral administration is considered more patient-friendly.[7][8]
Systemic Tolerability GoodGoodNo significant systemic tolerability differences identified in major trials.[6]

Mechanism of Action and Pharmacokinetics

Both dydrogesterone and progesterone exert their effects by binding to progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[1][9] Upon binding, the receptor-ligand complex translocates to the nucleus and regulates the transcription of target genes, leading to the preparation of the endometrium for embryo implantation and the maintenance of pregnancy.[4]

Dydrogesterone is a stereoisomer of progesterone, which gives it high oral bioavailability.[11] After oral administration, it is rapidly absorbed and metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which has a high affinity for the progesterone receptor.[9] Natural progesterone, when administered orally, has low bioavailability due to extensive first-pass metabolism in the liver.[5] Vaginal administration of micronized progesterone bypasses the first-pass effect, leading to higher uterine concentrations.[11]

Progesterone Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Progesterone Progesterone or Dydrogesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP PR_active Active PR Dimer PR->PR_active Dimerization HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Endometrium Endometrial Secretory Changes Protein->Endometrium Induces

Figure 1. Simplified signaling pathway of progesterone and dydrogesterone.

Experimental Protocols

The methodologies of key randomized controlled trials provide a framework for understanding the evidence base comparing oral dydrogesterone and vaginal progesterone.

LOTUS II Trial (Tournaye et al., 2017) - An Exemplar Protocol

The LOTUS II study was a randomized, open-label, multicenter, Phase III, non-inferiority trial.[3]

  • Participants: Premenopausal women (18 to <42 years of age) with a documented history of infertility undergoing IVF.[3]

  • Randomization: Patients were randomized 1:1 to receive either oral dydrogesterone 30 mg daily or 8% micronized vaginal progesterone gel 90 mg daily.[3]

  • Intervention: Luteal phase support was initiated on the day of oocyte retrieval and continued until 12 weeks of gestation if pregnancy was confirmed.[12]

  • Primary Outcome: The primary endpoint was the presence of a fetal heartbeat at 12 weeks of gestation, as determined by transvaginal ultrasound.[3]

  • Statistical Analysis: The primary efficacy analysis was based on a non-inferiority margin of 10%.[13]

Experimental_Workflow_LOTUS_II start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1) start->randomization group_A Oral Dydrogesterone (30mg daily) randomization->group_A Group A group_B Vaginal Progesterone Gel (90mg daily) randomization->group_B Group B intervention Luteal Phase Support (from oocyte retrieval) group_A->intervention group_B->intervention pregnancy_test Pregnancy Test (Day 17-20 post-transfer) intervention->pregnancy_test ultrasound Transvaginal Ultrasound (12 weeks gestation) pregnancy_test->ultrasound If pregnant outcome Primary Outcome Assessment: Presence of Fetal Heartbeat ultrasound->outcome

Figure 2. Generalized experimental workflow for a comparative clinical trial.

Conclusion

References

Validation of the H295R Steroidogenesis Assay with Progestins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The H295R steroidogenesis assay is a widely accepted in vitro method for assessing the potential of chemical compounds to interfere with hormone production, specifically the synthesis of estradiol and testosterone. This guide provides a comparative analysis of the effects of various progestins on the H295R assay, supported by experimental data and detailed protocols.

Introduction to the H295R Steroidogenesis Assay

The H295R assay utilizes a human adrenocortical carcinoma cell line that expresses the key enzymes required for steroidogenesis.[1][2][3][4] This in vitro screen is instrumental in identifying substances that can modulate the production of 17ß-estradiol (E2) and testosterone (T).[1][2][3][4] The assay is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 456 (TG 456).[1][2][3][5]

The primary endpoints of the assay are the quantification of estradiol and testosterone levels in the cell culture medium following exposure to a test compound. The results are typically expressed as a fold change relative to a solvent control, allowing for the identification of both inducers and inhibitors of steroid hormone production.[1][6]

Experimental Protocols

A detailed methodology for conducting the H295R steroidogenesis assay is outlined in OECD TG 456. The following is a summary of the key steps:

1. Cell Culture and Plating:

  • H295R cells are cultured under standard conditions.

  • For the assay, cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[5]

2. Chemical Exposure:

  • Following acclimation, the cells are exposed to at least seven concentrations of the test chemical, typically in triplicate, for 48 hours.[1][5]

  • Solvent controls, as well as positive controls (a known inducer and a known inhibitor of hormone production), are run in parallel.[1][5]

3. Sample Collection and Hormone Analysis:

  • After the 48-hour exposure period, the cell culture medium is collected for hormone analysis.[5]

  • Hormone concentrations (estradiol and testosterone) are measured using methods such as commercially available kits (e.g., ELISA) or instrumental techniques like liquid chromatography-mass spectrometry (LC-MS).[1]

4. Cell Viability:

  • Cell viability is assessed after exposure to distinguish between specific effects on steroidogenesis and general cytotoxicity.[1]

5. Data Analysis:

  • Hormone concentration data is normalized to the solvent control and expressed as a fold change.[1]

  • The Lowest-Observed-Effect-Concentration (LOEC) is determined. If no effects are observed, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[1][6] A 1.5-fold change in hormone production is often considered a threshold for a positive result.[7]

Data Presentation: Comparative Effects of Progestins

The following table summarizes the effects of various progestins on estradiol and testosterone production in the H295R steroidogenesis assay. It is important to note that while the H295R assay is sensitive to compounds affecting the steroid pathway, comprehensive comparative studies focusing specifically on a wide range of synthetic progestins are limited in the public domain. The data presented here is compiled from various sources and high-throughput screening efforts.

Progestin/Related CompoundEffect on Estradiol (E2) ProductionEffect on Testosterone (T) ProductionReference(s)
Progesterone Variable effects reportedGenerally decreased[8]
Mifepristone (Antagonist)Strong modulator, generally decreasesStrong modulator, generally decreases[9]
Levonorgestrel Data not readily available in H295RData not readily available in H295R
Drospirenone Data not readily available in H295RData not readily available in H295R
Norethindrone Data not readily available in H295RData not readily available in H295R
Medroxyprogesterone Acetate Data not readily available in H295RData not readily available in H295R

Signaling Pathways in Steroidogenesis

The production of steroid hormones from cholesterol is a complex process involving a cascade of enzymatic reactions. The H295R cells express all the key enzymes in this pathway.

G cluster_mitochondria Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone_ER Pregnenolone Pregnenolone->Pregnenolone_ER Progesterone Progesterone Pregnenolone_ER->Progesterone 3β-HSD Seventeen_OH_Pregnenolone 17-OH Pregnenolone Pregnenolone_ER->Seventeen_OH_Pregnenolone CYP17A1 Seventeen_OH_Progesterone 17-OH Progesterone Progesterone->Seventeen_OH_Progesterone CYP17A1 DHEA DHEA Seventeen_OH_Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Seventeen_OH_Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19) Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19) Estrone->Estradiol 17β-HSD

Caption: Simplified steroidogenesis pathway in H295R cells.

Progestins can potentially interfere with this pathway at multiple points. For example, they may inhibit or induce the activity of key enzymes such as CYP17A1 (which is involved in the conversion of progestogens to androgens) or aromatase (CYP19), which converts androgens to estrogens. The high-throughput screening of a large chemical library using a modified H295R assay has demonstrated its capability to detect effects on various classes of steroid hormones, including progestagens.[9][10]

Experimental Workflow

The following diagram illustrates the typical workflow for the validation of the H295R steroidogenesis assay with test compounds like progestins.

G cluster_workflow H295R Assay Workflow A H295R Cell Culture B Plate Cells (24-well) A->B C 24h Acclimation B->C D Expose to Progestins (48h) (Multiple Concentrations) C->D E Collect Culture Medium D->E G Cell Viability Assay D->G F Hormone Analysis (Estradiol & Testosterone) E->F H Data Analysis (Fold Change vs. Control) F->H G->H

Caption: Experimental workflow for the H295R steroidogenesis assay.

Conclusion

The H295R steroidogenesis assay is a valuable tool for assessing the effects of progestins on the production of key sex hormones. While the assay has been validated with a variety of compounds, there is a need for more comprehensive, publicly available comparative data on the effects of a wide range of synthetic progestins. The high-throughput versions of this assay, which measure an extended panel of steroid hormones, offer a promising avenue for a more detailed understanding of how different progestins modulate the steroidogenic pathway.[9][10] Future studies focusing on a direct comparison of various progestins in the H295R assay will be crucial for a more complete risk assessment and for guiding the development of new drug candidates with minimal endocrine-disrupting potential.

References

Head-to-head clinical trial of dydrogesterone and micronized progesterone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of oral dydrogesterone and micronized vaginal progesterone for luteal phase support in assisted reproductive technology (ART) reveals comparable efficacy and safety profiles, with some studies suggesting potential advantages for dydrogesterone in terms of patient convenience and pregnancy outcomes. This guide provides a detailed overview of head-to-head clinical trial data, experimental protocols, and relevant biological pathways to inform researchers, scientists, and drug development professionals.

Efficacy Outcomes: A Tabular Comparison

Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of oral dydrogesterone with micronized vaginal progesterone (MVP) for luteal phase support in women undergoing IVF. The primary outcomes of these studies, including pregnancy rates and live birth rates, are summarized below.

A significant phase III randomized controlled trial (Lotus I) demonstrated the non-inferiority of oral dydrogesterone compared to MVP. In this study, the pregnancy rates at 12 weeks of gestation were 37.6% for the dydrogesterone group and 33.1% for the MVP group[1][2]. The live birth rates were 34.6% and 29.8% for the dydrogesterone and MVP groups, respectively[1][2]. Another large phase III trial (Lotus II) also established the non-inferiority of oral dydrogesterone to micronized vaginal progesterone gel, with pregnancy rates at 12 weeks of gestation of 38.7% and 35.0%, respectively[3].

A meta-analysis of individual participant data from two large RCTs indicated that oral dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and live birth compared to MVP. However, other studies and meta-analyses have concluded that the reproductive outcomes are similar between the two treatments[4][5]. For instance, one study found no statistically significant difference in clinical success rate (31% for dydrogesterone vs. 33% for MVP), ongoing pregnancy rate (30.0% for both), or miscarriage rate (5.0% vs. 3.0%)[6]. Another trial reported similar positive pregnancy test rates (35.8% vs. 32.7%), clinical pregnancy rates (32.1% vs. 28.8%), and ongoing pregnancy rates (26.4% vs. 23.1%) for dydrogesterone and MVP, respectively[7].

Outcome MeasureDydrogesteroneMicronized Vaginal ProgesteroneStudy (Year)
Pregnancy Rate (12 weeks) 37.6%33.1%Tournaye et al. (2017)[1][2]
Live Birth Rate 34.6%29.8%Tournaye et al. (2017)[1][2]
Pregnancy Rate (12 weeks) 38.7%35.0% (gel)Tomic et al. (2018)[3]
Live Birth Rate 34.4%32.5% (gel)Tomic et al. (2018)[3]
Clinical Pregnancy Rate 33.3%35.1%Barbosa et al. (2023)[4]
Live Birth Rate 33.3%32.4%Barbosa et al. (2023)[4]
Clinical Success Rate 31%33%Saharkhiz et al. (2016)[6]
Ongoing Pregnancy Rate 30.0%30.0%Saharkhiz et al. (2016)[6]
Positive Pregnancy Test Rate 35.8%32.7%Ganesh et al. (2021)[7]
Clinical Pregnancy Rate 32.1%28.8%Ganesh et al. (2021)[7]

Safety and Tolerability

The safety profiles of oral dydrogesterone and micronized vaginal progesterone are generally comparable, with both being well-tolerated. The proportion of subjects reporting treatment-emergent adverse events (TEAEs) was similar between the treatment groups in large clinical trials, with 56.0% in the dydrogesterone group and 54.0% in the MVP group reporting TEAEs in one study[1]. A notable difference in tolerability is the incidence of vaginal irritation and discharge, which is more commonly reported with vaginal progesterone administration[7][8]. One study found that significantly more patients receiving dydrogesterone were satisfied with the tolerability of their treatment compared to those receiving micronized progesterone[8].

Adverse EventDydrogesteroneMicronized Vaginal ProgesteroneStudy (Year)
Treatment-Emergent Adverse Events 56.0%54.0%Tournaye et al. (2017)[1]
Vaginal Itching Significantly lowerSignificantly higherGanesh et al. (2021)[7]
Vaginal Discharge/Irritation Not reported10.5%Chakravarty et al. (2005)[8]

Experimental Protocols

The design of the head-to-head clinical trials comparing dydrogesterone and micronized progesterone is crucial for interpreting the results. Below are the methodologies of two key Phase III randomized controlled trials.

Lotus I Study Protocol
  • Objective: To demonstrate the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone for luteal support in IVF.

  • Study Design: A Phase III, randomized, double-blind, double-dummy trial.

  • Patient Population: Premenopausal women (age >18 to <42 years) with a documented history of infertility undergoing IVF with fresh embryo transfer.

  • Intervention:

    • Dydrogesterone group: Oral dydrogesterone 10 mg three times daily.

    • Micronized Vaginal Progesterone group: MVP 200 mg capsules three times daily.

  • Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation.

  • Sample Size: A sample size of 479 subjects per treatment arm was estimated to provide 90% power to demonstrate non-inferiority[1].

Lotus II Study Protocol
  • Objective: To establish the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone gel for luteal phase support in IVF.

  • Study Design: An open-label, Phase III, randomized trial.

  • Patient Population: Similar to the Lotus I study.

  • Intervention:

    • Dydrogesterone group: Oral dydrogesterone 30 mg daily.

    • Micronized Vaginal Progesterone group: 8% MVP gel 90 mg daily.

  • Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation[3].

Visualizing Key Pathways and Processes

To better understand the comparison between dydrogesterone and micronized progesterone, the following diagrams illustrate the progesterone signaling pathway, a typical clinical trial workflow, and the logical relationship of the comparative efficacy findings.

G Progesterone Signaling Pathway cluster_cell Target Cell Progesterone Progesterone / Dydrogesterone PR_HSP Inactive PR-HSP Complex Progesterone->PR_HSP binds PR Progesterone Receptor (PR) PR_active Active PR Dimer PR->PR_active dimerizes HSP Heat Shock Proteins PR_HSP->PR releases PR_HSP->HSP PRE Progesterone Response Element (in DNA) PR_active->PRE binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Endometrial Receptivity) Protein->Cellular_Response

Caption: Simplified progesterone signaling pathway.

G Clinical Trial Workflow: Dydrogesterone vs. MVP Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Group_A Group A: Oral Dydrogesterone Randomization->Group_A Group_B Group B: Micronized Vaginal Progesterone Randomization->Group_B Treatment Luteal Phase Support (Post Oocyte Retrieval) Group_A->Treatment Group_B->Treatment Follow_up Follow-up Treatment->Follow_up Endpoint Primary Endpoint Assessment (e.g., Pregnancy at 12 weeks) Follow_up->Endpoint Data_Analysis Data Analysis (Non-inferiority/Superiority) Endpoint->Data_Analysis

Caption: Typical workflow of a randomized clinical trial.

G Comparative Efficacy: Dydrogesterone vs. MVP Dydrogesterone Oral Dydrogesterone Non_Inferiority Non-Inferior Efficacy (Established in multiple RCTs) Dydrogesterone->Non_Inferiority is Patient_Preference Improved Patient Satisfaction (Oral vs. Vaginal Route) Dydrogesterone->Patient_Preference MVP Micronized Vaginal Progesterone MVP->Non_Inferiority to Potential_Superiority Potential for Superiority (Suggested by some meta-analyses) Non_Inferiority->Potential_Superiority leads to investigation of

Caption: Logical relationship of comparative efficacy.

Conclusion

Head-to-head clinical trials have consistently demonstrated that oral dydrogesterone is non-inferior to micronized vaginal progesterone for luteal phase support in women undergoing ART. Both treatments have comparable safety profiles. The oral administration of dydrogesterone offers a more convenient and potentially better-tolerated option for patients, which may improve treatment satisfaction. While some meta-analyses suggest a potential for higher pregnancy and live birth rates with dydrogesterone, further research is warranted to definitively establish its superiority. The choice between dydrogesterone and micronized progesterone may ultimately depend on clinical judgment, patient preference, and local availability.

References

Dydrogesterone: A Comparative Analysis of its Side Effect Profile Against Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative side effect profiles of dydrogesterone and other widely used progestins—medroxyprogesterone acetate, norethisterone, levonorgestrel, and micronized progesterone—reveals a landscape of nuanced differences. This guide, intended for researchers, scientists, and drug development professionals, synthesizes clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive overview for informed decision-making in therapeutic development.

Dydrogesterone, a retro-progesterone, exhibits a side effect profile that distinguishes it from other synthetic progestins, largely attributable to its high selectivity for the progesterone receptor (PR). Unlike many other progestins, dydrogesterone has negligible affinity for androgen, glucocorticoid, and mineralocorticoid receptors, which is often the source of undesirable side effects. This targeted action translates to a generally more favorable tolerability profile in clinical applications such as hormone replacement therapy (HRT), assisted reproductive technology (ART), and the management of various gynecological conditions.

Quantitative Comparison of Common Side Effects

The incidence of common progestin-related side effects varies significantly across different compounds. The following tables summarize the reported frequencies of key adverse events from various clinical trials. It is important to note that direct comparison between studies can be challenging due to differences in patient populations, dosages, and study designs.

Side EffectDydrogesteroneMicronized Progesterone (Oral)Medroxyprogesterone AcetateNorethisteroneLevonorgestrel
Headache 5-10%10-30%10-35%10-20%10-25%
Breast Tenderness 5-10%10-30%10-30%15-40%10-30%
Bloating/Weight Gain <5%5-20%25-35%10-25%5-15%
Mood Swings/Depression <5%5-15%10-25%10-20%5-15%
Irregular Bleeding 5-15%10-20%20-50%20-40%15-30%
Acne <2%<5%5-15%10-20%10-20%
Dizziness/Drowsiness <5%15-50%5-10%5-10%5-10%

Note: The percentages are approximate ranges compiled from various sources and are intended for comparative purposes. Actual incidence rates may vary depending on the specific study, dosage, and patient population.

Venous Thromboembolism (VTE) Risk

One of the most significant differentiators among progestins is the associated risk of venous thromboembolism. Dydrogesterone and micronized progesterone are generally considered to have a more neutral effect on VTE risk compared to some other synthetic progestins, particularly when used in combination with transdermal estrogen in HRT.

ProgestinRelative Risk of VTE (compared to non-users)
Dydrogesterone ~1.0 - 1.2
Micronized Progesterone ~1.0 - 1.3
Medroxyprogesterone Acetate ~2.0 - 3.0
Norethisterone ~1.5 - 2.5
Levonorgestrel (in COCs) ~1.5 - 2.0

Note: These are approximate relative risk ratios and can be influenced by the type and route of estrogen administration, as well as individual patient risk factors.

Detailed Experimental Protocols

To provide a clearer understanding of the data presented, the methodologies of key comparative studies are outlined below.

LOTUS I and II Trials: Dydrogesterone vs. Micronized Vaginal Progesterone in IVF
  • Objective: To compare the efficacy and safety of oral dydrogesterone versus micronized vaginal progesterone (MVP) for luteal phase support in women undergoing in vitro fertilization (IVF).

  • Study Design: Phase III, randomized, controlled, non-inferiority trials.

  • Participants: Premenopausal women (18-42 years old) with a documented history of infertility undergoing IVF.

  • Intervention:

    • Dydrogesterone group: 10 mg oral dydrogesterone three times daily.

    • MVP group: 200 mg MVP capsules administered vaginally three times daily.

  • Duration: Luteal support was initiated on the day of oocyte retrieval and continued for up to 12 weeks of gestation if pregnancy was achieved.

  • Primary Outcome: Presence of fetal heartbeat at 12 weeks of gestation.

  • Safety Assessment: Adverse events were systematically recorded at each study visit. This included patient-reported symptoms and laboratory assessments. Tolerability was also assessed via patient questionnaires.

Comparative Study of Norethisterone and Levonorgestrel in Oral Contraceptives
  • Objective: To compare the clinical effects, particularly cycle control and side effects, of low-dose oral contraceptives containing either norethisterone or levonorgestrel.

  • Study Design: Prospective, randomized, comparative study.

  • Participants: Women aged 15-33 years seeking oral contraception.

  • Intervention:

    • Norethisterone group: Combined oral contraceptive with 500 µg norethisterone.

    • Levonorgestrel group: Combined oral contraceptive with 150 µg levonorgestrel.

  • Duration: Participants were followed for up to 15 cycles.

  • Outcome Measures: Incidence and pattern of breakthrough bleeding, breast tenderness, and other common side effects. Reasons for discontinuation were also recorded.

Signaling Pathways and Side Effect Mechanisms

The diverse side effect profiles of progestins can be attributed to their varying affinities for different steroid hormone receptors.

Progestin_Receptor_Binding cluster_progestins Progestins cluster_receptors Steroid Receptors Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR High Affinity MPA Medroxyprogesterone Acetate MPA->PR High Affinity AR Androgen Receptor (AR) MPA->AR Moderate Affinity GR Glucocorticoid Receptor (GR) MPA->GR Moderate Affinity Norethisterone Norethisterone Norethisterone->PR High Affinity Norethisterone->AR High Affinity Levonorgestrel Levonorgestrel Levonorgestrel->PR High Affinity Levonorgestrel->AR High Affinity Micronized_P Micronized Progesterone Micronized_P->PR High Affinity MR Mineralocorticoid Receptor (MR) Micronized_P->MR Antagonist

Progestin Receptor Binding Affinities

Activation of the androgen receptor by progestins like norethisterone and levonorgestrel can lead to androgenic side effects such as acne and hirsutism. The glucocorticoid activity of medroxyprogesterone acetate may contribute to metabolic side effects. Dydrogesterone's high specificity for the progesterone receptor minimizes these off-target effects.

The increased risk of VTE with some progestins is a complex process. The diagram below illustrates a simplified proposed mechanism.

VTE_Mechanism cluster_progestins Certain Synthetic Progestins (e.g., MPA, some third-generation progestins) cluster_liver Liver cluster_blood Blood Progestin Progestin Clotting_Factors Increased Synthesis of Clotting Factors (e.g., Fibrinogen, Factor VII) Progestin->Clotting_Factors Anticoagulant_Factors Decreased Synthesis of Anticoagulant Factors (e.g., Protein S) Progestin->Anticoagulant_Factors Hypercoagulability Hypercoagulable State Clotting_Factors->Hypercoagulability Anticoagulant_Factors->Hypercoagulability VTE Venous Thromboembolism Hypercoagulability->VTE

Efficacy comparison of dydrogesterone in different hormone replacement therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dydrogesterone, a retro-progesterone, is a synthetic progestogen structurally related to natural progesterone. Its unique molecular structure provides a high selectivity for progesterone receptors, leading to a favorable tolerability profile in hormone replacement therapy (HRT). This guide provides a comparative analysis of dydrogesterone's efficacy in various HRT regimens, supported by experimental data, to aid in research and development.

Efficacy Comparison of Dydrogesterone-Based HRT

The efficacy of dydrogesterone in HRT is evaluated based on its ability to provide endometrial protection, control bleeding patterns, alleviate vasomotor symptoms, and maintain bone mineral density. Below is a summary of quantitative data from various studies comparing dydrogesterone with other progestogens.

Endometrial Protection

A primary role of progestogen in HRT is to counteract the proliferative effects of estrogen on the endometrium.

Table 1: Endometrial Protection with Dydrogesterone in Continuous Combined HRT

Treatment Regimen (daily) Study Duration Number of Subjects (evaluable) Endometrial Hyperplasia Incidence Atrophic/Inactive Endometrium Proliferative Endometrium
1mg E2 + 5mg Dydrogesterone 1 year 99 0% 85% 7%[1]
1mg E2 + 10mg Dydrogesterone 1 year 102 0% 90% 3%[1]
2mg E2 + 10mg Dydrogesterone 1 year 98 0% 88% 2%[1]
0.625mg CEE + 5mg MPA 1 year 102 2% Not Reported Not Reported[2]

| 0.625mg CEE + 10mg MPA | 1 year | 66 | 0% | Not Reported | Not Reported[2] |

E2: Estradiol; CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate. Data for MPA is from a separate study for contextual comparison.

Bleeding Patterns and Amenorrhea Rates

Predictable bleeding patterns and a high rate of amenorrhea are crucial for patient compliance in continuous combined HRT.

Table 2: Amenorrhea Rates with Dydrogesterone-Based Continuous Combined HRT

Treatment Regimen (daily) Study Duration Amenorrhea Rate (Cycles 10-12)
1mg E2 + 5mg Dydrogesterone 1 year 81%
0.5mg E2 + 2.5mg Dydrogesterone 1 year 88%[3][4]

| 1mg E2 / 0.5mg NETA | 1 year | 72% |

E2: Estradiol; NETA: Norethisterone Acetate. Data for NETA is from a separate study for contextual comparison.

Vasomotor Symptom Relief

The primary indication for HRT is the relief of vasomotor symptoms such as hot flushes and night sweats.

Table 3: Reduction in Vasomotor Symptoms

Treatment Regimen (daily) Study Duration Baseline Mean Hot Flushes/Day Mean Reduction in Hot Flushes/Day from Baseline
0.5mg E2 + 2.5mg Dydrogesterone 12 weeks 10.4 5.9[5][6]

| Placebo | 12 weeks | 10.4 | 4.5[5][6] |

Bone Mineral Density

HRT is effective in preventing postmenopausal bone loss and reducing the risk of osteoporotic fractures.

Table 4: Change in Bone Mineral Density (BMD) with Dydrogesterone-Based HRT vs. Tibolone

Treatment Regimen (daily) Study Duration Mean % Change in Lumbar Spine BMD Mean % Change in Total Hip BMD
1mg E2 + 10mg Dydrogesterone 1 year +1.45% +0.87%
1mg E2 + 10mg Dydrogesterone 2 years +1.40% +1.3%
1mg E2 + 10mg Dydrogesterone 3 years -0.18% -0.43%
2.5mg Tibolone 1 year -0.097% -0.22%
2.5mg Tibolone 2 years -0.67% -0.67%

| 2.5mg Tibolone | 3 years | -1.26% | -1.01% |

Data derived from a retrospective study comparing Estradiol + Dydrogesterone with Tibolone.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative protocols from studies evaluating dydrogesterone in HRT.

Study on Endometrial Safety of Continuous Combined Estradiol and Dydrogesterone
  • Study Design: A multicenter, randomized, double-blind study.

  • Participants: Healthy, non-hysterectomized postmenopausal women with symptoms of estrogen deficiency.

  • Intervention: Participants were randomized to receive continuous combined therapy of 17β-estradiol (0.5mg) and dydrogesterone (2.5mg) or placebo daily for one year.

  • Primary Outcome: Incidence of endometrial hyperplasia or a more serious endometrial outcome.

  • Methodology: Endometrial biopsies were performed at baseline and at the end of the one-year treatment period. The biopsies were assessed by a central pathologist blinded to the treatment allocation. Bleeding and spotting were recorded daily by the participants in a diary[3][4].

Crossover Trial Comparing Dydrogesterone and Norethisterone on Lipoproteins and Inflammatory Markers
  • Study Design: A crossover, randomized trial.

  • Participants: 25 non-hysterectomized postmenopausal women.

  • Intervention: Participants received two preparations of HRT, each for three 28-day treatment cycles. Both regimens included 1mg of estradiol taken continuously. One regimen included 10mg of dydrogesterone and the other 1mg of norethisterone, both taken sequentially.

  • Methodology: Measurements of lipoproteins and inflammatory markers were taken at baseline and on the last day of the estradiol phase and the last day of the progestogen phase in the third treatment cycle of each regimen[4].

Visualizing Mechanisms and Workflows

Progesterone Receptor Signaling Pathway

Dydrogesterone exerts its effects by binding to and activating progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B. This binding initiates a cascade of molecular events that regulate gene expression in target tissues like the endometrium.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) (inactive, complexed with HSPs) Dydrogesterone->PR Binds to receptor PR_active Active PR Dimer PR->PR_active Conformational change and dimerization HSPs Heat Shock Proteins (HSPs) PR->HSPs HSPs dissociate PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to PRE Transcription Modulation of Gene Transcription PRE->Transcription Recruits co-regulators mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., endometrial differentiation) Protein->Cellular_Response

Dydrogesterone's genomic signaling pathway via progesterone receptors.
Typical Experimental Workflow for an HRT Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different HRT regimens.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Intervention cluster_2 Phase 3: Follow-up & Data Collection cluster_3 Phase 4: Final Assessment & Analysis P1 Patient Recruitment (Postmenopausal Women) P2 Informed Consent & Screening (Inclusion/Exclusion Criteria) P1->P2 P3 Baseline Assessment (e.g., Endometrial Biopsy, BMD Scan, Vasomotor Symptom Diary) P2->P3 P4 Randomization P3->P4 P5a Group A: Estradiol + Dydrogesterone P4->P5a P5b Group B: Estradiol + Comparator Progestogen P4->P5b P5c Group C: Placebo P4->P5c P6 Follow-up Visits (e.g., 3, 6, 12 months) P5a->P6 P5b->P6 P5c->P6 P7 Data Collection (Bleeding Diaries, Symptom Scores, Adverse Events) P6->P7 P8 End-of-Study Assessments (Repeat Biopsy, BMD Scan) P7->P8 P9 Statistical Analysis P8->P9 P10 Publication of Results P9->P10

A generalized workflow for a randomized controlled HRT clinical trial.

References

In Vitro Receptor Binding Affinity: A Comparative Analysis of Dydrogesterone and Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the receptor binding affinities of dydrogesterone and its natural counterpart, progesterone, to a panel of steroid hormone receptors. The data and methodologies presented are collated from scientific literature to offer an objective and data-driven comparison for research and drug development purposes.

Receptor Binding Affinity Profile

Dydrogesterone is a retro-progesterone that is structurally related to progesterone but possesses a unique stereochemistry that significantly influences its receptor binding profile. The following table summarizes the in vitro binding affinities of dydrogesterone and progesterone to the five major classes of steroid hormone receptors.

CompoundProgesterone Receptor (PR)Estrogen Receptor (ER)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Dydrogesterone High AffinityNegligible Affinity[1]Negligible Affinity[1]Negligible Affinity[1][2]Negligible Affinity[1]
Progesterone High Affinity (KD ≈ 1 nM)[3]No Direct BindingLow AffinityLow Affinity (Partial Agonist)[3]High Affinity (Antagonist)[3]

Key Findings:

  • Progesterone Receptor: Both dydrogesterone and progesterone exhibit a high affinity for the progesterone receptor, which is consistent with their progestogenic activity.[1][3]

  • Selectivity: A critical distinction lies in their selectivity. Dydrogesterone demonstrates a highly selective binding to the progesterone receptor with negligible affinity for estrogen, androgen, glucocorticoid, and mineralocorticoid receptors.[1][2][4] This high selectivity is attributed to its unique bent molecular structure.

  • Off-Target Binding of Progesterone: In contrast, progesterone, while being the natural ligand for the PR, also binds to other steroid receptors. It acts as a potent antagonist at the mineralocorticoid receptor and a partial agonist at the glucocorticoid receptor, albeit with low potency.[3] It displays a low affinity for the androgen receptor and does not bind to the estrogen receptor.

Experimental Protocols: Competitive Radioligand Binding Assay

The receptor binding affinities are typically determined using in vitro competitive radioligand binding assays. This technique quantifies the ability of a test compound to displace a specific high-affinity radiolabeled ligand from its receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of dydrogesterone and progesterone for various steroid hormone receptors.

Methodology:

  • Receptor Preparation: A source of the target receptor is prepared. This can be in the form of a cytosol fraction from a tissue known to express the receptor (e.g., rat uterus for progesterone receptor) or a cell line overexpressing the recombinant human receptor.

  • Radioligand: A specific radiolabeled ligand with high affinity for the receptor is used (e.g., [³H]-promegestone for PR, [³H]-estradiol for ER, [³H]-R1881 for AR, [³H]-dexamethasone for GR, and [³H]-aldosterone for MR).

  • Competition Assay: A constant concentration of the receptor preparation and the radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound (dydrogesterone or progesterone).

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include adsorption of the free ligand to dextran-coated charcoal followed by centrifugation, or filtration through glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of the unlabeled ligand) from the total binding. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The relative binding affinity (RBA) is then calculated relative to the reference steroid for that receptor.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source Mix Mix Receptor, Radioligand & Test Compound Receptor->Mix Radioligand Radioligand Radioligand->Mix Test_Compound Test Compound Test_Compound->Mix Separate Separate Bound from Free Radioligand Mix->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & RBA Quantify->Analyze

Caption: Workflow of a competitive radioligand binding assay.

signaling_pathway cluster_Nucleus Steroid Steroid Hormone (Dydrogesterone or Progesterone) Receptor_Complex Inactive Cytoplasmic Receptor Complex Steroid->Receptor_Complex Binds Activated_Complex Activated Hormone-Receptor Complex (Dimer) Receptor_Complex->Activated_Complex Conformational Change & Dimerization Nucleus Nucleus Activated_Complex->Nucleus HRE Hormone Response Element on DNA Activated_Complex->HRE Binds to Transcription Modulation of Gene Transcription HRE->Transcription

Caption: Generalized signaling pathway for nuclear steroid receptors.

References

A Comparative Guide to Validating Analytical Methods for Dydrogesterone Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of dydrogesterone, a synthetic progestogen widely used in various therapeutic applications. Ensuring the purity of dydrogesterone is critical for its safety and efficacy, making robust and validated analytical methods a cornerstone of quality control in its manufacturing and formulation. This document offers a detailed look at commonly employed techniques, their validation parameters, and experimental protocols to assist researchers and drug development professionals in selecting and implementing the most suitable methods for their specific needs.

Introduction to Dydrogesterone and its Impurities

Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a stereoisomer of progesterone. Impurities in dydrogesterone can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory bodies require stringent control and monitoring of these impurities. Common impurities that have been identified include Dydrogesterone Impurity A, Dydrogesterone Impurity B, and Dydrogesterone Impurity C. The structures of these and other potential impurities are crucial for developing specific and accurate analytical methods.

Comparative Analysis of Analytical Methods

The most prevalent analytical techniques for dydrogesterone impurity profiling are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV or Diode Array Detection (DAD), and UPLC coupled with Mass Spectrometry (UPLC-MS). Each method offers distinct advantages in terms of speed, sensitivity, and resolution.

Method Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for trace impurities, or structural elucidation of unknown impurities. The following table summarizes the key performance parameters of different analytical techniques based on available literature.

ParameterHPLC-UVUPLC-DADUPLC-MS/MS
Limit of Detection (LOD) 2.61 µg/mL (for Dydrogesterone)[1]0.1 µg/mL (for Dydrogesterone)[2][3]Lower than UPLC-DAD, typically in the ng/mL to pg/mL range.[4][5][6]
Limit of Quantification (LOQ) 7.91 µg/mL (for Dydrogesterone)[1]1 µg/mL (for Dydrogesterone)[2][3]Typically in the ng/mL range.[4][5][6]
**Linearity (R²) **>0.999[1]>0.999[2][3]>0.997[4][5][6]
Accuracy (% Recovery) 99.8% - 99.9%[1]99.2% - 101.0%[2][3]99.8%[4][5]
Precision (%RSD) < 2%< 1%[2][3]< 12.5%[4][5]
Analysis Time Longer run timesSignificantly shorter run times than HPLCSimilar run times to UPLC-DAD
Resolution GoodSuperior to HPLCSuperior to HPLC
Capability Quantification of known impuritiesQuantification of known impurities, peak purity assessmentQuantification of known and unknown impurities, structural elucidation

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for HPLC-UV and UPLC-DAD methods, based on published literature.

Stability-Indicating UPLC-DAD Method

This method is suitable for the simultaneous determination of dydrogesterone and its degradation products.

  • Instrumentation: Waters Acquity UPLC system with a PDA detector.[2][3]

  • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase: A mixture of 0.02 M sodium dihydrogen phosphate buffer and acetonitrile (45:55 v/v).[2]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Detection Wavelength: 260 nm.[2][3]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.

  • Acid Degradation: 0.1 M HCl at 60°C for 2 hours.

  • Alkali Degradation: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

RP-HPLC-UV Method

This method is a reliable approach for the routine quality control of dydrogesterone.

  • Instrumentation: Agilent HPLC system with a UV detector.

  • Column: Agilent Zorbax C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 4.5) and Methanol (25:75 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Visualization of Workflows and Relationships

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for dydrogesterone impurity profiling.

Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Method Execution & Data Collection cluster_Analysis Data Analysis & Reporting Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Prepare_Reference_Standards Prepare Reference Standards (Dydrogesterone & Impurities) Define_Validation_Parameters->Prepare_Reference_Standards Method_Development Develop & Optimize Method (HPLC/UPLC) Prepare_Reference_Standards->Method_Development Forced_Degradation Forced Degradation Studies Method_Validation_Tests Perform Validation Tests (Linearity, Accuracy, Precision, etc.) Forced_Degradation->Method_Validation_Tests Method_Development->Forced_Degradation Analyze_Data Analyze Validation Data Method_Validation_Tests->Analyze_Data Assess_Performance Assess Method Performance Analyze_Data->Assess_Performance Generate_Report Generate Validation Report Assess_Performance->Generate_Report

Caption: A streamlined workflow for analytical method validation.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical, starting from simpler methods and progressing to more complex ones as needed for impurity identification and characterization.

Analytical_Technique_Relationship HPLC_UV HPLC-UV (Routine QC, Known Impurities) UPLC_DAD UPLC-DAD (Higher Throughput, Better Resolution) HPLC_UV->UPLC_DAD Improved Performance UPLC_MS UPLC-MS/MS (Trace Analysis, Unknown Impurity ID) UPLC_DAD->UPLC_MS Increased Sensitivity & Specificity Structure_Elucidation Structure Elucidation (NMR, HRMS) UPLC_MS->Structure_Elucidation Definitive Identification

Caption: Hierarchy of analytical techniques for impurity profiling.

Signaling Pathways of Dydrogesterone Impurities

Currently, there is a lack of publicly available information regarding the specific signaling pathways and toxicological effects of dydrogesterone impurities. As dydrogesterone is a progestogen, it is plausible that its impurities, which are structurally similar, could potentially interact with steroid hormone receptors. However, without specific studies, this remains speculative. Further research is warranted to elucidate the pharmacological and toxicological profiles of these impurities to ensure the complete safety profile of dydrogesterone-containing products.

Conclusion

The validation of analytical methods for dydrogesterone impurity profiling is a critical aspect of pharmaceutical quality control. While HPLC-UV provides a robust and reliable method for routine analysis, UPLC-DAD offers significant advantages in terms of speed and resolution. For the identification and quantification of trace-level and unknown impurities, UPLC-MS/MS is the method of choice. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs and regulatory requirements. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of detailed experimental protocols and comprehensive validation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like 6-Dehydroprogesterone. This guide provides essential, step-by-step safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound, a synthetic progestational hormone, is classified as a hazardous substance that may cause cancer and damage fertility or the unborn child.[1] It may also cause harm to breast-fed children.[1] Strict adherence to safety protocols is therefore critical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE:

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Consider double gloving for enhanced protection.[2]
Body Protection Laboratory coat or disposable gownA disposable gown made of polyethylene-coated polypropylene or other laminate materials is recommended.[3] Standard lab coats should be worn at a minimum.[2][4]
Eye and Face Protection Safety glasses with side shields or gogglesGoggles are necessary if the work involves dusty conditions, mists, or aerosols. A face shield offers additional protection against direct contact.[2]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when dusts are generated or when working outside of a containment system like a fume hood.[2] A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[2]
Additional Protection Disposable head, hair, and shoe coversRecommended to prevent contamination of personal clothing and workspaces.[3]

Operational Plan: A Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Obtain Special Instructions: Before use, it is crucial to obtain and read all safety precautions.[2][5][6]

  • Work in a Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Gather all Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available within the work area.

2. Donning Personal Protective Equipment (PPE): The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Gown Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Goggles/Face Shield Goggles/Face Shield Mask/Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Figure 1: Recommended sequence for donning PPE.

3. Handling the Compound:

  • Avoid Dust Generation: Handle the powder carefully to avoid creating dust.

  • Prevent Contact: Do not breathe dust, and avoid contact with skin and eyes.[1][6] Avoid contact during pregnancy and while nursing.[1][2]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[2]

  • Immediate Cleanup: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Collect the spilled material carefully and place it in a designated, sealed container for disposal.

4. Post-Handling Procedures:

  • Thorough Washing: Wash hands and any exposed skin thoroughly after handling the compound.[2][5]

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Gown Gown Goggles/Face Shield->Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator

Figure 2: Recommended sequence for doffing PPE.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: All contaminated disposable materials, including gloves, gowns, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][6] One recommended method for small quantities is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] For household quantities, mixing with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed plastic bag, and discarding it in the trash is an option, though laboratory disposal will be subject to stricter institutional and regulatory standards.[7]

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₁H₂₈O₂[8][9]
Molecular Weight 312.45 g/mol [9]
Melting Point 128 - 132 °C (262 - 270 °F)

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1]

  • Skin Contact: Wash the affected area immediately with plenty of water.[5]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • Ingestion: Rinse out the mouth and then drink plenty of water. Seek immediate medical attention.[1][5]

IF exposed or concerned, it is imperative to get medical advice or attention.[1][5][6]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Dehydroprogesterone
Reactant of Route 2
6-Dehydroprogesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.